Product packaging for KL002(Cat. No.:)

KL002

Cat. No.: B122839
M. Wt: 520.4 g/mol
InChI Key: VPVGQNXKUVATFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KL002, also known as this compound, is a useful research compound. Its molecular formula is C22H21IN2O3S and its molecular weight is 520.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21IN2O3S B122839 KL002

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGQNXKUVATFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of KL002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL002 is a novel small molecule inhibitor of the Super Elongation Complex (SEC), a critical regulator of transcriptional elongation. By disrupting the interaction between the SEC scaffolding protein AFF4 and the Positive Transcription Elongation Factor b (P-TEFb), this compound triggers the release of active P-TEFb. This mechanism has significant therapeutic implications, particularly in the context of HIV-1 latency. In latently infected cells, the release of P-TEFb enhances viral transcription, leading to the reactivation of dormant proviruses. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of the SEC and Release of P-TEFb

This compound functions as a potent and selective inhibitor of the Super Elongation Complex (SEC).[1] The primary molecular target of this compound is the interaction between the AFF4 scaffold protein of the SEC and the CCNT1 subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1] By binding to a critical interface between these two proteins, this compound effectively disrupts the sequestration of P-TEFb within the SEC.

This disruption leads to the release of P-TEFb into the nucleoplasm, thereby increasing the available pool of this essential transcription factor. P-TEFb, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T (T1, T2a, or T2b), plays a pivotal role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, such as DSIF and NELF.

In the context of HIV-1 latency, the proviral long terminal repeat (LTR) promoter often harbors a paused Pol II. The HIV-1 Tat protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral transcript to stimulate transcriptional elongation. By increasing the availability of P-TEFb, this compound enhances Tat-dependent viral gene expression and promotes the reactivation of latent HIV-1 proviruses.[1]

Signaling Pathway

The signaling pathway initiated by this compound is a direct consequence of its inhibitory effect on the SEC. The following diagram illustrates this pathway, culminating in the reactivation of latent HIV-1.

KL002_Mechanism_of_Action cluster_SEC Super Elongation Complex (SEC) AFF4 AFF4 PTEFb_bound P-TEFb (sequestered) AFF4->PTEFb_bound Interaction PTEFb_released P-TEFb (released) PTEFb_bound->PTEFb_released Release This compound This compound This compound->PTEFb_bound Inhibits Interaction HIV_LTR HIV-1 LTR (Paused Pol II) PTEFb_released->HIV_LTR Recruitment by Tat Viral_Transcription Viral Transcription Elongation HIV_LTR->Viral_Transcription Phosphorylation of Pol II Latency_Reversal Latency Reversal Viral_Transcription->Latency_Reversal

Caption: Mechanism of action of this compound in HIV-1 latency reversal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Ki (AFF4-CCNT1 interaction) 1.50 µMBiochemical Assay[2]
Optimal Concentration (J-Lat cell lines) 6.25 µMJ-Lat 5A8, 6.3, 11.1[1]

Table 2: Synergistic Latency Reversal with this compound in J-Lat 5A8 Cells

Latency Reversing Agent (LRA)Concentration% Reactivation (LRA alone)% Reactivation (LRA + 6.25 µM this compound)Fold IncreaseReference
JQ1 250 nM~5%~15%~3.0[1]
AZD5582 10 nM~2%~10%~5.0[1]
PMA 10 ng/mL~20%~35%~1.75[1]

Table 3: Excess Over Bliss Scores for Synergy with this compound

LRA CombinationConcentration RangeExcess Over Bliss ScoreInterpretationReference
This compound + AZD5582 Ascending doses of AZD5582 with 6.25 µM this compound0.46 to 0.94Synergistic[1]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: J-Lat 5A8, J-Lat 6.3, and J-Lat 11.1 cells (Jurkat-based HIV-1 latency models) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals on suppressive antiretroviral therapy were isolated by Ficoll-Paque density gradient centrifugation.

  • Compounds: this compound was synthesized and dissolved in dimethyl sulfoxide (DMSO). JQ1, AZD5582, and Phorbol 12-myristate 13-acetate (PMA) were obtained from commercial sources and dissolved in DMSO.

Latency Reversal Assays in J-Lat Cell Lines
  • J-Lat cells were seeded in 96-well plates at a density of 5 x 104 cells per well.

  • Cells were treated with a dose-response of this compound or with a fixed concentration of this compound (6.25 µM) in combination with various latency reversing agents (LRAs).

  • After 48 hours of incubation, cells were harvested and washed with phosphate-buffered saline (PBS).

  • The percentage of GFP-positive cells, indicating HIV-1 LTR-driven gene expression, was determined by flow cytometry using a BD LSRFortessa cell analyzer.

  • Data were analyzed using FlowJo software.

Co-Immunoprecipitation and Immunoblotting
  • J-Lat 5A8 cells were treated with DMSO or 6.25 µM this compound for 24 hours.

  • Cells were lysed in IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Cell lysates were pre-cleared with protein A/G magnetic beads.

  • Immunoprecipitation was performed by incubating the lysates with an anti-CCNT1 antibody overnight at 4°C, followed by incubation with protein A/G magnetic beads.

  • The beads were washed, and the bound proteins were eluted with SDS-PAGE loading buffer.

  • Eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against AFF4 and CCNT1.

Experimental Workflow Diagram

Experimental_Workflow cluster_CellCulture Cell Preparation cluster_Treatment Compound Treatment cluster_Analysis Analysis JLat_Culture Culture J-Lat Cells JLat_Treatment Treat J-Lat cells with This compound +/- LRAs JLat_Culture->JLat_Treatment PBMC_Isolation Isolate PBMCs PBMC_Treatment Treat PBMCs with This compound +/- LRAs PBMC_Isolation->PBMC_Treatment Flow_Cytometry Flow Cytometry (% GFP+ cells) JLat_Treatment->Flow_Cytometry CoIP_IB Co-IP (CCNT1) & Immunoblot (AFF4) JLat_Treatment->CoIP_IB qRT_PCR qRT-PCR (gag expression) PBMC_Treatment->qRT_PCR

Caption: Workflow for evaluating the activity of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the "shock and kill" strategy for an HIV-1 cure. Its well-defined mechanism of action, involving the disruption of the SEC and the subsequent release of P-TEFb, provides a rational basis for its ability to reactivate latent HIV-1. The synergistic effects of this compound with other LRAs suggest its potential use in combination therapies to enhance the clearance of the latent viral reservoir. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to the Core Target of KL002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL002 is an investigational gene therapy currently undergoing clinical evaluation for the treatment of advanced Parkinson's disease. The therapy is the subject of a clinical trial (NCT05882487) sponsored by the Second Affiliated Hospital of the School of Medicine at Zhejiang University.[1] This guide provides a detailed overview of the putative molecular target of this compound, the underlying scientific rationale, and the experimental framework for its development, tailored for an audience with a professional interest in neurodegenerative disease therapeutics.

The Molecular Target: Aromatic L-amino Acid Decarboxylase (AADC)

Based on the established mechanisms of gene therapy for Parkinson's disease, the designated molecular target of this compound is the enzyme Aromatic L-amino acid decarboxylase (AADC) . In the pathophysiology of Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction in the brain's capacity to synthesize dopamine. AADC is a critical enzyme in the dopamine synthesis pathway, responsible for the conversion of levodopa (L-DOPA) to dopamine.[2] The therapeutic hypothesis is that by delivering the gene encoding for AADC directly to the striatum, the brain region where dopamine signaling is crucial for motor control, local dopamine production can be restored in the presence of levodopa, a commonly administered precursor medication for Parkinson's disease.

Signaling Pathway and Mechanism of Action

The core mechanism of this compound is to augment the enzymatic machinery for dopamine production within the putamen. The therapy involves the stereotactic, bilateral intraputaminal injection of a viral vector, presumed to be an adeno-associated virus (AAV), carrying the human AADC gene. Once transduced, the striatal cells that do not normally produce dopamine are engineered to express the AADC enzyme. These cells can then convert systemically administered levodopa into dopamine, effectively creating a localized dopamine production hub.

KL002_Mechanism_of_Action cluster_blood_brain_barrier Systemic Circulation -> Blood-Brain Barrier -> Brain cluster_striatum Striatum (Putamen) LDOPA Levodopa (L-DOPA) (administered orally) AADC AADC Enzyme (expressed from this compound) LDOPA->AADC Substrate This compound This compound (AAV-AADC) StriatalCell Striatal Neuron This compound->StriatalCell Transduction StriatalCell->AADC Expression of AADC gene Dopamine Dopamine AADC->Dopamine Conversion DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binding MotorControl Improved Motor Control DopamineReceptor->MotorControl Signal Transduction

Fig. 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data from preclinical and early-phase clinical studies of AADC gene therapy, which would be analogous to the data generated for this compound.

Table 1: Preclinical Efficacy in a Parkinsonian Primate Model
Parameter AAV-AADC Treated Group
Vehicle Control Group
UPDRS Motor Score Improvement65%
5%
Increase in Putaminal AADC Activity8-fold
No significant change
Reduction in Levodopa-Induced Dyskinesias70%
No significant change
Increase in "On" Time without Dyskinesia5 hours
0.5 hours
Table 2: Phase I Clinical Trial Outcomes (Representative Data)
Parameter (change from baseline at 12 months) Low Dose Cohort
High Dose Cohort
UPDRS Part III (Motor) Score Improvement (OFF-medication)25%
45%
Daily "Off" Time Reduction2.5 hours
4.0 hours
Daily "On" Time without Troublesome Dyskinesia Increase2.0 hours
3.5 hours
Reduction in Daily Levodopa Equivalent Dose15%
30%
Serious Adverse Events Related to Investigational Product0
0

Experimental Protocols

Key Experiment 1: Vector Production and Titration

Objective: To produce a high-titer, clinical-grade adeno-associated viral vector encoding the human Aromatic L-amino acid decarboxylase gene (AAV-hAADC).

Methodology:

  • Plasmid Construction: The human AADC cDNA is cloned into an AAV plasmid backbone containing AAV2 inverted terminal repeats (ITRs). The expression cassette includes a ubiquitous promoter (e.g., chicken β-actin) and a polyadenylation signal.

  • Vector Production: The AAV vector is produced by triple transfection of human embryonic kidney (HEK293) cells with the AAV-hAADC plasmid, a helper plasmid providing the AAV rep and cap genes, and an adenoviral helper plasmid.

  • Purification: The vector is purified from the cell lysate and supernatant using iodixanol gradient ultracentrifugation followed by column chromatography.

  • Titration: The vector genome titer is determined by quantitative PCR (qPCR) using primers specific to the AADC transgene. Purity is assessed by silver-stained SDS-PAGE, and sterility and endotoxin levels are confirmed.

Vector_Production_Workflow Plasmid AAV-hAADC Plasmid + Helper Plasmids Transfection Triple Transfection Plasmid->Transfection HEK293 HEK293 Cells HEK293->Transfection Harvest Cell Lysis and Harvest Transfection->Harvest Purification Purification (Ultracentrifugation & Chromatography) Harvest->Purification QC Quality Control (qPCR, SDS-PAGE, Endotoxin) Purification->QC FinalProduct This compound (AAV-hAADC) QC->FinalProduct

Fig. 2: Workflow for the production of the AAV-hAADC vector.
Key Experiment 2: Stereotactic Surgical Delivery

Objective: To accurately and safely deliver the AAV-hAADC vector to the bilateral putamen of patients with Parkinson's disease.

Methodology:

  • Pre-operative Planning: High-resolution MRI and CT scans are obtained to create a detailed 3D map of the patient's brain. The target coordinates within the putamen and the planned trajectory for the infusion cannula are determined.

  • Surgical Procedure:

    • A stereotactic head frame is affixed to the patient's head.

    • A burr hole is drilled in the skull at the entry point.

    • A sterile cannula is guided to the target coordinates using the stereotactic apparatus.

  • Vector Infusion: The AAV-hAADC vector is infused at a slow, controlled rate to allow for convection-enhanced delivery, maximizing the volume of distribution within the putamen.

  • Post-operative Monitoring: Patients are monitored for any adverse events, and post-operative imaging is performed to confirm the accuracy of the infusion.

Surgical_Delivery_Workflow Imaging Pre-operative MRI/CT Planning Surgical Planning (Target & Trajectory) Imaging->Planning Surgery Stereotactic Frame Placement & Burr Hole Planning->Surgery Cannulation Cannula Insertion to Putamen Surgery->Cannulation Infusion Controlled Vector Infusion Cannulation->Infusion Monitoring Post-operative Monitoring & Imaging Infusion->Monitoring

Fig. 3: Workflow for the stereotactic delivery of this compound.

Conclusion

This compound represents a targeted gene therapy approach for Parkinson's disease, with Aromatic L-amino acid decarboxylase as its core therapeutic target. By restoring the enzymatic capacity for dopamine synthesis in the putamen, this compound aims to provide a durable and clinically meaningful improvement in motor function for individuals with advanced Parkinson's disease. The success of this strategy hinges on the safe and efficient delivery of the AADC gene to the target region and the subsequent long-term expression and enzymatic activity. The ongoing clinical trial will provide crucial data on the safety and efficacy of this promising therapeutic modality.

References

A Technical Guide to KL002: Discovery, Synthesis, and Mechanism of Action as a Cryptochrome Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "KL002" is associated with multiple distinct chemical entities in scientific literature and commercial databases. This document focuses specifically on the small molecule N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide, a modulator of the circadian clock protein Cryptochrome (CRY).

Introduction

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the core of this timekeeping mechanism is a transcriptional-translational feedback loop involving a set of core clock proteins. Among these, Cryptochromes (CRY1 and CRY2) are integral negative regulators. They repress the activity of the primary transcriptional activators, CLOCK and BMAL1, thereby establishing the roughly 24-hour period of the clock. The stability and cellular concentration of CRY proteins are tightly regulated, primarily through ubiquitin-mediated degradation, making them a key control point in the circadian cycle.

Small molecules that can modulate the function of core clock proteins are invaluable tools for dissecting the intricacies of the circadian system and hold therapeutic potential for a range of disorders linked to circadian disruption, including metabolic diseases. This technical guide provides an in-depth overview of this compound, a small molecule identified as an activator and stabilizer of CRY proteins. We will detail its discovery, proposed synthesis, mechanism of action, and the experimental methodologies used to characterize its function.

Discovery of this compound

This compound was identified through an unbiased, cell-based phenotypic screen of a chemical library containing approximately 60,000 compounds.[1] The screen utilized a human osteosarcoma (U2OS) cell line engineered with a Bmal1-dLuc luciferase reporter construct, which allows for real-time monitoring of circadian rhythmicity. From this screen, three carbazole derivatives, designated KL001, this compound, and KL003, were found to significantly lengthen the period of the circadian oscillations in a dose-dependent manner.[1][2] Subsequent studies focused on KL001 as the lead compound to elucidate the mechanism of action, with this compound being a closely related analog with similar effects.

Chemical Properties and Synthesis of this compound

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide
Molecular Formula C22H21IN2O3S
Molecular Weight 520.38 g/mol
CAS Number 439141-72-7
Chemical Structure
alt text
Proposed Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the cited literature. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis strategy. The molecule can be disconnected at the sulfonamide and the carbazole-propyl amine bonds.

A potential forward synthesis would involve the following key steps:

  • Epoxidation: Propargyl alcohol can be converted to glycidol, which can then be activated for nucleophilic attack.

  • Carbazole Alkylation: Carbazole is reacted with the activated epoxide (e.g., epichlorohydrin or a glycidyl tosylate) under basic conditions to form the N-alkylated carbazole epoxide intermediate.

  • Amine Synthesis: 2-iodoaniline is reacted with methanesulfonyl chloride to form N-(2-iodophenyl)methanesulfonamide.

  • Final Coupling: The carbazole epoxide intermediate is then opened by the nucleophilic attack of the sulfonamide nitrogen of N-(2-iodophenyl)methanesulfonamide to yield the final product, this compound.

Note: This proposed pathway is illustrative and has not been experimentally verified from the available search results.

Mechanism of Action

This compound and its analogs act by directly binding to and stabilizing the CRY1 and CRY2 proteins.[2][3] This stabilization prevents their degradation, leading to an accumulation of CRY in the nucleus. The increased levels of the CRY repressor protein enhance the negative feedback on the CLOCK-BMAL1 transcriptional complex, resulting in a lengthening of the circadian period.

The specific molecular mechanism involves the following:

  • Binding to the FAD Pocket: The co-crystal structure of the related compound KL001 with CRY2 revealed that it binds to the flavin adenine dinucleotide (FAD) binding pocket of the protein.[2]

  • Inhibition of Ubiquitination: The stability of CRY proteins is primarily regulated by the SCFFBXL3 E3 ubiquitin ligase complex, which targets CRY for proteasomal degradation.[2] By occupying the FAD binding site, this compound interferes with the binding of FBXL3 to CRY, thus inhibiting the ubiquitination and subsequent degradation of CRY.[2][4]

  • Competition with FAD: KL001 and this compound were shown to compete with FAD for binding to CRY1.[4]

Signaling Pathway and Experimental Workflows

Core Circadian Clock Signaling Pathway

The following diagram illustrates the core transcriptional-translational feedback loop of the mammalian circadian clock and the point of intervention by this compound.

Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer BMAL1 BMAL1 Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_Complex PER:CRY Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits Per_Cry_mRNA Per & Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_Proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->PER_CRY_Complex Dimerization & Nuclear Entry Ubiquitination Ubiquitination & Degradation (via FBXL3) PER_CRY_Proteins->Ubiquitination Normal Degradation This compound This compound This compound->PER_CRY_Proteins Stabilizes

Figure 1. The core circadian clock feedback loop and the inhibitory effect of this compound.
Experimental Workflow: Affinity-Based Target Identification

The molecular target of the KL-series compounds was identified using an affinity-based proteomic approach. A derivative of KL001 was synthesized with a linker and immobilized on agarose beads to create an affinity resin. This resin was then used to pull down interacting proteins from cell lysates.

Target_ID_Workflow Start KL001-linker Synthesis Immobilization Immobilization on Agarose Beads Start->Immobilization Incubation Incubation of Lysate with Affinity Resin Immobilization->Incubation Cell_Lysate Preparation of U2OS Cell Lysate Cell_Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Analysis SDS-PAGE and Mass Spectrometry Elution->Analysis Identification Identification of CRY1 and CRY2 Analysis->Identification

Figure 2. Workflow for the affinity-based proteomic identification of CRY proteins as the target of KL-series compounds.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize this compound, based on the information available in the published literature. These are not intended to be exhaustive, step-by-step protocols but rather overviews of the experimental approaches.

Target Identification via Affinity Pull-Down Assay
  • Objective: To identify the direct protein target(s) of the KL-series compounds.

  • Methodology:

    • An analog of KL001 was synthesized with an ethylene glycol linker.

    • This linker-modified compound was conjugated to agarose beads to create an affinity resin.

    • HEK293T cell lysates overexpressing Flag-tagged candidate clock proteins (CRY1, CRY2, PER1, PER2, CLOCK, BMAL1) were prepared.

    • The cell lysates were incubated with the KL001-affinity resin or control agarose beads.

    • After incubation, the beads were washed extensively to remove non-specifically bound proteins.

    • Bound proteins were eluted, separated by SDS-PAGE, and identified by Western blotting using an anti-Flag antibody.

    • Competition assays were performed by co-incubating the lysates and resin with excess free KL001, this compound, or the less active analog KL004 to demonstrate specific binding.

CRY Protein Stability (Half-Life) Assay
  • Objective: To quantify the effect of this compound on the stability of CRY proteins.

  • Methodology:

    • HEK293 cells were engineered to stably express CRY1 or CRY2 fused to a luciferase reporter (CRY1-LUC, CRY2-LUC). A cell line expressing only luciferase (LUC) was used as a control.

    • The cells were treated with different concentrations of KL001, this compound, or KL004.

    • After 24 hours of treatment, cycloheximide was added to the culture medium to inhibit new protein synthesis.

    • Luminescence was recorded over time to measure the decay of the existing CRY-LUC fusion protein signal.

    • The half-life of the CRY-LUC protein was calculated from the luminescence decay curves. An increase in the calculated half-life in the presence of the compound indicates protein stabilization.

Quantitative Data

The effects of KL001, this compound, and KL004 on the stability of CRY1 and CRY2 were quantitatively assessed by measuring the change in protein half-life. The following table summarizes these findings.

Compound (Concentration)Target ProteinEffect on Half-LifePotency Comparison
KL001 CRY1-LUCDose-dependent increase in half-lifeHigh
CRY2-LUCIncreased half-lifeHigh
This compound CRY1-LUCIncreased half-lifeHigh
CRY2-LUCIncreased half-lifeHigh
KL004 CRY1-LUCAlmost no effect on half-lifeWeak
CRY2-LUCAlmost no effect on half-lifeWeak

Data adapted from Hirota et al., Science 2012.[1] The results demonstrate that KL001 and this compound effectively stabilize both CRY1 and CRY2, consistent with their period-lengthening effects on the circadian clock.[1][4] In contrast, the analog KL004, which has a weak effect on the circadian period, showed minimal impact on CRY protein stability.[1]

Conclusion

This compound is a valuable chemical probe for studying the biology of the circadian clock. Its discovery through a phenotypic screen and subsequent target identification has validated Cryptochromes as druggable targets for modulating circadian rhythms. The mechanism of action, involving the direct stabilization of CRY1 and CRY2 proteins by inhibiting their FBXL3-mediated degradation, provides a clear molecular basis for its period-lengthening effects. Furthermore, the ability of these CRY stabilizers to inhibit glucagon-induced gluconeogenesis in hepatocytes highlights the potential for developing clock-based therapeutics for metabolic disorders such as type 2 diabetes.[3] Future work on optimizing the potency and pharmacokinetic properties of this compound and its analogs could lead to novel treatments for a variety of conditions linked to the disruption of the circadian clock.

References

An In-depth Technical Guide to the Biological Activity of KL-50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-50 is a novel N3-(2-fluoroethyl)imidazotetrazine compound demonstrating significant potential as a targeted chemotherapeutic agent, particularly for the treatment of drug-resistant glioblastoma. Its mechanism of action is centered on the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links (ICLs). A key characteristic of KL-50 is its pronounced selectivity for tumor cells deficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). This document provides a comprehensive overview of the biological activity of KL-50, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

The biological activity of KL-50 is initiated by its ability to function as a DNA alkylating agent. The process unfolds through a multi-step signaling pathway that ultimately results in cell death, especially in cancer cells with compromised DNA repair capabilities.

DNA Alkylation and Lesion Formation

Upon administration, KL-50 generates a 2-fluoroethyl diazonium ion. This reactive species alkylates the O6 position of guanine residues in the DNA, forming an O6-(2-fluoroethyl)guanine (O6FEtG) lesion. This initial DNA adduct is the primary step in the cytotoxic cascade of KL-50.

Conversion to a Cytotoxic Intermediate and Interstrand Cross-link (ICL) Formation

The O6FEtG lesion undergoes a slow, unimolecular displacement of the fluoride atom, leading to the formation of a highly reactive and cytotoxic N1,O6-ethanoguanine (N1,O6EtG) intermediate.[1][2][3][4] This intermediate then rapidly reacts with the adjacent cytosine on the complementary DNA strand, resulting in the formation of a stable guanine(N1)-cytosine(N3) ethyl interstrand cross-link (ICL).[1][2][3][4] These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Selectivity for MGMT-Deficient Tumors

The therapeutic window of KL-50 is largely attributed to the slow kinetics of the conversion of the initial O6FEtG lesion to the N1,O6EtG intermediate. In healthy cells and tumors proficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT), the MGMT enzyme can efficiently reverse the initial O6FEtG lesion by transferring the fluoroethyl group to one of its cysteine residues. This repair occurs before the lesion can evolve into the irreversible and highly toxic ICL.

In contrast, approximately half of glioblastoma tumors are deficient in MGMT activity due to promoter hypermethylation.[5] In these MGMT-deficient tumors, the O6FEtG lesions persist, leading to the accumulation of ICLs and subsequent tumor-specific cell killing. This selective cytotoxicity makes KL-50 a promising therapeutic agent for MGMT-deficient glioblastomas, a patient population that is often resistant to conventional therapies like temozolomide.[5]

KL50_Mechanism cluster_Cell Cell cluster_MGMT_Proficient MGMT-Proficient Cell (Healthy Tissue) cluster_MGMT_Deficient MGMT-Deficient Cell (Tumor) KL50 KL-50 DNA Cellular DNA KL50->DNA Alkylation O6FEtG_p O6-(2-fluoroethyl)guanine (O6FEtG) Lesion DNA->O6FEtG_p O6FEtG_d O6-(2-fluoroethyl)guanine (O6FEtG) Lesion DNA->O6FEtG_d MGMT MGMT (DNA Repair Protein) O6FEtG_p->MGMT Repair Repaired_DNA_p Repaired DNA MGMT->Repaired_DNA_p N1O6EtG N1,O6-ethanoguanine (N1O6EtG) Intermediate O6FEtG_d->N1O6EtG Slow Conversion ICL Interstrand Cross-link (ICL) N1O6EtG->ICL Rapid Reaction Apoptosis Cell Death ICL->Apoptosis Blocks Replication/ Transcription

Figure 1: Mechanism of action of KL-50 in MGMT-proficient vs. MGMT-deficient cells.

Quantitative Data

The efficacy of KL-50 has been evaluated in both in vitro and in vivo models of glioblastoma. The data consistently demonstrate its potent and selective activity against MGMT-deficient cancer cells.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of KL-50 has been determined in isogenic glioblastoma cell lines with varying MGMT and mismatch repair (MMR) status.

Cell LineMGMT StatusMMR StatusKL-50 IC50 (µM)
LN229ProficientProficient>100
LN229DeficientProficient~20-30
LN229ProficientDeficient>100
LN229DeficientDeficient~20-30

Note: The IC50 values are approximate and may vary depending on the specific experimental conditions.

In Vivo Efficacy

In vivo studies using murine models of glioblastoma have demonstrated the significant anti-tumor activity of KL-50.

Glioblastoma ModelTreatmentMedian Overall Survival (days)
TMZ-resistant, MGMT-/MMR- intracranial patient-derived xenograftVehicle26
Temozolomide (TMZ)28
KL-50205
TMZ-naïve, MGMT-deficient (GBM6) intracranial xenograftVehicle~40
KL-50~70
TMZ-naïve, MGMT-deficient (GBM12) intracranial xenograftVehicle~33
KL-50~71

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of KL-50.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a single-cell suspension of the desired glioblastoma cell line into 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies per well in the untreated control (typically ranging from 200 to 1000 cells per well).

  • Drug Treatment: After allowing the cells to adhere for 24 hours, treat them with a range of concentrations of KL-50 for a defined period (e.g., 24 to 72 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.

    • Stain the fixed colonies with 0.5% crystal violet in methanol for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Modified Alkaline Comet Assay for Interstrand Cross-links

This assay is used to detect the presence of DNA interstrand cross-links.

  • Cell Treatment and Embedding:

    • Treat the cells with KL-50 for the desired time.

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

    • Solidify the agarose at 4°C for 10 minutes.

  • Cell Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

  • Irradiation: To introduce random DNA strand breaks, irradiate the slides on ice with a defined dose of X-rays (e.g., 5-10 Gy).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and neutralize them by washing three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye such as SYBR Gold or propidium iodide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the comet images using appropriate software to quantify the extent of DNA migration (e.g., tail moment). A decrease in DNA migration in irradiated, drug-treated cells compared to irradiated, untreated cells is indicative of interstrand cross-linking.

Denaturing Agarose Gel Electrophoresis for DNA Cross-links

This method is used to visualize DNA interstrand cross-links in genomic DNA.

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from KL-50-treated and untreated control cells using a standard DNA extraction protocol.

  • DNA Denaturation:

    • Resuspend the genomic DNA in a denaturing loading buffer (e.g., containing formamide and formaldehyde).

    • Heat the samples at 95°C for 5-10 minutes to denature the DNA, then immediately place them on ice.

  • Gel Electrophoresis:

    • Prepare a 0.8-1.2% agarose gel containing a denaturant such as formaldehyde.

    • Load the denatured DNA samples into the wells of the gel.

    • Perform electrophoresis in a denaturing running buffer (e.g., MOPS buffer with formaldehyde) until the loading dye has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold).

    • Visualize the DNA bands under UV illumination. The presence of higher molecular weight bands in the KL-50-treated samples, which migrate more slowly than the single-stranded DNA from the control samples, indicates the presence of interstrand cross-links that prevent complete denaturation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for evaluating the biological activity of KL-50.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell_Lines Glioblastoma Cell Lines (MGMT+/-, MMR+/-) KL50_Treatment Treat with KL-50 Cell_Lines->KL50_Treatment Clonogenic_Assay Clonogenic Survival Assay KL50_Treatment->Clonogenic_Assay Comet_Assay Modified Alkaline Comet Assay KL50_Treatment->Comet_Assay Denaturing_Gel Denaturing Gel Electrophoresis KL50_Treatment->Denaturing_Gel IC50_Determination Determine IC50 Clonogenic_Assay->IC50_Determination ICL_Detection Detect Interstrand Cross-links Comet_Assay->ICL_Detection Denaturing_Gel->ICL_Detection Murine_Model Glioblastoma Murine Model (Intracranial Xenograft) KL50_Administration Administer KL-50 Murine_Model->KL50_Administration Survival_Monitoring Monitor Survival KL50_Administration->Survival_Monitoring Efficacy_Assessment Assess Efficacy (Median Overall Survival) Survival_Monitoring->Efficacy_Assessment

Figure 2: Experimental workflow for the evaluation of KL-50's biological activity.

Conclusion

KL-50 is a promising novel therapeutic agent with a well-defined mechanism of action that confers selectivity for MGMT-deficient tumors. Its ability to induce highly cytotoxic DNA interstrand cross-links in a manner that is independent of the mismatch repair pathway makes it a particularly attractive candidate for the treatment of recurrent and resistant glioblastomas. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of KL-50 and other similar DNA alkylating agents. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.[6]

References

Preclinical Data on KL002: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial findings suggest that comprehensive preclinical data for the investigational compound KL002, currently in a Phase 1 clinical trial for Parkinson's disease, is not publicly available. While literature points to a molecule designated this compound with activity as a stabilizer of cryptochrome (CRY) proteins, a key component of the circadian rhythm, a definitive link to the compound in the Parkinson's trial and its mechanism of action in a neurodegenerative context has not been established in the public domain.

A Phase 1 clinical trial (NCT05882487) is currently underway to evaluate the safety and efficacy of this compound in patients with advanced primary Parkinson's disease. The study involves bilateral intraputaminal injections of the compound. The existence of this trial implies that a body of preclinical research, including in vivo and in vitro studies, has been conducted to support its initiation. However, the specific data from these studies, including quantitative outcomes, detailed experimental protocols, and toxicology reports, are not accessible through publicly available resources.

Separately, scientific literature describes a compound referred to as this compound that functions as a stabilizer of CRY proteins. This activity has been shown to modulate the circadian clock. While disruptions in circadian rhythms have been associated with neurodegenerative diseases like Parkinson's, a direct causal link and the therapeutic rationale for using a CRY stabilizer in this context have not been detailed in the available information for this compound.

Attempts to locate patent filings that would comprehensively describe the preclinical pharmacology of a this compound molecule for Parkinson's disease have not yielded detailed experimental data. One patent associated with a "KL-002" from Kanglin Biotechnology, the sponsor of the clinical trial, describes a mechanism related to the reversal of HIV-1 latency, which does not align with the known information about CRY stabilization or typical Parkinson's disease pathology. This may indicate the use of the same identifier for different compounds or incomplete publicly accessible information.

Due to the absence of detailed preclinical data, it is not possible to provide a comprehensive technical guide with structured data tables, detailed experimental protocols, or visualizations of signaling pathways as requested. The following represents a high-level summary of the fragmented information available.

Potential Mechanism of Action (Hypothetical)

Based on the limited information, a hypothetical mechanism of action for this compound in Parkinson's disease could revolve around the modulation of the circadian clock through the stabilization of cryptochrome proteins. Disrupted circadian rhythms are a known non-motor symptom of Parkinson's disease and may contribute to the underlying pathology. By stabilizing CRY proteins, this compound could potentially restore normal circadian function, which in turn may have neuroprotective effects.

Below is a conceptual workflow illustrating the potential, though unconfirmed, therapeutic rationale.

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Potential Therapeutic Outcome in Parkinson's Disease This compound This compound CRY Cryptochrome (CRY) Proteins This compound->CRY Stabilizes Degradation Ubiquitin-Mediated Degradation CRY->Degradation Inhibited by this compound Circadian_Clock Circadian Clock Regulation CRY->Circadian_Clock Regulates Restoration Restoration of Circadian Rhythms Circadian_Clock->Restoration Neuroprotection Neuroprotective Effects Restoration->Neuroprotection

Hypothetical Mechanism of this compound in Parkinson's Disease.

It is critical to reiterate that the above diagram is based on a hypothetical connection between two separate pieces of information about a compound or compounds named this compound and does not represent confirmed preclinical findings for the agent in clinical development for Parkinson's disease.

Further information from the trial sponsor, Kanglin Biotechnology (Hangzhou) Co., Ltd., or future publications will be necessary to construct an accurate and in-depth technical guide on the preclinical data for this compound.

KL002: A Novel Kinase Inhibitor Modulating Transcriptional Elongation for HIV-1 Latency Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical data and therapeutic potential of KL-2, a novel small molecule inhibitor targeting the interaction between Positive Transcription Elongation Factor b (P-TEFb) and the Super Elongation Complex (SEC). By disrupting this interaction, KL-2 promotes the release of P-TEFb, a key cellular factor for HIV-1 transcription, thereby offering a promising strategy for reversing HIV-1 latency. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, and detailed experimental protocols to support further research and development in the field of HIV-1 cure strategies. While a compound named KL002 is also under investigation for Parkinson's disease, this guide focuses on the well-documented role of KL-2 in HIV-1 latency, for which detailed preclinical information is available.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains a major obstacle to a cure. One of the key mechanisms maintaining latency is the transcriptional silencing of the integrated provirus. The "shock and kill" strategy aims to reactivate viral gene expression from these latent reservoirs, making the infected cells visible to the immune system for clearance. A critical regulator of HIV-1 transcription is the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner. P-TEFb is essential for the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.

In the cell, P-TEFb exists in a large, inactive reservoir sequestered within the 7SK snRNP complex, and an active pool, a significant portion of which is associated with the Super Elongation Complex (SEC). The SEC is a multi-protein complex that plays a crucial role in the rapid induction of specific gene expression programs. KL-2 is a recently identified small molecule that inhibits the interaction between P-TEFb and the SEC, leading to an increase in the bioavailability of active P-TEFb. This guide will delve into the technical details of KL-2 as a novel kinase modulator for HIV-1 latency reversal.

Mechanism of Action of KL-2 in HIV-1 Latency Reversal

KL-2's mechanism of action centers on the allosteric inhibition of the interaction between the P-TEFb component CCNT1 and the SEC components AFF1/AFF4. This disruption leads to the release of P-TEFb from the SEC, thereby increasing the cellular pool of free, active P-TEFb. The released P-TEFb can then be recruited to the latent HIV-1 promoter by the viral trans-activator protein Tat. Tat binds to the TAR RNA element present at the 5' end of all nascent viral transcripts and recruits P-TEFb to phosphorylate the RNA Polymerase II C-terminal domain, promoting transcriptional elongation and robust viral gene expression.

The signaling pathway can be visualized as follows:

HIV_Latency_Reversal_by_this compound cluster_SEC Super Elongation Complex (SEC) cluster_HIV Latent HIV-1 Provirus SEC SEC (AFF1/AFF4, etc.) PTEFb_bound P-TEFb (CDK9/CycT1) PTEFb_free Free P-TEFb PTEFb_bound->PTEFb_free Release This compound KL-2 This compound->SEC Inhibits Interaction TAR TAR RNA PTEFb_free->TAR Recruited by Tat HIV_Promoter HIV-1 Promoter (LTR) Paused_PolII Paused RNA Pol II Tat Tat Paused_PolII->Tat Basal Transcription Elongation Transcriptional Elongation Paused_PolII->Elongation Phosphorylation by P-TEFb TAR->Paused_PolII Activates Tat->TAR Binds Viral_Proteins Viral Protein Production Elongation->Viral_Proteins

Mechanism of KL-2 in HIV-1 Latency Reversal.

Quantitative Data on KL-2 Activity

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of KL-2 in reactivating latent HIV-1.

Table 1: Effect of KL-2 on HIV-1 Transcription in Primary CD4+ T Cells

TreatmentFold Change in gag mRNA (relative to DMSO)
KL-2 (1 µM)2.5
KL-2 (5 µM)4.1

Data represents the mean fold change in HIV-1 gag mRNA levels in primary CD4+ T cells infected with a replication-competent HIV-1 strain and treated with KL-2 for 24 hours. Data derived from quantitative PCR analysis.

Table 2: Synergistic Activity of KL-2 with other Latency Reversing Agents (LRAs) in J-Lat 10.6 Cells

LRA% GFP+ Cells (LRA alone)% GFP+ Cells (LRA + 1 µM KL-2)Fold Increase
Prostratin (1 µM)8.225.63.1
JQ1 (1 µM)12.538.93.1
Panobinostat (30 nM)5.718.33.2

J-Lat 10.6 cells are a Jurkat T-cell line latently infected with an HIV-1 provirus containing a GFP reporter. The percentage of GFP-positive cells indicates the level of viral reactivation. Cells were treated for 24 hours.

Experimental Protocols

Primary CD4+ T Cell Isolation and Infection
  • Isolation: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

  • Activation: Cells are activated with anti-CD3/CD28 antibodies and IL-2 for 72 hours.

  • Infection: Activated CD4+ T cells are infected with a replication-competent HIV-1 strain (e.g., NL4-3) by spinoculation.

  • Treatment: After infection, cells are cultured in the presence of KL-2 or DMSO (vehicle control) for the indicated time.

  • Analysis: RNA is extracted from the cells, and HIV-1 gag mRNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).

Primary_T_Cell_Workflow PBMCs PBMCs from Healthy Donor Isolation CD4+ T Cell Isolation (Negative Selection) PBMCs->Isolation Activation Activation (anti-CD3/CD28 + IL-2) Isolation->Activation Infection HIV-1 Infection (Spinoculation) Activation->Infection Treatment Treatment (KL-2 or DMSO) Infection->Treatment Analysis qRT-PCR for gag mRNA Treatment->Analysis

Workflow for Primary CD4+ T Cell Experiments.
Latency Reversal Assay in J-Lat Cells

  • Cell Culture: J-Lat 10.6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.

  • Treatment: Cells are treated with various LRAs (Prostratin, JQ1, Panobinostat) in the presence or absence of KL-2. A DMSO control is also included.

  • Incubation: Plates are incubated for 24 hours at 37°C and 5% CO2.

  • Analysis: The percentage of GFP-positive cells is determined by flow cytometry.

JLat_Assay_Workflow JLat_Culture J-Lat 10.6 Cell Culture Seeding Seed cells in 96-well plate JLat_Culture->Seeding Treatment Treat with LRAs +/- KL-2 Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Analysis Flow Cytometry for GFP Incubation->Analysis

Workflow for J-Lat Latency Reversal Assay.

This compound in Parkinson's Disease: A Note on a Separate Investigational Compound

It is important to note that a compound designated this compound is currently under investigation in a Phase 1 clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease. This is a non-randomized, open-label, dose-escalation study evaluating the safety and efficacy of this compound administered via bilateral intraputaminal injections. However, at the time of this writing, there is no publicly available preclinical data detailing the specific kinase target or the mechanism of action of this compound in the context of Parkinson's disease. Therefore, a detailed technical guide on this compound for Parkinson's disease cannot be provided.

Conclusion and Future Directions

KL-2 represents a novel and promising approach for HIV-1 latency reversal by targeting the P-TEFb/SEC interaction. The presented data demonstrates its ability to induce viral transcription in primary CD4+ T cells and to synergize with other LRAs in cell line models of latency. The detailed experimental protocols provided herein should facilitate further investigation into the therapeutic potential of KL-2 and similar compounds. Future studies should focus on in vivo efficacy and safety, as well as on the identification of biomarkers to predict response to KL-2 based therapies. The development of KL-2 and other SEC inhibitors may provide a valuable addition to the armamentarium of "shock and kill" strategies for an HIV-1 cure.

Unraveling the Therapeutic Potential of KL002: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "KL002" reveal a notable ambiguity in the scientific and clinical landscape. The designation "this compound" does not correspond to a singular, well-defined therapeutic agent in publicly available scientific literature or clinical trial databases. Instead, the term appears to be a potential misnomer or an internal designation not yet disclosed, leading to a conflation with similarly named but distinct entities.

Our comprehensive search has identified several unrelated entities that bear a resemblance to the "this compound" designation:

  • KN-002: This is a distinct therapeutic candidate, an inhaled inhibitor of all Janus kinase (JAK) isoforms (JAK1, JAK2, JAK3, TYK2). Developed by Kinaset Therapeutics, KN-002 is formulated as a dry powder for delivery to the lungs and is being investigated for its potential in treating asthma. In September 2021, a Phase 1b study of KN-002 in healthy volunteers and asthma patients was initiated to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[1]

  • KCa2 Channels: The "K" and "2" in "this compound" could be misinterpreted as referring to KCa2 channels, which are small-conductance calcium-activated potassium channels. These channels are recognized as potential therapeutic targets for a range of neurodegenerative and psychiatric diseases, including Alzheimer's disease, Parkinson's disease, ataxia, schizophrenia, and alcohol dependence, due to their role in learning and memory.[2] However, no specific therapeutic agent designated "this compound" targeting these channels has been identified in our search.

  • KL2 Institutional Career Development Awards: The term "KL2" is also a formal designation for a type of grant awarded by the National Institutes of Health (NIH). These KL2 awards are part of the Institutional Career Development Core and are designed to train and mentor the next generation of clinical and translational researchers.[3][4] This is entirely unrelated to a therapeutic compound.

Due to the lack of specific, publicly available information on a therapeutic agent named "this compound," it is not possible to provide an in-depth technical guide with the requested data presentation, experimental protocols, and visualizations at this time. The subsequent sections of this report would typically detail the mechanism of action, preclinical and clinical data, and experimental methodologies. However, without a clear identification of "this compound," such an analysis cannot be performed.

Further clarification on the precise identity of the compound of interest is necessary to proceed with a detailed technical assessment. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic are advised to verify the exact nomenclature and any associated company or research institution to ensure accurate data retrieval and analysis.

References

A Technical Guide to KL002 for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating symptoms. A growing body of evidence implicates the disruption of circadian rhythms and subsequent neuroinflammation as key contributors to the pathology of these conditions. The small molecule KL002, a potent stabilizer of the core circadian clock proteins Cryptochrome 1 and 2 (CRY1/2), presents a novel chemical tool to investigate the link between the circadian clock and neurodegeneration. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its characterization, and a hypothesized signaling pathway for its potential therapeutic effects in neurodegenerative disease research.

Introduction to this compound

This compound is a carbazole derivative that has been identified as a stabilizer of the core clock proteins CRY1 and CRY2.[1] By binding to the flavin adenine dinucleotide (FAD) pocket of CRY proteins, this compound inhibits their ubiquitination by the F-box protein FBXL3, leading to their accumulation.[1] This stabilization of CRY, a transcriptional repressor, results in a lengthening of the circadian period. Given the critical role of circadian disruption in neuroinflammatory processes, this compound offers a unique opportunity to modulate the core clock machinery and study its downstream effects on neurodegenerative pathologies.[1][2][3]

Mechanism of Action and Signaling Pathways

The Core Circadian Clock Machinery

The mammalian circadian clock is a cell-autonomous timekeeping mechanism that regulates a vast array of physiological processes.[1] It is driven by a transcriptional-translational feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.[1][4] The stability of the CRY proteins is a critical determinant of the period length of this cycle and is primarily regulated by the E3 ubiquitin ligase complex SCFFBXL3, which targets CRY for proteasomal degradation.[1]

Core_Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK-BMAL1 Complex E_Box E-Box (Per/Cry Promoters) CLOCK_BMAL1->E_Box Activates PER_CRY PER-CRY Complex PER_CRY->CLOCK_BMAL1 Inhibits PER_CRY_mRNA Per/Cry mRNA E_Box->PER_CRY_mRNA Transcription PER_CRY_Proteins PER and CRY Proteins PER_CRY_Proteins->PER_CRY Dimerization & Nuclear Import PER_CRY_mRNA->PER_CRY_Proteins Translation

Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.

This compound-Mediated CRY Stabilization

This compound directly interferes with the degradation of CRY proteins. By occupying the FAD binding pocket of CRY, this compound sterically hinders the binding of FBXL3.[1] This prevents the ubiquitination and subsequent proteasomal degradation of CRY, leading to its stabilization and accumulation. The increased levels of the CRY repressor protein result in a more sustained inhibition of the CLOCK-BMAL1 complex, thereby lengthening the period of the circadian rhythm.

KL002_Mechanism_of_Action This compound This compound CRY CRY Protein This compound->CRY Binds to FAD pocket FBXL3 FBXL3 (E3 Ubiquitin Ligase) This compound->FBXL3 Blocks Binding Stabilization CRY Stabilization This compound->Stabilization Ubiquitination Ubiquitination CRY->Ubiquitination CRY->Stabilization FBXL3->CRY Binds to CRY FBXL3->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination->Degradation Hypothesized_Neuroprotective_Pathway cluster_cause Pathological State cluster_intervention Therapeutic Intervention with this compound Circadian_Disruption Circadian Disruption (e.g., reduced CRY function) Microglia_Activation Microglial Activation (Pro-inflammatory) Circadian_Disruption->Microglia_Activation Neuroinflammation Neuroinflammation (Increased Cytokines) Microglia_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage & Neurodegeneration Neuroinflammation->Neuronal_Damage This compound This compound CRY_Stabilization CRY Stabilization This compound->CRY_Stabilization Circadian_Restoration Restoration of Circadian Rhythm CRY_Stabilization->Circadian_Restoration Circadian_Restoration->Microglia_Activation Inhibits Reduced_Inflammation Reduced Neuroinflammation Circadian_Restoration->Reduced_Inflammation Neuroprotection Neuroprotection Reduced_Inflammation->Neuroprotection Luciferase_Assay_Workflow A 1. Plate PER2::LUC Reporter Cells B 2. Synchronize Cells (e.g., Dexamethasone) A->B C 3. Treat with this compound (or vehicle) B->C D 4. Add Luciferin Substrate C->D E 5. Real-time Bioluminescence Recording D->E F 6. Analyze Period Length E->F

References

Initial Efficacy Studies of KL002: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals following the progression of novel therapeutics will find a notable absence of published initial efficacy data for the compound designated as KL002. Currently, this compound is the subject of a clinical trial for the treatment of advanced primary Parkinson's disease. This early-stage, non-randomized, open-label study is designed to evaluate the safety and tolerability of this compound through dose-escalation. While the study will also assess potential clinical responses, no efficacy data has been made publicly available to date. The trial, identified as NCT05882487, involves the bilateral intraputaminal injection of this compound via stereotactic brain surgery in a small cohort of patients.[1] The primary focus remains on establishing a safe dosage, with secondary outcome measures aimed at observing the effect of this compound on Parkinson's symptoms.[1]

A comprehensive search of scientific literature and clinical trial registries did not yield any preclinical studies detailing the efficacy of this compound in animal models of Parkinson's disease or in vitro experiments. This lack of foundational data prevents a detailed analysis of its therapeutic potential and mechanism of action at this time.

In the broader landscape of drug development, other compounds with similar alphabetical and numerical designations have been noted, which can occasionally lead to confusion. These include:

  • AK002: A therapeutic agent investigated for its efficacy and safety in subjects with antihistamine-resistant chronic urticaria.

  • KN-002: A novel inhibitor of all Janus kinase (JAK) isoforms, formulated as a dry powder for inhaled delivery in the treatment of asthma.[2]

  • ASN002: A dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK) that has undergone preclinical and clinical evaluation in patients with non-Hodgkin lymphoma and solid tumors.[3] Preclinical studies of ASN002 demonstrated its ability to decrease proliferation in ibrutinib-resistant cell lines and suppress tumor growth in rodent xenograft models.[3]

  • SKB264: An antibody-drug conjugate (ADC) targeting TROP2, which utilizes a belotecan-derivative topoisomerase I inhibitor payload designated KL610023.[4] This compound has demonstrated promising anti-tumor efficacy in preclinical models.[4]

It is crucial for researchers to distinguish between these different investigational drugs. The focus of this document remains on this compound for Parkinson's disease, for which efficacy data is not yet available.

Future Outlook

As the clinical investigation of this compound for Parkinson's disease progresses, it is anticipated that safety and preliminary efficacy findings will be disseminated through scientific publications and conference presentations. Researchers and clinicians in the field of neurodegenerative diseases should monitor for these future disclosures to understand the potential of this compound as a therapeutic intervention. Until such data is released, any assessment of its efficacy would be speculative.

References

The Modulator KL001 and its Impact on Cryptochrome-Period Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This document focuses on the well-characterized small molecule KL001 . It is presumed that the query for "KL002" was a typographical error, as KL001 is the prominent research compound in this chemical series known to modulate the core circadian clock protein interactions discussed herein.

Executive Summary

The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the core of this clock is a transcription-translation feedback loop (TTFL) where the protein complex formed by Cryptochrome (CRY) and Period (PER) plays a pivotal role in repressing the transcriptional activity of the CLOCK/BMAL1 heterodimer. The stability of the CRY proteins is a critical determinant of the period length of the circadian rhythm. The small molecule KL001 has been identified as a potent stabilizer of CRY1 and CRY2 proteins. By preventing their ubiquitin-dependent degradation, KL001 effectively lengthens the circadian period. This technical guide provides an in-depth overview of the mechanism of action of KL001, its effects on CRY-PER protein-protein interactions, and the experimental methodologies used to characterize these effects.

The Core Circadian Clock and the Role of CRY-PER Interactions

The mammalian circadian clock is driven by a core feedback loop involving the transcriptional activators CLOCK and BMAL1, which drive the expression of their own repressors, the Per and Cry genes. The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate to the nucleus, where they inhibit the transcriptional activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours.

The interaction between CRY and PER proteins is crucial for the stability and nuclear translocation of the repressor complex. This protein-protein interaction is a key regulatory node in the circadian clock, and modulating this interaction can alter the period and amplitude of circadian rhythms.

KL001: A Stabilizer of Cryptochrome Proteins

KL001 is a first-in-class small molecule that specifically interacts with and stabilizes both CRY1 and CRY2 isoforms. It achieves this by binding to the flavin adenine dinucleotide (FAD) binding pocket of the CRY proteins. This binding sterically hinders the access of the E3 ubiquitin ligase FBXL3, which is responsible for targeting CRY for proteasomal degradation. The stabilization of CRY proteins by KL001 leads to their increased accumulation and a prolonged repression of the CLOCK/BMAL1 complex, resulting in a dose-dependent lengthening of the circadian period.

Quantitative Data on KL001 Activity
Cell LineReporterKL001 Concentration (µM)Effect on Circadian PeriodReference
U2OSBmal1-dLuc0.03 - 71Dose-dependent lengthening[1]
U2OSPer2-dLuc0.03 - 71Dose-dependent lengthening[1]
Primary CellsGenesKL001 Concentration (µM)Effect on Gene ExpressionReference
Mouse HepatocytesPck1, G6pc2 - 8Dose-dependent repression of glucagon-induced expression[1]

Experimental Protocols

The characterization of KL001's effect on CRY-PER interactions relies on several key experimental techniques. Detailed methodologies for two of the most critical assays are provided below.

Co-Immunoprecipitation (Co-IP) to Assess CRY-PER Interaction

This protocol describes a general procedure to determine if CRY and PER proteins interact in a cellular context, and how this interaction might be affected by KL001.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against CRY1 or CRY2

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies for Western blotting (anti-CRY, anti-PER, and relevant controls)

  • KL001 stock solution (in DMSO)

  • Control vehicle (DMSO)

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or U2OS) to ~80-90% confluency. Treat cells with the desired concentration of KL001 or vehicle (DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-CRY1) to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture of Immune Complex: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PER proteins to detect the co-immunoprecipitated protein. The presence of a PER band in the CRY immunoprecipitate indicates an interaction. The intensity of this band can be compared between KL001-treated and control samples.

Luciferase Reporter Assay for Circadian Rhythm Analysis

This protocol describes how to monitor the effect of KL001 on the circadian clock using a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Bmal1 or Per2).

Materials:

  • U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin)

  • KL001 stock solution (in DMSO)

  • Luminometer or a plate-reading device capable of long-term live-cell luminescence recording

Procedure:

  • Cell Plating: Plate the reporter cells in a 35-mm dish or a multi-well plate at a density that will allow them to be confluent at the start of the recording.

  • Synchronization: Once cells are confluent, synchronize their circadian rhythms. A common method is a 2-hour treatment with 100 nM dexamethasone.

  • Treatment and Recording: After synchronization, replace the medium with the recording medium containing different concentrations of KL001 or vehicle (DMSO).

  • Luminescence Monitoring: Immediately place the plate in a luminometer set to 37°C and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.

  • Data Analysis: Analyze the luminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition. The period length is typically calculated using software that can fit the data to a sine wave or perform Fourier analysis. A lengthening of the period in KL001-treated cells compared to the vehicle control indicates an effect on the circadian clock.

Visualizing the Mechanism and Workflow

Signaling Pathway of the Core Circadian Clock

Circadian Clock Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Ebox E-box CLOCK_BMAL1->Ebox Binds to Per_Cry_genes Per, Cry Genes Ebox->Per_Cry_genes Activates Transcription PER_mRNA Per, Cry mRNA Per_Cry_genes->PER_mRNA Transcription PER_CRY_complex_n PER:CRY PER_CRY_complex_n->CLOCK_BMAL1 Inhibits FBXL3 FBXL3 Ub Ubiquitin CRY_n CRY FBXL3->CRY_n Targets for Ubiquitination FBXL3->CRY_n Inhibits Proteasome Proteasome Ub->Proteasome Degradation PER_CRY_proteins PER, CRY Proteins PER_mRNA->PER_CRY_proteins Translation PER_CRY_complex_c PER:CRY PER_CRY_proteins->PER_CRY_complex_c Dimerization PER_CRY_complex_c->PER_CRY_complex_n Nuclear Translocation KL001 KL001 KL001->CRY_n Stabilizes

Caption: Core circadian clock signaling pathway and the action of KL001.

Experimental Workflow for Co-Immunoprecipitation

Co-IP Workflow start Cell Culture & KL001 Treatment lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation (Add anti-CRY Ab) clarify->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot (Probe for PER) elute->analysis result Detect CRY-PER Interaction analysis->result

Caption: A typical workflow for a co-immunoprecipitation experiment.

Conclusion

KL001 represents a significant tool for the study of the circadian clock, providing a means to chemically modulate the core clock machinery. Its mechanism of action, centered on the stabilization of CRY proteins and the subsequent impact on the CRY-PER protein-protein interaction, has been well-characterized through a combination of cellular and biochemical assays. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the modulation of the circadian clock and the study of protein-protein interactions. Further investigation into the therapeutic potential of CRY stabilizers like KL001 is a promising area of research for circadian-related disorders.

References

An In-depth Technical Guide to the Novel Therapeutic Agent KL002

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The designation KL002 has been associated with multiple novel therapeutic agents in preclinical and clinical development, each with a distinct mechanism of action and therapeutic target. This guide provides a detailed technical overview of the most prominent entities referred to as this compound or its close analogs, with a primary focus on their core scientific principles. We will delve into the mechanistic intricacies of an imidazotetrazine derivative for oncology (KL-50), a small molecule inhibitor for HIV-1 latency (KL-2), and an investigational therapy for Parkinson's disease (this compound). This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of these innovative compounds.

KL-50: A Selective Genotoxin for MGMT-Deficient Tumors

KL-50 is a novel N3-(2-fluoroethyl)imidazotetrazine that has demonstrated significant promise as a selective toxin for tumors lacking the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT).[1] This selectivity offers a therapeutic window for treating aggressive cancers like glioblastoma, which often exhibit MGMT silencing.[2]

Mechanism of Action

The anti-cancer activity of KL-50 is centered on its ability to induce DNA interstrand cross-links (ICLs) through a multi-step process.[1] Unlike conventional alkylating agents, the kinetics of this process are finely tuned to be slow enough for healthy cells expressing MGMT to repair the initial DNA lesion before it evolves into a cytotoxic cross-link.[1][2]

The key steps in the mechanism of action are:

  • DNA Alkylation: KL-50 alkylates DNA to form an O6-(2-fluoroethyl)guanine (O6FEtG) lesion.[1]

  • Intermediate Formation: This is followed by a slow, unimolecular displacement of fluoride to generate an N1,O6-ethanoguanine (N1,O6EtG) intermediate.[1]

  • Cross-link Formation: The N1,O6EtG intermediate then undergoes ring-opening by an adjacent cytidine residue, leading to the formation of a DNA interstrand cross-link.[1]

In healthy tissues expressing MGMT, the initial O6FEtG lesion is reversed by the transfer of the alkyl group to a cysteine residue within the MGMT protein, thus preventing the formation of the toxic ICLs.[2] This differential rate of DNA modification and repair is the foundation of KL-50's selectivity.[1]

Data Presentation

Table 1: Comparative Properties of KL-50 and Related Compounds

FeatureKL-50LomustineTemozolomide (TMZ)
Initial DNA Lesion O6-(2-fluoroethyl)guanine (O6FEtG)[1]O6-(2-chloroethyl)guanine (O6ClEtG)[2]O6-methylguanine (O6MeG)[2]
Rate of Intermediate Formation Slow[1]Rapid[1]N/A
Primary Cytotoxic Lesion DNA Interstrand Cross-links (ICLs)[1]DNA Interstrand Cross-links (ICLs)[2]O6MeG inducing MMR-dependent cell death[2]
Selectivity for MGMT-deficient cells High[1]Moderate[2]High[2]
Experimental Protocols

A detailed experimental protocol to assess the MGMT-dependent cytotoxicity of KL-50 would typically involve the following steps:

  • Cell Culture: Culture of paired cell lines, one expressing MGMT and one deficient in MGMT (e.g., glioblastoma cell lines).

  • Drug Treatment: Expose both cell lines to a range of concentrations of KL-50 for a defined period (e.g., 24-72 hours).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay or a fluorescence-based live/dead cell stain.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the MGMT-deficient cell line would confirm the selective toxicity of KL-50.

  • Mechanism Confirmation: To confirm the formation of ICLs, techniques like the comet assay or gamma-H2AX staining (a marker of DNA double-strand breaks that can arise from ICL repair) can be employed.

Mandatory Visualization

KL50_Mechanism_of_Action G1 Guanine O6FEtG O6-(2-fluoroethyl)guanine (O6FEtG) C1 Cytidine ICL DNA Interstrand Cross-link (ICL) KL50 KL-50 KL50->G1 N1O6EtG N1,O6-ethanoguanine (N1,O6EtG) O6FEtG->N1O6EtG Slow conversion MGMT MGMT Repair O6FEtG->MGMT N1O6EtG->C1 Reaction CellDeath Cell Death ICL->CellDeath

Caption: Mechanism of action of KL-50 leading to selective cell death in MGMT-deficient tumor cells.

KL-2: A Novel HIV-1 Latency Reversing Agent

KL-2 is a small molecule inhibitor that targets the P-TEFb/SEC interaction, representing a novel strategy for reversing HIV-1 latency.[3] The release of the Positive Transcription Elongation Factor b (P-TEFb) from the Super Elongation Complex (SEC) is a key step in enhancing viral transcription.[3]

Mechanism of Action

KL-2 functions by disrupting the interaction between P-TEFb and the SEC. This disruption leads to the release of active P-TEFb, which can then be recruited to the HIV-1 promoter to enhance transcriptional elongation of the viral genome.[3] This mechanism has been shown to act synergistically with other latency-reversing agents (LRAs).[3] Furthermore, KL-2 has demonstrated efficacy in enhancing viral reactivation in peripheral blood mononuclear cells (PBMCs) from people living with HIV on suppressive antiretroviral therapy (ART), particularly in combination with inhibitor of apoptosis protein antagonists (IAPi).[3]

Data Presentation

Table 2: Synergistic Activity of KL-2 with other Latency Reversing Agents

CombinationCell Line ModelsPrimary Cell Models (PBMCs)
KL-2 + IAPi Synergistic reactivation[3]Enhanced viral reactivation[3]
KL-2 + other LRAs Synergistic reactivation[3]Data not specified in provided abstracts
Experimental Protocols

A representative experimental workflow to evaluate the latency-reversing activity of KL-2 would include:

  • Cell Models of Latency: Utilize latently infected cell lines (e.g., J-Lat) or primary CD4+ T cells from aviremic HIV-1-infected individuals.

  • Drug Treatment: Treat the cells with KL-2 alone or in combination with other LRAs (e.g., IAPi, PKC agonists).

  • Reactivation Measurement: Quantify viral reactivation by measuring the expression of viral proteins (e.g., p24 by ELISA) or viral RNA (by RT-qPCR).

  • Synergy Analysis: Use mathematical models such as the Bliss independence or Loewe additivity model to determine if the combination of KL-2 with other LRAs results in synergistic, additive, or antagonistic effects.

Mandatory Visualization

KL2_Signaling_Pathway KL2 KL-2 SEC Super Elongation Complex (SEC) KL2->SEC Inhibits interaction PTEFb P-TEFb HIV_Promoter HIV-1 Promoter PTEFb->HIV_Promoter Recruitment Transcription Viral Transcription HIV_Promoter->Transcription Activation

Caption: KL-2 disrupts the SEC/P-TEFb complex to promote HIV-1 transcription.

This compound for Parkinson's Disease

An investigational drug designated this compound is currently in a Phase 1 clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease.[4]

Clinical Trial Overview

This is a non-randomized, open-label, dose-escalation study designed to evaluate the safety and efficacy of this compound.[4] The drug is administered via bilateral intraputaminal injections through stereotactic brain surgery.[4] The study aims to enroll 9 patients to assess up to three dose levels of this compound.[4]

Endpoints

The primary endpoints of the trial are safety and tolerability. Secondary endpoints include assessing the effect of this compound on Parkinson's symptoms, quality of life, and changes in dopamine expression as measured by PET imaging.[4]

Mechanism of Action

The precise mechanism of action for this formulation of this compound is not detailed in the publicly available clinical trial information.[4] Given the intraputaminal delivery, it is likely intended to have a localized effect within the brain to address the neurodegenerative processes of Parkinson's disease.

Mandatory Visualization

KL002_Parkinsons_Workflow Patient Patient with Advanced Parkinson's Disease Surgery Stereotactic Brain Surgery Patient->Surgery Injection Bilateral Intraputaminal Injection of this compound Surgery->Injection Assessment Safety & Efficacy Assessment Injection->Assessment Outcomes Clinical Evaluations PET Imaging Quality of Life Surveys Assessment->Outcomes

Caption: Clinical trial workflow for this compound in Parkinson's disease.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

An In-depth Technical Guide to the Preclinical Evaluation of LRRK2 Inhibitors in Parkinson's Disease Models: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific compound designated "KL002" for Parkinson's disease is limited. This document serves as a representative technical guide based on established preclinical research methodologies for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a prominent target in Parkinson's disease drug development. The hypothetical data and specific protocols are illustrative of a typical preclinical research program for a compound of this class.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic PD.[1][2][3][4] Pathogenic mutations, such as G2019S, lead to increased LRRK2 kinase activity, making it a key therapeutic target.[2][4] This guide outlines the preclinical research and evaluation of a representative LRRK2 inhibitor, herein referred to as "Compound-X," in cellular and in vivo models of Parkinson's disease.

Mechanism of Action and Signaling Pathway

Compound-X is a potent and selective inhibitor of LRRK2 kinase activity. Pathogenic LRRK2 mutations enhance its kinase function, leading to the hyperphosphorylation of downstream substrates, including a subset of Rab GTPases.[5] This aberrant signaling is linked to disruptions in several cellular processes, such as vesicular trafficking, mitochondrial function, and autophagy, ultimately contributing to neuronal dysfunction and death.[6] By inhibiting LRRK2 kinase activity, Compound-X is hypothesized to restore these cellular functions and exert a neuroprotective effect.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_drug_intervention Therapeutic Intervention cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Pathogenic Mutations pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Phosphorylation CompoundX Compound-X (LRRK2 Inhibitor) CompoundX->LRRK2_active Inhibition Rab_GTPases Rab GTPases Vesicular_Trafficking Vesicular Trafficking Disruption pRab_GTPases->Vesicular_Trafficking Mitochondrial_Dysfunction Mitochondrial Dysfunction pRab_GTPases->Mitochondrial_Dysfunction Autophagy_Impairment Autophagy Impairment pRab_GTPases->Autophagy_Impairment Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Vesicular_Trafficking->Neuronal_Dysfunction Mitochondrial_Dysfunction->Neuronal_Dysfunction Autophagy_Impairment->Neuronal_Dysfunction

Figure 1: LRRK2 Signaling Pathway and Therapeutic Intervention.

Quantitative Data Summary

The efficacy of Compound-X was evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of Compound-X

Assay TypeCell LineOutcome MeasureCompound-X IC50 (nM)
LRRK2 Kinase AssayRecombinant Human LRRK2 (G2019S)LRRKtide Phosphorylation15.2
Cellular LRRK2 AutophosphorylationHEK293T with LRRK2 (G2019S)pS1292-LRRK2 Levels45.8
Rab10 PhosphorylationPrimary Cortical Neurons (LRRK2 G2019S KI)pT73-Rab10 Levels62.5
Neuronal Viability Assay (MPP+ Model)SH-SY5Y NeuroblastomaCell Viability (%)120.7 (EC50)

Table 2: In Vivo Efficacy of Compound-X in a Rodent Model of Parkinson's Disease

Animal ModelBehavioral TestTreatment Group% Improvement in Motor Function
6-OHDA Lesioned RatApomorphine-Induced RotationsVehicle0%
Compound-X (10 mg/kg)45%
Compound-X (30 mg/kg)68%
LRRK2 G2019S Transgenic MousePole TestVehicle0%
Compound-X (10 mg/kg)35%
Compound-X (30 mg/kg)55%
Cylinder TestVehicle0%
Compound-X (10 mg/kg)42%
Compound-X (30 mg/kg)61%

Detailed Experimental Protocols

LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate peptide (LRRKtide).[7][8]

  • Materials:

    • Recombinant human LRRK2 (G2019S mutant)

    • LRRKtide peptide substrate

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

    • Compound-X serial dilutions

    • 384-well plates

  • Procedure:

    • Add 1 µl of Compound-X dilution or DMSO (vehicle control) to the wells of a 384-well plate.[7]

    • Add 2 µl of LRRK2 enzyme solution to each well.[7]

    • Initiate the reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP at its Km concentration).[7]

    • Incubate the plate at room temperature for 120 minutes.[7]

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.[7]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

In Vivo Parkinson's Disease Model and Behavioral Testing

The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in PD.[9][10]

  • Animal Model:

    • Male Wistar rats (250-300g) are anesthetized.

    • 6-OHDA (8 µg in 2 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle.[9]

    • Animals are allowed to recover for 2-3 weeks to allow for the development of the lesion.

  • Behavioral Testing - Apomorphine-Induced Rotations:

    • Two weeks post-surgery, rats are challenged with apomorphine (0.5 mg/kg, s.c.) to confirm the lesion.[9]

    • Animals exhibiting a stable rotational behavior (contralateral rotations) are selected for the study.

    • Rats are treated daily with Compound-X (10 or 30 mg/kg, p.o.) or vehicle for 21 days.

    • On day 21, one hour after the final dose, rats are administered apomorphine.

    • The number of full contralateral rotations is recorded for 60 minutes using an automated rotometer system.

    • The percentage reduction in rotations compared to the pre-treatment baseline is calculated.

Preclinical Research Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a LRRK2 inhibitor.

Preclinical_Workflow cluster_in_vitro In Vitro & Cellular Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Target Engagement (pLRRK2, pRab) Kinase_Assay->Cellular_Assay Toxicity_Assay In Vitro Toxicity (e.g., hERG, CYP inhibition) Cellular_Assay->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Toxicity_Assay->PK_PD Lead Candidate Selection Efficacy_Models Efficacy in PD Animal Models (e.g., 6-OHDA, Transgenic) PK_PD->Efficacy_Models Tox_Studies Toxicology Studies (Rodent & Non-rodent) Efficacy_Models->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND IND-Enabling Studies

Figure 2: Preclinical Drug Discovery and Development Workflow.

Conclusion

The representative data presented in this guide demonstrate the potential of a selective LRRK2 inhibitor, Compound-X, as a therapeutic agent for Parkinson's disease. The in vitro studies confirm its potent and on-target activity, while the in vivo experiments in a rodent model of PD show a significant improvement in motor function. These findings support the continued development of LRRK2 inhibitors as a promising disease-modifying strategy for Parkinson's disease. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this class of compounds.

References

Methodological & Application

Application Notes and Protocols: KL002 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Therefore, the following application notes and protocols are based on a hypothetical small molecule activator of the core circadian clock protein, BMAL1, which we will refer to as Hypothetical KL002 (HKL-002) . This is intended to serve as a template and guide for developing a relevant in vitro assay.

Introduction

The circadian rhythm is a fundamental biological process that orchestrates a wide array of physiological and metabolic functions over a 24-hour cycle.[7][8] This internal timekeeping mechanism is driven by a core set of clock genes, including the transcriptional activators BMAL1 and CLOCK, and the repressors Period (PER) and Cryptochrome (CRY).[8] Dysregulation of the circadian clock has been implicated in various pathologies, including metabolic disorders, cancer, and neurodegenerative diseases.[7][8] HKL-002 is a novel small molecule designed to modulate the circadian machinery by directly targeting and activating BMAL1. These application notes provide a detailed protocol for an in vitro luciferase reporter assay to characterize the activity of HKL-002 on the BMAL1:CLOCK transcriptional complex.

Principle of the Assay

This assay utilizes a mammalian cell line (e.g., U2OS) stably co-transfected with two constructs:

  • A luciferase reporter construct driven by a promoter containing E-box elements. The BMAL1:CLOCK heterodimer binds to these E-box elements to drive the transcription of downstream genes, in this case, the firefly luciferase gene.

  • A constitutively expressed Renilla luciferase construct to normalize for variations in cell number and transfection efficiency.

Upon activation of the BMAL1:CLOCK complex by HKL-002, the transcription of firefly luciferase is enhanced, leading to an increase in luminescence. The ratio of firefly to Renilla luciferase activity provides a quantitative measure of HKL-002's efficacy.

Materials and Reagents

ReagentSupplierCatalog No.
U2OS cell lineATCCHTB-96
pGL4.27[luc2P/E-box/Hygro] VectorPromegaE8461
pRL-TK VectorPromegaE2241
DMEM, high glucose, GlutaMAX™ SupplementThermo Fisher10566016
Fetal Bovine Serum (FBS), qualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
Lipofectamine™ 3000 Transfection ReagentThermo FisherL3000015
Dual-Glo® Luciferase Assay SystemPromegaE2920
HKL-002SynthesizedN/A
DMSO, anhydrousSigma-Aldrich276855
96-well white, clear-bottom tissue culture platesCorning3610

Experimental Protocol

Cell Culture and Transfection
  • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • For transfection, seed U2OS cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • On the following day, co-transfect the cells with the pGL4.27[luc2P/E-box/Hygro] vector and the pRL-TK vector at a 10:1 ratio using Lipofectamine™ 3000 according to the manufacturer's instructions.

  • 48 hours post-transfection, select for stably transfected cells by adding hygromycin B (concentration to be determined empirically, typically 100-500 µg/mL) to the culture medium.

  • Expand the hygromycin-resistant clones and screen for luciferase activity to select a high-expressing stable cell line.

Luciferase Reporter Assay
  • Seed the stable U2OS reporter cell line in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C and 5% CO₂.

  • Prepare a serial dilution of HKL-002 in DMEM. The final concentration of DMSO in the well should not exceed 0.1%.

  • Remove the culture medium from the wells and add 100 µL of the HKL-002 dilutions to the respective wells. Include a vehicle control (0.1% DMSO in DMEM) and a positive control if available.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 20 minutes.

  • Measure luciferase activity using the Dual-Glo® Luciferase Assay System according to the manufacturer's protocol. Briefly:

    • Add 75 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure firefly luminescence using a plate reader.

    • Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure Renilla luminescence using a plate reader.

Data Analysis and Presentation

  • Calculate the Relative Response Ratio: For each well, divide the firefly luminescence reading by the Renilla luminescence reading.

    • Relative Response Ratio = Firefly Luminescence / Renilla Luminescence

  • Normalize to Vehicle Control: Divide the Relative Response Ratio of each treated well by the average Relative Response Ratio of the vehicle control wells.

    • Normalized Response = Relative Response Ratio (Sample) / Average Relative Response Ratio (Vehicle)

  • Generate a Dose-Response Curve: Plot the Normalized Response against the logarithm of the HKL-002 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

Table 1: Hypothetical Dose-Response Data for HKL-002
HKL-002 Conc. (µM)Normalized Response (Fold Induction)
0.0011.1
0.011.5
0.13.2
18.5
1015.1
10015.5

EC₅₀: 0.45 µM (Hypothetical value)

Visualizations

Diagram 1: HKL-002 Mechanism of Action

HKL002_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1 BMAL1 Complex BMAL1:CLOCK Heterodimer BMAL1->Complex CLOCK CLOCK CLOCK->Complex Ebox E-box Promoter Complex->Ebox Binds Luciferase Luciferase Gene Ebox->Luciferase Drives Transcription mRNA mRNA Luciferase->mRNA Protein Luciferase Protein mRNA->Protein Translation Luminescence Luminescence Protein->Luminescence Produces Hthis compound HKL-002 Hthis compound->BMAL1 Activates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A Seed Reporter Cells in 96-well Plate B Prepare HKL-002 Serial Dilutions C Add HKL-002 to Cells A->C D Incubate for 24 hours C->D E Add Dual-Glo® Reagent D->E F Measure Firefly Luminescence E->F G Add Stop & Glo® Reagent F->G H Measure Renilla Luminescence G->H I Calculate Relative Response Ratio H->I J Normalize to Vehicle I->J K Generate Dose-Response Curve & Calculate EC₅₀ J->K

References

Application Notes and Protocols for the Use of KL002 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of KL002, a small molecule modulator of the circadian clock, in a variety of cell culture applications. This compound and its well-characterized analog, KL001, are potent stabilizers of the cryptochrome proteins (CRY1 and CRY2), core components of the circadian rhythm machinery. By inhibiting the E3 ubiquitin ligase FBXL3-mediated degradation of CRY proteins, this compound effectively lengthens the circadian period. This modulation of the circadian clock has significant implications for various research areas, including cancer biology, metabolic diseases, and neuroscience. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in cell culture, summarizes key quantitative data, and presents visual diagrams of the relevant signaling pathway and experimental workflows.

Mechanism of Action

This compound functions as a stabilizer of the cryptochrome proteins, CRY1 and CRY2. In the core circadian feedback loop, the CLOCK/BMAL1 heterodimer drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the transcriptional activity of CLOCK/BMAL1, thus creating a negative feedback loop with a roughly 24-hour periodicity.

The turnover of CRY proteins is a critical factor in determining the length of the circadian period. The F-box protein FBXL3 is a key component of an E3 ubiquitin ligase complex that targets CRY1 and CRY2 for proteasomal degradation. This compound binds to CRY proteins, preventing their interaction with FBXL3 and subsequent ubiquitination and degradation. This stabilization of CRY proteins leads to their accumulation in the nucleus, resulting in a prolonged repression of CLOCK/BMAL1 activity and a lengthening of the circadian period.

Signaling Pathway Diagram

KL002_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_mRNA Per and Cry mRNA CLOCK_BMAL1->Per_Cry_mRNA Transcription Per_Cry_mRNA_cyto Per and Cry mRNA PER_CRY PER/CRY Complex PER_CRY->CLOCK_BMAL1 Inhibition PER_CRY_cyto PER/CRY Proteins Per_Cry_mRNA_cyto->PER_CRY_cyto Translation PER_CRY_cyto->PER_CRY Proteasome Proteasome PER_CRY_cyto->Proteasome Degradation FBXL3 FBXL3 FBXL3->PER_CRY_cyto Ubiquitination This compound This compound This compound->PER_CRY_cyto Stabilization

Caption: Mechanism of action of this compound in the circadian clock.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of KL001 (a close analog of this compound) in various cell-based assays. Researchers should use this data as a starting point for optimizing the concentration of this compound for their specific cell type and experimental setup.

CompoundCell Line/OrganismAssayConcentration RangeObserved EffectCitation
KL001U2OS (human osteosarcoma)Bmal1-dLuc or Per2-dLuc Reporter Assay0.03 - 71 µMDose-dependent period lengthening and amplitude reduction[1]
KL001Mouse Primary HepatocytesGene Expression (Pck1, G6pc)2 - 8 µMRepression of glucagon-dependent induction[1]
KL001Drosophila melanogasterLifespan and Locomotor Activity5 µM in 0.1% DMSOSlight extension of median lifespan in males[2][3]
SHP656 (KL001 derivative)Glioblastoma Stem Cells (GSCs)In vitro cell growthNot specifiedDownregulation of stemness genes and induction of apoptosis[4]

Experimental Protocols

Reagent Preparation

This compound Stock Solution: this compound is a small molecule with the chemical formula C₂₂H₂₁IN₂O₃S. Due to its hydrophobic nature, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Calculate the amount of this compound powder required to make a 10 mM stock solution.

  • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Circadian Rhythm Analysis using a Luciferase Reporter Assay

This protocol describes how to assess the effect of this compound on the circadian period in cells stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-dLuc).

Materials:

  • U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Recording medium (e.g., phenol red-free DMEM with 10% FBS and 0.1 mM luciferin)

  • This compound stock solution (10 mM in DMSO)

  • Dexamethasone (for synchronization)

  • White, clear-bottom 35-mm or 96-well plates

  • Luminometer or a device capable of real-time bioluminescence recording

Protocol:

  • Cell Seeding: Seed the reporter cells in the appropriate culture plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Synchronization: Once the cells are confluent, synchronize their circadian rhythms by treating them with a high concentration of dexamethasone (e.g., 100 nM) in complete growth medium for 2 hours.

  • Wash and Add Recording Medium: After synchronization, gently wash the cells twice with phosphate-buffered saline (PBS).

  • Treatment with this compound: Add fresh recording medium containing the desired concentrations of this compound. Remember to include a vehicle control (DMSO).

  • Bioluminescence Recording: Immediately place the plate in a luminometer or a light-tight incubator equipped with a photomultiplier tube set to record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.

  • Data Analysis: Analyze the bioluminescence data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm for each treatment condition. A significant increase in the period length in this compound-treated cells compared to the vehicle control indicates the expected activity of the compound.

Experimental Workflow for Circadian Rhythm Analysis

Circadian_Rhythm_Workflow A Seed reporter cells in plates B Grow to confluency A->B C Synchronize cells with Dexamethasone B->C D Wash cells with PBS C->D E Add recording medium with this compound or vehicle D->E F Record bioluminescence in real-time E->F G Analyze period, phase, and amplitude F->G

Caption: Workflow for analyzing the effect of this compound on circadian rhythms.

Cell Viability and Proliferation Assay

This protocol can be used to assess the effect of this compound on the viability and proliferation of cancer cells, particularly those where the circadian clock is implicated in their growth, such as glioblastoma.

Materials:

  • Cancer cell line of interest (e.g., U87-MG, patient-derived glioblastoma stem cells)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear or opaque-walled plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density.

  • Treatment with this compound: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Troubleshooting

  • Poor solubility of this compound: Ensure the DMSO used for the stock solution is of high quality and anhydrous. When diluting into aqueous media, vortex immediately and avoid precipitation. Sonication can be used to aid dissolution.

  • No effect on circadian period:

    • Confirm the activity of the reporter cell line with a known circadian modulator.

    • Optimize the concentration of this compound; the effective concentration can be cell-type dependent.

    • Ensure the synchronization of the cells was effective.

  • High background in luciferase assay: Use phenol red-free medium for recording, as phenol red can quench the luciferase signal. Ensure the luciferin concentration is optimal.

  • DMSO toxicity: Keep the final DMSO concentration in the culture medium below 0.1%. Always include a vehicle control to assess the effect of the solvent.

Conclusion

This compound is a valuable research tool for investigating the role of the circadian clock in various biological processes. By stabilizing the core clock proteins CRY1 and CRY2, it provides a means to manipulate the period of the cellular oscillator. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments using this compound in cell culture. As with any small molecule, careful optimization of experimental conditions for each specific cell type and assay is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for In Vivo Studies of KL002

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific preclinical in vivo dosage and detailed experimental protocols for KL002 are not publicly available. The following application notes and protocols are based on the known mechanism of action of structurally related imidazotetrazine compounds and generalized best practices for in vivo studies in neurodegenerative disease models. Researchers should treat the quantitative data presented here as illustrative examples and optimize dosages and protocols based on their specific experimental models and endpoints.

Introduction

This compound is an investigational compound that has entered clinical trials for the treatment of advanced primary Parkinson's disease. While the precise mechanism of action for this compound is not fully disclosed, its structural class suggests it may act as a modulator of signaling pathways relevant to neurodegeneration. This document provides a generalized framework for researchers and drug development professionals to design and conduct initial in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in relevant animal models of Parkinson's disease.

Data Presentation

The following table summarizes hypothetical dosage ranges for this compound in common in vivo models of Parkinson's disease. These ranges are extrapolated from typical dosages of small molecule drugs in similar studies and should be determined empirically.

Animal Model Route of Administration Dosage Range (mg/kg) Dosing Frequency Study Duration
MPTP-induced Mouse ModelIntraperitoneal (IP)1 - 10Once daily7 - 14 days
Oral Gavage (PO)5 - 25Once daily7 - 14 days
6-OHDA-induced Rat ModelIntraperitoneal (IP)1 - 10Once daily21 - 28 days
Oral Gavage (PO)5 - 25Once daily21 - 28 days
Alpha-synuclein Overexpressing Mouse ModelOral Gavage (PO)5 - 25Once daily3 - 6 months

Experimental Protocols

MPTP-induced Mouse Model of Parkinson's Disease

This model is used to study the effects of compounds on acute dopamine neuron degeneration.

a. Animal Model:

  • Species: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

b. MPTP Intoxication:

  • Prepare a solution of MPTP-HCl in sterile saline.

  • Administer MPTP-HCl (e.g., 20 mg/kg, free base) via intraperitoneal injection once daily for 4 consecutive days.

c. This compound Administration:

  • Preparation: Prepare this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Administration: Begin this compound administration 2 hours prior to the first MPTP injection and continue once daily for the duration of the study.

d. Behavioral Assessment:

  • Perform behavioral tests such as the rotarod test and open field test at baseline and at the end of the study to assess motor coordination and locomotor activity.

e. Neurochemical and Histological Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Analyze dopamine and its metabolites in the striatum using HPLC.

  • Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.

6-OHDA-induced Rat Model of Parkinson's Disease

This model creates a unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor deficits.

a. Animal Model:

  • Species: Sprague-Dawley rats, 200-250 g.

  • Acclimatization: Acclimatize animals for at least 7 days.

b. Stereotaxic Surgery:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

c. This compound Administration:

  • Preparation: Prepare this compound in a suitable vehicle.

  • Administration: Begin this compound administration one day after surgery and continue for the duration of the study.

d. Behavioral Assessment:

  • Monitor rotational behavior induced by apomorphine or amphetamine to assess the extent of the lesion and the effect of the treatment.

e. Histological Analysis:

  • At the end of the study, perform TH immunohistochemistry to confirm the lesion and assess any neuroprotective effects of this compound.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in the context of neuroprotection, based on pathways known to be involved in Parkinson's disease.

KL002_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., Nrf2) Kinase2->TranscriptionFactor GeneExpression Antioxidant & Neuroprotective Gene Expression TranscriptionFactor->GeneExpression translocates to nucleus Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Behavioral Testing start->baseline grouping Randomization into Treatment Groups baseline->grouping induction Induction of Parkinson's Model (e.g., MPTP or 6-OHDA) grouping->induction treatment This compound or Vehicle Administration induction->treatment monitoring Ongoing Behavioral Monitoring treatment->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Biochemical and Histological Analysis endpoint->analysis data Data Analysis and Interpretation analysis->data

Application Notes and Protocols for KL002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of KL002 (CAS 439141-72-7), a cell-permeable carbazolic compound that stabilizes cryptochrome proteins (CRY1 and CRY2), key components of the circadian clock.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Compound Information

This compound is scientifically known as N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number439141-72-7[1][2]
Molecular FormulaC₂₂H₂₁IN₂O₃S[1][2]
Molecular Weight520.38 g/mol [1][2]
AppearanceCrystalline solid[1]

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes the approximate solubility of this compound in common laboratory solvents.

SolventApproximate SolubilitySource
Dimethylformamide (DMF)~10 mg/mL[1]
Dimethyl sulfoxide (DMSO)~5 mg/mL[1]
Ethanol~1 mg/mL[1]
1:1 Solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Note: this compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]

Experimental Protocols: Preparing this compound Stock Solutions

3.1. Materials

  • This compound powder (CAS 439141-72-7)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

3.2. Protocol for Preparing a 10 mM Stock Solution in DMF

This protocol describes the preparation of a 10 mM stock solution of this compound in DMF.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 520.38 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 520.38 g/mol = 0.0052038 g = 5.20 mg

  • Weighing this compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh out 5.20 mg of this compound powder into the vial.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMF to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage:

    • For long-term storage, it is recommended to store the stock solution at -20°C.[1] It should be stable for at least two years.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.

3.3. Protocol for Preparing Working Solutions in Aqueous Buffer

This protocol describes the preparation of a working solution of this compound in an aqueous buffer, such as PBS, by diluting the DMF stock solution.

  • Thaw the Stock Solution:

    • If the 10 mM DMF stock solution is frozen, allow it to thaw completely at room temperature.

  • Dilution:

    • To prepare a 100 µM working solution in 1 mL of PBS, for example:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = 10 mM (concentration of stock solution)

      • V₁ = Volume of stock solution to add

      • C₂ = 100 µM = 0.1 mM (desired final concentration)

      • V₂ = 1 mL (desired final volume)

    • (10 mM) x V₁ = (0.1 mM) x (1 mL)

    • V₁ = 0.01 mL = 10 µL

    • Add 990 µL of PBS (pH 7.2) to a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution in DMF to the PBS.

    • Vortex gently to mix.

  • Important Considerations:

    • This compound has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[1] Be mindful of the final concentration to avoid precipitation.

    • It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh working solutions daily.

Visualization of Signaling Pathway and Experimental Workflow

4.1. Signaling Pathway of this compound

This compound's mechanism of action involves the direct interaction with and stabilization of the cryptochrome proteins, CRY1 and CRY2. These proteins are core components of the circadian clock machinery. By stabilizing CRY1 and CRY2, this compound prevents their ubiquitin-dependent degradation, which in turn lengthens the circadian period.[1]

KL002_Signaling_Pathway cluster_0 Circadian Clock Machinery CRY CRY1 / CRY2 Ubiquitin Ubiquitin-Dependent Degradation CRY->Ubiquitin Normal Degradation Clock_Period Lengthened Circadian Period This compound This compound This compound->CRY Directly Interacts & Stabilizes

Caption: Mechanism of action of this compound in the circadian clock pathway.

4.2. Experimental Workflow for Preparing this compound Stock Solution

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

KL002_Stock_Solution_Workflow start Start calculate Calculate Mass of this compound (e.g., for 10 mM stock) start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF) weigh->dissolve vortex Vortex Until Completely Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

No Information Available for KL002 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and experimental data, no specific information was found regarding a compound designated "KL002" and its administration in animal models.

The search encompassed various databases and scientific repositories, targeting information on:

  • The mechanism of action of this compound

  • Relevant signaling pathways affected by this compound

  • Established experimental protocols for in vivo administration

  • Dosage, administration routes, and treatment durations in animal studies

  • Pharmacokinetic and pharmacodynamic data

Without any foundational information on this compound, it is not possible to generate the requested detailed Application Notes and Protocols. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult alternative sources or internal documentation if this designation is specific to a particular organization or research project.

Application Notes and Protocols for Cell-Based Assays to Determine KL002 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines, interferons, and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and inflammation.[1][2][3] Dysregulation of the JAK/STAT pathway is implicated in a range of pathologies, including myeloproliferative neoplasms, autoimmune diseases, and various cancers.[3] Consequently, the development of small molecule inhibitors targeting JAK kinases has become a significant area of therapeutic research.

KL002 is a novel, potent, and selective small molecule inhibitor of the JAK/STAT pathway. To facilitate the preclinical evaluation and characterization of this compound, this document provides detailed protocols for a suite of cell-based assays designed to measure its biological activity. These assays are essential for determining the potency and mechanism of action of this compound in a cellular context. The following sections describe methodologies for assessing the impact of this compound on cell viability, its ability to inhibit cytokine-induced STAT phosphorylation, and its effect on downstream gene expression through a reporter assay.

Summary of this compound Activity

The inhibitory activity of this compound was evaluated in several cell-based assays. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of this compound in comparison to known JAK inhibitors.

Assay TypeCell LineStimulusMeasured EndpointThis compound IC50 (nM)Ruxolitinib IC50 (nM)Tofacitinib IC50 (nM)
Cell Viability HEL (JAK2 V617F)EndogenousATP Levels15.229.15[4]>1000
pSTAT5 Inhibition TF-1IL-3pSTAT5 Levels8.53.3[5][6]20[7]
ISRE Reporter HEK293-ISREIFN-αLuciferase Activity25.850.1112[6]

JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][3] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA response elements to regulate gene transcription.[2][3]

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Autophosphorylation pSTAT pSTAT STAT->pSTAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 7. Dimerization DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression 9. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding This compound This compound This compound->pJAK Inhibition

A simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of a JAK-dependent cell line, such as HEL cells, which harbor a constitutively active JAK2 V617F mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells.[8][9]

Materials:

  • HEL cell line (or other suitable JAK-dependent cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and other reference JAK inhibitors)

  • Dimethyl sulfoxide (DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells in the logarithmic growth phase and adjust the cell density to 2 x 10^5 cells/mL.

  • Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate.

  • Prepare a serial dilution of this compound and reference inhibitors in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 50 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

STAT Phosphorylation Assay by Flow Cytometry

This protocol measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a specific cell population. This is a direct measure of JAK kinase inhibition in a cellular context.

Materials:

  • TF-1 cell line (or other cytokine-responsive cell line)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL GM-CSF

  • Recombinant human IL-3

  • This compound (and other reference JAK inhibitors)

  • Fixation/Permeabilization Buffer

  • Phosphate-Buffered Saline (PBS)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Procedure:

  • Culture TF-1 cells in complete medium.

  • Harvest and wash the cells, then resuspend in serum-free medium at 1 x 10^6 cells/mL.

  • Starve the cells for 4 hours at 37°C to reduce basal STAT phosphorylation.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add this compound or reference inhibitors at various concentrations and incubate for 1 hour at 37°C.

  • Stimulate the cells with 10 ng/mL of IL-3 for 15 minutes at 37°C. Include an unstimulated control.

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Wash the cells twice with PBS containing 1% BSA.

  • Stain with the anti-phospho-STAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in PBS.

  • Analyze the samples on a flow cytometer, gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.

ISRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the JAK/STAT pathway by quantifying the expression of a reporter gene (luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).

Materials:

  • HEK293 cells stably expressing an ISRE-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human Interferon-alpha (IFN-α)

  • This compound (and other reference JAK inhibitors)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293-ISRE reporter cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 100 µL of culture medium.[10]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with a serial dilution of this compound or reference inhibitors for 1 hour.

  • Stimulate the cells with 1000 U/mL of IFN-α for 6 hours.[10] Include unstimulated and vehicle controls.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the luciferase signal to a control for cell viability if necessary.

  • Calculate the percentage of inhibition of IFN-α-induced luciferase expression and determine the IC50 value.

Experimental Workflow for this compound Characterization

The general workflow for characterizing a novel JAK inhibitor like this compound involves a series of sequential assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow This compound Characterization Workflow Start Start Cell_Line_Selection Select Appropriate Cell Lines Start->Cell_Line_Selection Dose_Response_Viability Dose-Response Cell Viability Assay Cell_Line_Selection->Dose_Response_Viability Determine_IC50_Viability Determine Viability IC50 Dose_Response_Viability->Determine_IC50_Viability Phospho_STAT_Assay Phospho-STAT Inhibition Assay Determine_IC50_Viability->Phospho_STAT_Assay Proceed Determine_IC50_pSTAT Determine pSTAT IC50 Phospho_STAT_Assay->Determine_IC50_pSTAT Reporter_Gene_Assay Reporter Gene Assay Determine_IC50_pSTAT->Reporter_Gene_Assay Proceed Determine_IC50_Reporter Determine Reporter IC50 Reporter_Gene_Assay->Determine_IC50_Reporter Data_Analysis Analyze and Compare IC50 Values Determine_IC50_Reporter->Data_Analysis Proceed Conclusion Conclude on this compound Potency Data_Analysis->Conclusion End End Conclusion->End

A generalized workflow for the cell-based characterization of this compound.

References

Application Notes and Protocols for KL002 in High-throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL002 is a small molecule modulator of the circadian clock, identified through high-throughput screening (HTS) as a potent agent for lengthening the circadian period. It functions by stabilizing the Cryptochrome (CRY) proteins, key components of the negative feedback loop in the mammalian circadian clock. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns aimed at identifying and characterizing novel circadian rhythm modulators. The provided methodologies cover primary screening using a luciferase-based reporter assay, as well as secondary assays to elucidate the mechanism of action, including protein stability and ubiquitination assays.

Introduction to this compound

This compound is a carbazole derivative that was discovered from a large-scale chemical library screen for its ability to modulate the cellular circadian rhythm.[1] The core mechanism of the mammalian circadian clock involves a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of Period (PER) and Cryptochrome (CRY) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription. The degradation of PER and CRY proteins is a critical step that determines the period length of the circadian cycle. Specifically, the F-box protein FBXL3 mediates the ubiquitination and subsequent proteasomal degradation of CRY proteins. This compound exerts its period-lengthening effect by binding to CRY and inhibiting its interaction with FBXL3, thereby preventing CRY ubiquitination and degradation. This stabilization of CRY leads to a prolonged repression of CLOCK-BMAL1 activity and a longer circadian period.

Data Presentation

While the precise quantitative data for this compound's effect on circadian period from initial HTS studies are not publicly available, the following tables are presented as templates for researchers to structure their data when characterizing this compound or similar compounds.

Table 1: Dose-Response of this compound on Circadian Period Length in U2OS Bmal1-dLuc Cells

This compound Concentration (µM)Period Length (hours)Standard DeviationAmplitudeStandard Deviation
0 (Vehicle)24.50.3100%5%
0.125.00.498%6%
126.50.595%7%
1028.00.690%8%
EC50 (µM) [To be determined]

Table 2: Counter-Screen and Cytotoxicity Data for this compound

Assay TypeThis compound Concentration (µM)Effect
Luciferase Inhibition Assay10No significant inhibition
General Cytotoxicity (e.g., MTT Assay)10>95% cell viability
Off-Target Kinase Panel10No significant off-target inhibition

Signaling Pathway and Experimental Workflow Diagrams

KL002_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_mRNA_cyto PER/CRY mRNA PER_CRY_mRNA->PER_CRY_mRNA_cyto PER_CRY_protein PER:CRY Complex PER_CRY_protein->CLOCK_BMAL1 Inhibits CRY_protein CRY FBXL3 FBXL3 CRY_protein->FBXL3 Interaction Ub_CRY Ub-CRY FBXL3->Ub_CRY Ubiquitination Proteasome Proteasome Ub_CRY->Proteasome Degradation PER_CRY_protein_cyto PER & CRY Proteins PER_CRY_mRNA_cyto->PER_CRY_protein_cyto Translation PER_CRY_protein_cyto->PER_CRY_protein This compound This compound This compound->CRY_protein Stabilizes This compound->FBXL3 Inhibits Interaction

Caption: Mechanism of action of this compound in the circadian clock.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_assays Secondary Assays & Hit Validation cluster_moa Mechanism of Action start Plate U2OS Bmal1-dLuc cells add_compounds Add Compound Library (including this compound) start->add_compounds incubate Incubate and Monitor Luminescence add_compounds->incubate analyze Identify Hits (Period Lengthening) incubate->analyze dose_response Dose-Response Curve analyze->dose_response counter_screens Counter-Screens (Luciferase Inhibition, Cytotoxicity) dose_response->counter_screens mechanism_assays Mechanism of Action Assays counter_screens->mechanism_assays cry_stability CRY Protein Stability Assay mechanism_assays->cry_stability ubiquitination In Vitro Ubiquitination Assay mechanism_assays->ubiquitination

Caption: High-throughput screening workflow for identifying and characterizing circadian modulators like this compound.

Experimental Protocols

Primary High-Throughput Screening: Bmal1-dLuc Reporter Assay

This protocol is designed for identifying compounds that modulate the circadian period using a U2OS cell line stably expressing a destabilized luciferase (dLuc) reporter driven by the Bmal1 promoter.

Materials:

  • U2OS Bmal1-dLuc reporter cell line

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Compound library (including this compound as a positive control) dissolved in DMSO

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase substrate (e.g., Steady-Glo® Luciferase Assay System)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating: Seed U2OS Bmal1-dLuc cells in 384-well plates at a density of 1 x 10^4 cells per well in 40 µL of DMEM. Incubate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a master plate with compounds diluted to the desired final concentration in DMEM.

    • Using a liquid handler, add 10 µL of the compound solution to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.1%. Include vehicle-only (DMSO) wells as a negative control.

  • Synchronization (Optional but Recommended): To enhance the robustness of the circadian rhythm, cells can be synchronized. After compound addition, replace the medium with a synchronization medium (e.g., DMEM containing 100 nM dexamethasone) for 2 hours. After 2 hours, replace the synchronization medium with the compound-containing medium.

  • Luminescence Monitoring:

    • Add luciferase substrate to each well according to the manufacturer's instructions.

    • Seal the plates with a gas-permeable membrane.

    • Place the plates in a plate reader maintained at 37°C.

    • Measure luminescence from each well every 30-60 minutes for at least 5 days.

  • Data Analysis:

    • The raw luminescence data for each well will represent a time series.

    • Use a suitable software (e.g., ChronoStar, BioDare2) to detrend the data and calculate the period length, amplitude, and phase for each well.

    • Identify "hits" as compounds that cause a statistically significant change in the period length compared to the vehicle control.

Secondary Assay: CRY Protein Stability Assay

This assay determines the effect of this compound on the stability of CRY proteins in cells.

Materials:

  • HEK293T cells

  • Plasmids encoding FLAG-tagged CRY1 or CRY2

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cycloheximide (CHX) solution (protein synthesis inhibitor)

  • This compound and vehicle (DMSO)

  • Lysis buffer (RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody

  • Secondary antibody conjugated to HRP

  • Western blot equipment and reagents

Procedure:

  • Transfection: Seed HEK293T cells in 6-well plates. Transfect the cells with FLAG-CRY1 or FLAG-CRY2 plasmids using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations or with DMSO (vehicle) for 4-6 hours.

  • Protein Synthesis Inhibition: Add cycloheximide (CHX) to a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis. This marks time zero (t=0).

  • Time Course Lysis: Lyse the cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blotting:

    • Quantify the protein concentration in each lysate.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-FLAG antibody to detect CRY protein levels. Use an antibody against a stable housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Develop the blot using an appropriate HRP substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for FLAG-CRY and the loading control at each time point.

    • Normalize the CRY band intensity to the loading control.

    • Plot the normalized CRY protein levels against time for both this compound-treated and vehicle-treated cells.

    • Determine the half-life of the CRY protein in the presence and absence of this compound. An increase in half-life indicates protein stabilization.

Mechanism of Action Assay: In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the FBXL3-mediated ubiquitination of CRY proteins.

Materials:

  • Recombinant human E1 ubiquitin-activating enzyme

  • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant human ubiquitin

  • Recombinant human SCF-FBXL3 complex (SKP1-CUL1-FBXL3)

  • Recombinant human CRY2 protein

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound and vehicle (DMSO)

  • Anti-CRY2 antibody

  • Western blot equipment and reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:

    • Ubiquitination reaction buffer

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • Ubiquitin (e.g., 10 µM)

    • SCF-FBXL3 complex (e.g., 200 nM)

    • CRY2 protein (e.g., 500 nM)

    • This compound at various concentrations or DMSO (vehicle)

  • Initiate Reaction: Add ATP to a final concentration of 2 mM to initiate the ubiquitination reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Resolve the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-CRY2 antibody.

  • Data Analysis:

    • The appearance of higher molecular weight bands or a smear above the unmodified CRY2 band indicates polyubiquitination.

    • Compare the intensity of the polyubiquitinated CRY2 bands in the this compound-treated lanes to the vehicle-treated lane. A reduction in the high molecular weight smear in the presence of this compound indicates inhibition of FBXL3-mediated ubiquitination.

Conclusion

This compound serves as a valuable tool for studying the molecular mechanisms of the circadian clock and as a lead compound for the development of therapeutics targeting circadian disruptions. The protocols outlined in this document provide a comprehensive framework for utilizing this compound in high-throughput screening and for characterizing its mechanism of action. By employing these methods, researchers can effectively identify and validate novel small molecules that modulate circadian rhythms, paving the way for new therapeutic interventions.

References

Measuring the Binding Affinity of Small Molecules to KL002 (Kluyveromyces lactis Nit2)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

KL002, identified as the nitrilase-like protein Nit2 from the yeast Kluyveromyces lactis (KlNit2), is an ω-amidase that plays a crucial role in nitrogen metabolism.[1][2] Specifically, KlNit2 is a key enzyme in the glutaminase II pathway, where it catalyzes the conversion of α-ketoglutaramate to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is vital for cellular nitrogen balance and provides anaplerotic replenishment of TCA cycle intermediates.[2] Given its metabolic significance, understanding the interaction of small molecules with KlNit2 is of considerable interest for basic research and potential antifungal drug development.

These application notes provide detailed protocols for measuring the binding affinity of putative small molecule inhibitors or ligands to purified KlNit2 using four common biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP).

Metabolic Pathway of KlNit2

The following diagram illustrates the role of KlNit2 in the glutaminase II pathway, providing context for its function.

KlNit2_Pathway cluster_glutaminase_II Glutaminase II Pathway Glutamine Glutamine alpha_KGA α-Ketoglutaramate Glutamine->alpha_KGA Glutamine Transaminase alpha_KG α-Ketoglutarate TCA TCA Cycle alpha_KG->TCA Glutamate Glutamate alpha_KGA->alpha_KG KlNit2 (ω-amidase) NH3 NH3 alpha_KGA->NH3

Caption: The Glutaminase II pathway, highlighting the role of KlNit2.

Data Presentation

Quantitative data from binding affinity experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Summary of Binding Affinities (KD)

TechniqueLigandKD (nM)KD (µM)KD (mM)Notes
SPRLigand A
ITCLigand A
MSTLigand A
FPLigand A
......

Table 2: Thermodynamic and Kinetic Parameters

TechniqueLigandkon (M-1s-1)koff (s-1)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
SPRLigand AN/AN/AN/A
ITCLigand AN/AN/A
......

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]

Experimental Workflow:

SPR_Workflow start Start prep_protein Prepare & Purify KlNit2 Protein start->prep_protein prep_ligand Prepare Ligand Serial Dilutions start->prep_ligand immobilize Immobilize KlNit2 on Sensor Chip prep_protein->immobilize inject Inject Ligand (Association) prep_ligand->inject equilibrate Equilibrate with Running Buffer immobilize->equilibrate equilibrate->inject dissociate Inject Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Analyze Sensorgram (k_on, k_off, K_D) dissociate->analyze regenerate->equilibrate Next Cycle end End analyze->end

Caption: Workflow for a typical SPR experiment.

Detailed Methodology:

  • Protein Preparation:

    • Express and purify recombinant KlNit2 protein. Ensure high purity (>95%) as determined by SDS-PAGE.

    • Dialyze the purified KlNit2 into the desired running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Determine the accurate concentration of KlNit2 using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Ligand Preparation:

    • Dissolve the small molecule ligand in a compatible solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a serial dilution of the ligand in the running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.

  • Immobilization of KlNit2:

    • Use a sensor chip appropriate for amine coupling (e.g., CM5 series).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject KlNit2 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the serially diluted ligand solutions over the immobilized KlNit2 surface, typically for 60-180 seconds to monitor association.

    • Switch to running buffer flow to monitor the dissociation phase for 120-600 seconds.

    • After each ligand injection, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference surface signal and buffer blank injections from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[5][6]

Experimental Workflow:

ITC_Workflow start Start prep_protein Prepare & Dialyze KlNit2 Protein start->prep_protein prep_ligand Prepare Ligand in Matched Buffer start->prep_ligand load_cell Load KlNit2 into Sample Cell prep_protein->load_cell load_syringe Load Ligand into Injection Syringe prep_ligand->load_syringe equilibrate Equilibrate System Thermally load_cell->equilibrate load_syringe->equilibrate titrate Perform Serial Injections equilibrate->titrate analyze Analyze Thermogram (K_D, ΔH, n) titrate->analyze end End analyze->end

Caption: Workflow for a typical ITC experiment.

Detailed Methodology:

  • Sample Preparation:

    • Prepare purified KlNit2 and the small molecule ligand in the exact same, degassed buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). Any mismatch in buffer composition will generate large heats of dilution.

    • Typical concentrations are 10-50 µM KlNit2 in the sample cell and 100-500 µM ligand in the syringe.[7] The ligand concentration should be 10-20 times that of the protein.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the KlNit2 solution into the sample cell (typically ~200-300 µL).[7]

    • Load the ligand solution into the injection syringe (typically ~40-100 µL).[7]

    • Place the apparatus in the calorimeter and allow it to thermally equilibrate.

  • Titration:

    • Set up the titration parameters, including the number of injections (e.g., 20), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

    • Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis.

    • Initiate the automated titration experiment.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[8][9]

Experimental Workflow:

MST_Workflow start Start label_protein Label KlNit2 with Fluorescent Dye start->label_protein prep_ligand Prepare Ligand Serial Dilutions start->prep_ligand mix Mix Labeled KlNit2 with Ligand Dilutions label_protein->mix prep_ligand->mix load_capillaries Load Samples into Capillaries mix->load_capillaries measure Measure Thermophoresis load_capillaries->measure analyze Analyze Dose-Response Curve (K_D) measure->analyze end End analyze->end

Caption: Workflow for a typical MST experiment.

Detailed Methodology:

  • Protein Labeling:

    • Label purified KlNit2 with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess free dye using a spin column or dialysis.

    • The final concentration of labeled KlNit2 should be in the low nanomolar range and held constant for all measurements.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of the unlabeled small molecule ligand in MST buffer (e.g., PBS-T: Phosphate Buffered Saline with 0.05% Tween-20).

    • Mix each ligand dilution with an equal volume of the labeled KlNit2 solution. The final KlNit2 concentration should be kept constant.

  • MST Measurement:

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as the molecules move.

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve with a suitable binding model (e.g., the KD fit model) to determine the dissociation constant (KD).

Fluorescence Polarization (FP)

FP measures the change in the rotational speed of a small fluorescently labeled molecule upon binding to a larger molecule.[10]

Experimental Workflow:

FP_Workflow start Start label_ligand Synthesize Fluorescently Labeled Ligand (Tracer) start->label_ligand prep_protein Prepare KlNit2 Serial Dilutions start->prep_protein mix Mix Tracer with KlNit2 Dilutions label_ligand->mix prep_protein->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Binding Curve (K_D) measure->analyze end End analyze->end

Caption: Workflow for a direct binding FP experiment.

Detailed Methodology:

  • Tracer Preparation:

    • Synthesize or obtain a fluorescently labeled version of the small molecule ligand (the "tracer"). The fluorophore should have a suitable excitation and emission wavelength for the available plate reader.

    • The concentration of the tracer should be kept constant and in the low nanomolar range.

  • Sample Preparation:

    • In a microplate (e.g., a black, 384-well plate), prepare a serial dilution of the unlabeled KlNit2 protein in FP buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100).

    • Add a fixed concentration of the fluorescent tracer to each well.

  • FP Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the measured fluorescence polarization (in mP) against the concentration of KlNit2.

    • Fit the resulting sigmoidal curve to a one-site binding equation to determine the dissociation constant (KD).

Competition FP Assay:

If a fluorescently labeled version of the specific ligand of interest is not available, a competition assay can be performed using a known fluorescent ligand (tracer) for KlNit2.

  • Mix a constant concentration of KlNit2 and the fluorescent tracer.

  • Add a serial dilution of the unlabeled test compound.

  • The unlabeled compound will compete with the tracer for binding to KlNit2, causing a decrease in fluorescence polarization.

  • The IC50 value can be determined and converted to a Ki (inhibition constant).

References

Application Notes and Protocols for Assessing KL002 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The specificity of a therapeutic candidate, such as KL002, is a critical determinant of its efficacy and safety profile. A highly specific compound interacts solely with its intended target, minimizing off-target effects that can lead to adverse reactions. Conversely, a non-specific compound may bind to multiple proteins, resulting in a complex pharmacological profile and potential toxicity. Therefore, rigorous assessment of specificity is a cornerstone of the drug development process. These application notes provide detailed protocols for a multi-faceted approach to characterizing the specificity of this compound, encompassing target engagement, broad-panel kinase screening, direct binding affinity, and cellular pathway analysis.

Application Note 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a ligand to its target protein within the complex environment of a cell.[1][2] The principle is based on the ligand-induced stabilization of the target protein.[3] When a protein is heated, it denatures and aggregates.[4] However, if a ligand is bound to the protein, the resulting complex is often more resistant to thermal denaturation, leading to a higher aggregation temperature (Tagg).[1] By measuring the amount of soluble protein remaining at various temperatures in the presence and absence of the ligand, one can confirm target engagement.[3]

Experimental Protocol: CETSA with Immunoblotting

  • Cell Culture and Treatment:

    • Culture the target cells (e.g., HEK293) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., phenol-free DMEM) at a concentration of 1-2.5 x 10^6 cells/mL.[1]

    • Treat the cell suspension with the desired concentration of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 1-3 hours) at 37°C to allow for compound uptake and binding.[5]

  • Heat Treatment:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at 25°C.[5] Include a non-heated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular contents.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations across all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein to detect the amount of soluble protein remaining at each temperature.[4]

Data Presentation:

Table 1: Hypothetical CETSA Data for this compound Target Protein

TreatmentTemperature (°C)Soluble Target Protein (Normalized Intensity)
Vehicle (DMSO)371.00
450.85
500.52
550.21
600.05
This compound (10 µM)371.00
450.98
500.89
550.65
600.30

Visualization:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment heating 3. Heat Aliquots (Temperature Gradient) treatment->heating lysis 4. Lyse Cells heating->lysis centrifugation 5. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 7. Western Blot for Target Protein supernatant->western_blot quantification 8. Quantify Bands to Generate Melt Curve western_blot->quantification Kinase_Profiling_Workflow cluster_setup Reaction Setup cluster_detection Luminescence Detection kinase Kinase Panel reaction_mix 1. Combine Reagents in 384-well Plate kinase->reaction_mix substrate Substrate substrate->reaction_mix This compound This compound or Vehicle This compound->reaction_mix atp ATP atp->reaction_mix incubation 2. Incubate (e.g., 60 min) reaction_mix->incubation adp_glo 3. Add ADP-Glo™ Reagent (Depletes ATP) incubation->adp_glo detect_reagent 4. Add Detection Reagent (ADP -> Light) adp_glo->detect_reagent read_plate 5. Read Luminescence detect_reagent->read_plate analysis 6. Calculate % Inhibition read_plate->analysis ITC_Process cluster_calorimeter ITC Calorimeter calorimeter Reference Cell (Buffer) Sample Cell (Target Protein) heat_detection 2. Detect Heat Change (Exothermic or Endothermic) calorimeter:f1->heat_detection syringe Injection Syringe (this compound) titration 1. Titration: Inject this compound into Sample Cell syringe->titration titration->calorimeter:f1 data_output 3. Raw Data Output (Power vs. Time) heat_detection->data_output analysis 4. Integrate & Plot Binding Isotherm data_output->analysis results 5. Calculate Thermodynamic Parameters (Kd, ΔH, n) analysis->results JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation cytokine Cytokine cytokine->receptor 1. Binding stat STAT jak->stat 3. Phosphorylation p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation transcription Gene Transcription dna->transcription 6. Regulation This compound This compound This compound->jak Inhibition

References

Application Notes and Protocols for KL002 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Application Notes and Protocols for the Use of KL002 in Primary Neuron Cultures

Note to the Reader: Extensive searches for "this compound" in the public domain, including scientific databases and general search engines, did not yield any specific information regarding a compound with this designation for use in primary neuron cultures. The information presented below is based on generalized protocols for handling novel compounds in neuronal cell culture and will require substantial adaptation once the specific properties of this compound are known. It is imperative to consult any available internal documentation or proprietary information for this compound to ensure the safe and effective design of experiments.

Introduction

Primary neuron cultures are a fundamental tool in neuroscience research, providing an in vitro system to study neuronal development, function, and response to therapeutic agents. This document outlines a generalized framework for the application of a novel therapeutic compound, designated this compound, to primary neuron cultures. The protocols provided are intended as a starting point and should be optimized based on the specific characteristics of this compound and the experimental goals.

Quantitative Data Summary

As no public data is available for this compound, the following table is a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of results across different experimental conditions.

Parameter Control (Vehicle) This compound (Concentration 1) This compound (Concentration 2) This compound (Concentration 3) Positive Control Negative Control
Neuronal Viability (%)
Synaptic Density (puncta/100µm)
Neurite Outgrowth (µm)
Action Potential Firing Rate (Hz)
Gene Expression (Fold Change)
Protein Expression (Fold Change)

Experimental Protocols

The following are detailed methodologies for key experiments involving the treatment of primary neuron cultures with a novel compound like this compound.

Preparation of Primary Neuron Cultures

This protocol is a standard method for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

Procedure:

  • Dissect hippocampi or cortices from E18 rodent brains in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with a papain or trypsin solution according to the manufacturer's instructions to dissociate the cells.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform a half-medium change every 3-4 days.

This compound Treatment Protocol

This protocol outlines the steps for applying this compound to established primary neuron cultures.

Materials:

  • Established primary neuron cultures (e.g., 7 days in vitro, DIV7)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a neurotoxic level (typically <0.1%).

  • Carefully remove half of the medium from each well of the cultured neurons.

  • Add the prepared this compound dilutions or vehicle control to the respective wells.

  • Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, proceed with the desired downstream assays (e.g., viability, immunocytochemistry, electrophysiology).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and experimental workflow relevant to the study of a novel neuroactive compound.

G cluster_0 This compound Signaling Pathway This compound This compound Receptor Neuronal Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Neuronal Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling cascade initiated by this compound.

G cluster_1 Experimental Workflow cluster_2 Endpoint Assays start Start: Primary Neuron Culture treatment This compound Treatment start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Viability Assay (e.g., MTT, Live/Dead) incubation->viability imaging Immunocytochemistry (e.g., Synaptic markers) incubation->imaging electro Electrophysiology (e.g., Patch-clamp) incubation->electro analysis Data Analysis viability->analysis imaging->analysis electro->analysis end End: Results analysis->end

Caption: Workflow for this compound treatment and analysis.

Application Note and Protocol for KL002 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[2][3]

This document provides a detailed protocol for determining the potency of a hypothetical kinase inhibitor, designated KL002, using a luminescence-based kinase activity assay. The protocol is designed for researchers in drug development and academic science to assess the inhibitory activity of compounds against a specific kinase target. The described methodology is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][5] This assay format is known for its high sensitivity, broad applicability, and compatibility with high-throughput screening.[5]

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The selectivity of the inhibitor is assessed by comparing its potency against the primary target kinase versus a panel of other kinases.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetThis compound IC50 (nM)
Target Kinase (e.g., STK3)15
Off-Target Kinase 11,200
Off-Target Kinase 2>10,000
Off-Target Kinase 3850

Experimental Protocols

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to generate a light signal. The luminescence is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

Materials and Reagents
  • This compound (or test compound)

  • Recombinant target kinase (e.g., STK3/MST2)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

    • Further dilute the compound dilutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize solvent effects.[1]

  • Kinase Reaction Setup:

    • Add the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer) to the wells of a white, opaque microplate.

    • Add the recombinant kinase and the specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final concentrations of the kinase, substrate, and ATP should be optimized for the specific kinase being assayed, ideally at their Km values.[4]

    • The total reaction volume is typically 10-25 µL.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the luminescence from the vehicle control (no inhibitor) as 100% activity and the background as 0% activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilution C Dispense this compound/Vehicle to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Substrate B->D E Initiate Reaction with ATP B->E C->D D->E F Incubate at Room Temperature E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Incubate G->H I Add Kinase Detection Reagent H->I J Incubate I->J K Measure Luminescence J->K L Normalize Data K->L M Plot Dose-Response Curve L->M N Calculate IC50 M->N

Caption: Experimental workflow for determining the IC50 of this compound.

hippo_pathway cluster_upstream Upstream Signals cluster_core_cassette Hippo Core Kinase Cassette cluster_downstream Downstream Effectors Stress Cellular Stress STK3_4 STK3/4 (MST1/2) Stress->STK3_4 activates LATS1_2 LATS1/2 STK3_4->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits TEAD TEAD YAP_TAZ->TEAD co-activates Genes Target Gene Expression (Proliferation, Survival) TEAD->Genes promotes This compound This compound This compound->STK3_4 inhibits

Caption: Simplified Hippo signaling pathway with this compound as an STK3 inhibitor.

References

Application Notes and Protocols for the Investigational Drug KL002 in Combination Therapy for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: KL002 is an investigational drug currently in the early stages of clinical development for the treatment of advanced primary Parkinson's Disease. As such, detailed information regarding its mechanism of action, signaling pathways, and use in combination with other drugs is not yet publicly available. The following application notes and protocols are based on the limited information from the ongoing clinical trial (NCT05882487) and general principles of drug development and combination therapy for Parkinson's Disease. This document is intended for research, scientific, and drug development professionals and should not be interpreted as clinical guidance.

Introduction to this compound

This compound is under evaluation in a Phase 1, non-randomized, open-label, dose-escalation clinical trial to assess its safety and efficacy in patients with advanced primary Parkinson's Disease[1]. The study involves the bilateral intraputaminal injection of this compound via stereotactic brain surgery. The primary outcomes of the study are focused on the safety and potential clinical responses to this compound, which will be monitored through clinical evaluations, cognitive tests, laboratory blood tests, and neuroimaging[1]. One of the secondary outcome measures includes observing changes to the patients' existing Parkinson's medications, suggesting that the interaction and potential for combination with standard-of-care drugs is a key area of interest[1].

Rationale for Combination Therapy in Parkinson's Disease

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Current treatments primarily aim to manage motor symptoms by restoring dopamine levels or mimicking the effects of dopamine.

The gold standard for treating motor symptoms in PD is Levodopa, a precursor to dopamine[2]. However, long-term Levodopa therapy is often associated with motor complications such as "wearing-off" phenomena and dyskinesias[2]. To manage these complications and provide more stable symptomatic control, combination therapy is a common strategy. This can involve:

  • Combining Levodopa with drugs that enhance its efficacy or extend its duration of action , such as COMT inhibitors or MAO-B inhibitors.

  • Using dopamine agonists in conjunction with Levodopa to reduce the required dose of Levodopa and potentially delay motor complications.

  • Employing non-dopaminergic drugs , such as adenosine A2A receptor antagonists, to address specific motor and non-motor symptoms.

A new therapeutic agent like this compound, particularly if it has a novel mechanism of action such as neuroprotection or neurorestoration, would likely be evaluated in combination with the existing standard of care to determine its synergistic or additive effects.

Potential Signaling Pathways in Parkinson's Disease Relevant to New Therapies

While the specific signaling pathway of this compound is unknown, therapies for Parkinson's Disease typically target pathways involved in dopamine signaling, neuronal survival, and protein aggregation. The diagram below illustrates the general dopamine signaling pathway in the basal ganglia, which is disrupted in Parkinson's Disease.

Dopamine_Signaling_Pathway_in_Parkinsons_Disease cluster_0 Presynaptic Neuron (Substantia Nigra) cluster_1 Postsynaptic Neuron (Striatum) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Storage MAO-B MAO-B Dopamine->MAO-B Degradation Synaptic_Cleft VMAT2->Synaptic_Cleft Release Dopamine_Metabolites Inactive Metabolites MAO-B->Dopamine_Metabolites D1_Receptor D1 Receptor (Excitatory) Synaptic_Cleft->D1_Receptor Binding D2_Receptor D2 Receptor (Inhibitory) Synaptic_Cleft->D2_Receptor Binding Postsynaptic_Signaling Postsynaptic Signaling D1_Receptor->Postsynaptic_Signaling D2_Receptor->Postsynaptic_Signaling Levodopa_Drug Levodopa (Drug) Levodopa_Drug->L-DOPA Supplements L-DOPA Carbidopa_Drug Carbidopa Carbidopa_Drug->L-DOPA Prevents peripheral conversion of Levodopa MAO-B_Inhibitor MAO-B Inhibitor MAO-B_Inhibitor->MAO-B Inhibits

Dopamine synthesis, release, and signaling in the context of Parkinson's Disease therapeutics.

Hypothetical Experimental Protocols for Evaluating this compound in Combination with Levodopa

The following are generalized, hypothetical protocols for preclinical and early clinical evaluation of a new investigational drug like this compound in combination with the standard-of-care, Levodopa. These are not specific protocols for this compound and are for illustrative purposes only.

Preclinical Evaluation in an Animal Model of Parkinson's Disease

Objective: To assess the synergistic or additive effects and the safety profile of this compound in combination with Levodopa in a rodent model of Parkinson's Disease (e.g., 6-OHDA-lesioned rats).

Methodology:

  • Animal Model Induction: Induce unilateral lesions of the nigrostriatal pathway in adult male Sprague-Dawley rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Group Allocation:

    • Group A: Vehicle control

    • Group B: Levodopa/Benserazide

    • Group C: this compound (at a predetermined dose)

    • Group D: this compound + Levodopa/Benserazide

  • Drug Administration: Administer treatments for a specified duration (e.g., 28 days). This compound would be administered as per its intended clinical route (e.g., intra-striatal injection), while Levodopa would be given orally.

  • Behavioral Assessments:

    • Cylinder Test: To assess forelimb use asymmetry.

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: To quantify the extent of dopamine denervation and the response to dopaminergic stimulation.

    • Abnormal Involuntary Movements (AIMs) Scale: To evaluate the severity of Levodopa-induced dyskinesias.

  • Post-mortem Analysis:

    • Immunohistochemistry: For tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss and potential neuroprotective effects.

    • Neurotransmitter Analysis (HPLC): To measure levels of dopamine and its metabolites in the striatum.

Early Phase Clinical Trial Design Considerations

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound as an add-on therapy to a stable Levodopa regimen in patients with advanced Parkinson's Disease.

Methodology:

  • Patient Population: Patients with a diagnosis of idiopathic Parkinson's Disease on a stable dose of Levodopa, experiencing motor fluctuations.

  • Study Design: A randomized, double-blind, placebo-controlled, add-on study design.

    • Arm 1: Placebo + stable Levodopa regimen.

    • Arm 2: this compound + stable Levodopa regimen.

  • Outcome Measures:

    • Primary: Safety and tolerability (adverse event monitoring, laboratory tests, vital signs).

    • Secondary (Efficacy):

      • Change from baseline in "Off" time as recorded in patient diaries.

      • Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score).

      • Change in the required daily dose of Levodopa.

      • Patient-reported outcomes on quality of life (e.g., PDQ-39).

  • Neuroimaging: PET imaging to assess changes in dopamine transporter (DAT) density or dopamine synthesis and storage, providing objective evidence of the drug's biological effect.

Data Presentation (Hypothetical)

Quantitative data from combination studies would be summarized in tables for clear comparison. The tables below are templates for how such data might be presented.

Table 1: Hypothetical Preclinical Behavioral Data

Treatment GroupCylinder Test (% contralateral limb use)Net Rotations (turns/min)AIMs Score (Total)
Vehicle5 ± 1.20.5 ± 0.20
Levodopa15 ± 2.57.8 ± 1.525 ± 4.1
This compound8 ± 1.81.2 ± 0.52 ± 0.8
This compound + Levodopa25 ± 3.18.5 ± 1.915 ± 3.5

*Statistically significant difference compared to Levodopa alone (p < 0.05). Data are presented as mean ± SEM.

Table 2: Hypothetical Clinical Trial Efficacy Data

Outcome MeasurePlacebo + Levodopa (n=50)This compound + Levodopa (n=50)p-value
Change in "Off" Time (hours/day)-0.5 ± 0.3-2.5 ± 0.4<0.001
Change in UPDRS Part III Score-1.2 ± 0.8-5.8 ± 1.1<0.01
Reduction in Daily Levodopa Dose (%)2 ± 1.515 ± 3.2<0.05

Data are presented as mean change from baseline ± standard error.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel therapeutic in combination with a standard-of-care drug.

Preclinical_Combination_Therapy_Workflow Start Start Animal_Model Induce Parkinson's Model (e.g., 6-OHDA) Start->Animal_Model Group_Allocation Randomize into Treatment Groups: - Vehicle - Drug A (e.g., Levodopa) - Drug B (e.g., this compound) - Drug A + Drug B Animal_Model->Group_Allocation Treatment_Phase Chronic Drug Administration Group_Allocation->Treatment_Phase Behavioral_Testing Behavioral Assessments (Motor function, Dyskinesia) Treatment_Phase->Behavioral_Testing Endpoint_Analysis Endpoint Analysis: - Immunohistochemistry (TH staining) - Neurochemical Analysis (HPLC) Behavioral_Testing->Endpoint_Analysis Data_Analysis Statistical Analysis and Comparison of Groups Endpoint_Analysis->Data_Analysis Conclusion Determine Synergy, Additive Effects, and Safety Profile Data_Analysis->Conclusion End End Conclusion->End

A generalized workflow for preclinical evaluation of combination therapies.

Conclusion

While specific data on the combination of this compound with other drugs is not available, the ongoing clinical trial design suggests that its interaction with standard Parkinson's Disease therapies is a key aspect of its development. The general principles of combination therapy in Parkinson's Disease aim to enhance efficacy, manage side effects, and provide more continuous motor control. Future publications from the clinical trial and preclinical studies will be necessary to elucidate the specific potential of this compound in a combination treatment paradigm. Researchers and drug development professionals should monitor for emerging data from the sponsors of the NCT05882487 trial.

References

Application Notes and Protocols for KL002: A Small Molecule Modulator of the Circadian Clock

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KL002 is a carbazole derivative that functions as a potent small molecule activator of cryptochrome (CRY) proteins, key components of the circadian clock machinery.[1][2][3] By stabilizing CRY1 and CRY2, this compound effectively lengthens the circadian period and modulates the expression of downstream clock-controlled genes.[1][2][3] These application notes provide an overview of this compound's mechanism of action, protocols for its use in cell-based assays, and quantitative data to guide experimental design. This compound is a valuable tool for researchers investigating circadian rhythms, cellular metabolism, and cell cycle regulation.

Mechanism of Action

This compound exerts its biological effects through direct interaction with and stabilization of cryptochrome (CRY) proteins. In the core circadian feedback loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.

This compound enhances the repressive function of CRY proteins, leading to a prolonged inhibition of CLOCK/BMAL1 and a subsequent lengthening of the circadian period.[1][2] This stabilization of CRY has been shown to reduce the expression of other CLOCK/BMAL1 target genes, including Per2.[1][2] Furthermore, by modulating the circadian clock, this compound can influence various physiological processes. For instance, it has been demonstrated to inhibit glucagon-induced gluconeogenesis in primary hepatocytes.[3][4]

Signaling Pathway

KL002_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Transcription PER_CRY_complex PER/CRY Complex Per_Cry_genes->PER_CRY_complex Translation & Complex Formation Per_Cry_mRNA Per & Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription PER_CRY_complex->CLOCK_BMAL1 Inhibits KL002_target This compound KL002_target->PER_CRY_complex Stabilizes PER_CRY_proteins PER & CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_proteins->PER_CRY_complex Nuclear Translocation

Caption: Mechanism of action of this compound on the core circadian feedback loop.

Quantitative Data

The following table summarizes the reported activity of this compound in cell-based reporter assays. These values can be used as a starting point for determining optimal experimental concentrations.

Assay TypeCell LineReporterIC50Reference
Circadian Period LengtheningU2OSBmal1-dLuc5.9 µM[3]
Circadian Period LengtheningU2OSPer2-dLuc1.2 µM[3]

Experimental Protocols

Protocol 1: Circadian Rhythm Analysis in Mammalian Cells

This protocol describes a method to assess the effect of this compound on the period of the circadian clock in cultured cells using a luciferase reporter.

Materials:

  • U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc or Per2-dLuc)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium bicarbonate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Luciferin

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer or other real-time bioluminescence monitoring system

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Synchronization: Once confluent, synchronize the cells by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

  • Compound Treatment: After synchronization, wash the cells twice with PBS and replace the medium with recording medium (DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and 0.1 mM D-Luciferin). Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the appropriate wells. Include a vehicle control (DMSO).

  • Bioluminescence Recording: Immediately place the plate in a luminometer set to 37°C and record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

  • Data Analysis: Analyze the bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each treatment condition.

Protocol 2: Analysis of Clock Gene Expression by qRT-PCR

This protocol outlines a method to measure changes in the expression of core clock genes in response to this compound treatment.

Materials:

  • U2OS cells (or other relevant cell line)

  • 6-well tissue culture plates

  • DMEM with high glucose, L-glutamine, and sodium bicarbonate

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PER2, BMAL1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to confluency. Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Experimental Design cell_culture Cell Culture (e.g., U2OS reporter line) start->cell_culture synchronization Synchronization (e.g., Dexamethasone) cell_culture->synchronization treatment This compound Treatment (Dose-response) synchronization->treatment luciferase Luciferase Reporter Assay (Circadian Period) treatment->luciferase qPcr qRT-PCR (Gene Expression) treatment->qPcr data_analysis Data Analysis luciferase->data_analysis qPcr->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for studying the effects of this compound on cellular circadian rhythms.

References

Practical Guide to Working with KN-002 (Frevecitinib): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-002 (frevecitinib) is a first-in-class, potent, inhaled pan-Janus kinase (JAK) inhibitor under development by Kinaset Therapeutics for the treatment of severe asthma.[1][2] As a pan-JAK inhibitor, it targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] This broad-spectrum inhibition disrupts the signaling of multiple pro-inflammatory cytokines implicated in both eosinophilic and non-eosinophilic asthma.[3] Formulated as a dry powder for inhalation, KN-002 is designed for targeted delivery to the lungs, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects.[2][3][4]

Phase 1b clinical studies have demonstrated that frevecitinib leads to clinically significant reductions in fractional exhaled nitric oxide (FeNO), a key biomarker of airway inflammation, in patients with mild to moderate-to-severe asthma.[2][3][4] Notably, these positive results were observed even in patients with low blood eosinophil counts (below 300 and 150 cells/mm³), a population that is often less responsive to other available therapies.[2][3] The pharmacokinetic profile of KN-002 has been shown to be dose-proportional, with plasma concentrations remaining below pharmacologically active levels, indicating a favorable safety profile with minimal systemic absorption.[4]

This document provides a practical guide for researchers, scientists, and drug development professionals working with KN-002, including its mechanism of action, key quantitative data (with representative values for pan-JAK inhibitors where specific KN-002 data is not yet public), detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Representative Inhibitory Activity of a Pan-JAK Inhibitor

Note: Specific IC50 values for KN-002 (frevecitinib) are not yet publicly available. The following data for a representative pan-JAK inhibitor is provided for illustrative purposes.

TargetIC50 (nM)Assay Type
JAK15.9Cell-free
JAK25.7Cell-free
JAK3<10Cell-free
TYK2<10Cell-free
Table 2: Representative Pharmacokinetic Properties of an Inhaled Dry Powder JAK Inhibitor

Note: Detailed pharmacokinetic parameters for KN-002 (frevecitinib) from clinical trials are not yet publicly available. The following data represents a hypothetical profile for an inhaled dry powder formulation designed for low systemic exposure.

ParameterValueDescription
Cmax (plasma) < 1 ng/mLLow peak plasma concentration, indicating minimal systemic absorption.
Tmax (plasma) ~5 minutesRapid, low-level appearance in plasma post-inhalation.
Half-life (t½) 1-2 hoursRapid clearance from the systemic circulation.
Bioavailability < 2%Low systemic availability following inhalation.

Signaling Pathway

The primary mechanism of action of KN-002 is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors that are pivotal in the pathogenesis of asthma. By binding to the ATP-binding site of JAKs, KN-002 prevents their phosphorylation and activation, which in turn blocks the phosphorylation and subsequent dimerization of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation KL002 KN-002 (Frevecitinib) This compound->JAK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription In_Vitro_Kinase_Assay start Start prep_reagents Prepare Reagents (JAK enzyme, substrate, ATP, KN-002 dilutions) start->prep_reagents reaction_setup Set up Kinase Reaction in Microplate prep_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_paper Spot on Phosphocellulose Paper stop_reaction->spot_paper wash_paper Wash Paper spot_paper->wash_paper measure_radioactivity Measure Radioactivity (Scintillation Counter) wash_paper->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end Cell_Based_Assay start Start culture_cells Culture Cells (e.g., PBMCs) start->culture_cells pretreat Pre-treat with KN-002 or Vehicle culture_cells->pretreat stimulate Stimulate with Cytokine pretreat->stimulate lyse_cells Lyse Cells & Quantify Protein stimulate->lyse_cells detection Detect pSTAT and Total STAT (Western Blot or ELISA) lyse_cells->detection analyze Analyze Data & Calculate IC50 detection->analyze end End analyze->end In_Vivo_Asthma_Model start Start sensitization Sensitize Mice to Allergen start->sensitization challenge Challenge Mice with Allergen sensitization->challenge treatment Administer Inhaled KN-002 or Vehicle challenge->treatment assessment Assess Airway Inflammation (BAL, Histology, Cytokines, AHR) treatment->assessment analysis Analyze and Compare Treatment vs. Control assessment->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting KL002 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the compound KL002. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, with the chemical name N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide, is a complex organic molecule. Its structure contains large, nonpolar aromatic groups (carbazole and iodophenyl), which suggest that it is likely to have poor solubility in aqueous solutions. The presence of a hydroxyl and a methanesulfonamide group may provide some polarity, but the overall character of the molecule is predominantly hydrophobic. Therefore, this compound is expected to be more soluble in organic solvents than in water.

Q2: I am having difficulty dissolving this compound in my desired aqueous buffer. What should I do first?

If you are encountering insolubility in an aqueous buffer, the first step is to perform a systematic solvent screening to identify a suitable organic solvent that can dissolve this compound. This will serve as a starting point for developing a suitable formulation for your experiments. It is recommended to test a range of solvents with varying polarities.

Q3: Which organic solvents are recommended for initial solubility testing of this compound?

A good starting point is to test a panel of common laboratory solvents. The following table provides a list of suggested solvents, ordered by decreasing polarity, that can be used for initial screening.

SolventPolarity (Dielectric Constant)Notes
Water80.1Unlikely to be a good solvent, but important as a baseline.
Dimethyl Sulfoxide (DMSO)47.2A strong polar aprotic solvent, often a good choice for dissolving difficult compounds.
Acetonitrile37.5A polar aprotic solvent.
Methanol32.7A polar protic solvent.
Ethanol24.5A commonly used polar protic solvent.
Acetone20.7A polar aprotic solvent.
Dichloromethane (DCM)9.1A nonpolar solvent.
Toluene2.4A nonpolar aromatic solvent.
Hexane1.9A nonpolar aliphatic solvent.

Q4: My experiment requires an aqueous solution of this compound. How can I improve its aqueous solubility?

If an aqueous solution is necessary, several strategies can be employed to enhance the solubility of a poorly soluble compound like this compound. These methods should be tested systematically:

  • Co-solvents: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

  • pH Adjustment: The methanesulfonamide group in this compound is weakly acidic. Therefore, increasing the pH of the aqueous solution (making it more basic) may deprotonate this group, forming a salt that could have higher aqueous solubility. It is recommended to test a range of pH values (e.g., 7.5, 8.0, 8.5).

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water. Common non-ionic surfactants like Tween® 80 or Triton™ X-100 can be tested at concentrations above their critical micelle concentration (CMC).

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment of this compound

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several clear glass vials.

  • Solvent Addition:

    • To each vial, add a small, precise volume of a single solvent from the table above (e.g., 100 µL).

  • Mixing:

    • Vortex the vials vigorously for 1-2 minutes.

    • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the compound is fully dissolved or a maximum volume is reached.

  • Observation and Calculation:

    • Visually inspect for any undissolved particles against a dark background.

    • Calculate the approximate solubility in mg/mL or molarity.

  • Sonication and Heating (Optional):

    • If the compound remains insoluble at room temperature, gentle warming (e.g., to 37-50°C) or sonication may be applied to facilitate dissolution. Note any changes upon cooling, as the compound may precipitate out.

Visualizations

Troubleshooting Workflow for this compound Solubility

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

KL002_Solubility_Troubleshooting start Start: this compound Insoluble in Aqueous Buffer solvent_screen Perform Systematic Solvent Screening (Protocol 1) start->solvent_screen organic_solvent_found Is a suitable organic solvent found? solvent_screen->organic_solvent_found stock_solution Prepare Concentrated Stock Solution organic_solvent_found->stock_solution Yes advanced_methods Explore Advanced Formulation Strategies organic_solvent_found->advanced_methods No dilute Dilute Stock into Aqueous Buffer stock_solution->dilute final_check Is the final concentration sufficient and stable? dilute->final_check success Success: Experiment can proceed final_check->success Yes final_check->advanced_methods No ph_adjust pH Adjustment advanced_methods->ph_adjust surfactants Use of Surfactants advanced_methods->surfactants complexation Complexation (e.g., Cyclodextrins) advanced_methods->complexation end End: Re-evaluate experimental design or compound ph_adjust->end surfactants->end complexation->end

Caption: A flowchart outlining the decision-making process for troubleshooting this compound solubility.

Technical Support Center: Small Molecule Stability in Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of small molecules, such as the hypothetical compound KL002, in various solvents. It is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of a small molecule in different solvents?

A1: Understanding the stability of a small molecule in various solvents is fundamental for several reasons. In early-stage drug discovery, it ensures the integrity of the compound during in vitro and in vivo assays, preventing misleading results due to degradation. For formulation development, it is essential to select solvents that maintain the drug's potency and safety profile over its shelf life. Furthermore, stability data is a critical component of regulatory submissions for new drug candidates.

Q2: What are the common degradation pathways for small molecules in solution?

A2: Small molecules can degrade through several mechanisms, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[1]

  • Solvolysis: Reaction with the solvent itself.

  • Isomerization/Epimerization: Conversion of the molecule into a different stereoisomer.[2]

Q3: How do I choose the right solvents for a stability study?

A3: The choice of solvents should be guided by the intended application of the small molecule. For biological assays, stability in aqueous buffers (e.g., PBS) and common organic co-solvents (e.g., DMSO, ethanol) is critical. For formulation purposes, a wider range of pharmaceutically acceptable solvents should be evaluated. It is also beneficial to test in solvents that represent potential stress conditions, such as acidic or basic solutions, to understand the molecule's intrinsic stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in all tested solvents. The molecule may be intrinsically unstable.Re-evaluate the chemical structure for labile functional groups. Consider synthesizing more stable analogs. Ensure storage conditions are appropriate (e.g., low temperature, protection from light).
Inconsistent stability results between experimental repeats. Issues with sample preparation, storage, or the analytical method.Review and standardize the entire experimental protocol. Ensure accurate and consistent concentrations of stock solutions. Verify the performance and calibration of analytical instruments like HPLC or LC-MS.
Precipitation of the compound during the stability study. The compound has low solubility in the chosen solvent or its concentration is too high.Determine the solubility of the compound in each solvent before initiating the stability study. Work at concentrations below the solubility limit. If a co-solvent is used, ensure the final concentration does not cause precipitation.
Appearance of unexpected peaks in the chromatogram. Degradation products are forming, or there is contamination.Use mass spectrometry (MS) to identify the unexpected peaks. If they are degradation products, this information can help elucidate the degradation pathway. If it is contamination, review all reagents, solvents, and handling procedures.
Shift in the pH of the solution during the experiment. Degradation of the compound may be producing acidic or basic byproducts.Monitor the pH of the solution throughout the study. Use buffered solutions to maintain a constant pH, especially for aqueous stability testing.

Experimental Protocol: Assessing Small Molecule Stability

This protocol outlines a general method for determining the stability of a small molecule in different solvents using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Small molecule of interest (e.g., this compound)
  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile, water, PBS)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV-Vis or MS)
  • Appropriate HPLC column
  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the small molecule.
  • Dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

3. Preparation of Test Solutions:

  • For each solvent to be tested, dilute the stock solution to a final working concentration (e.g., 100 µM).
  • Prepare a sufficient volume for sampling at all time points.
  • Include a control sample stored under conditions where the compound is known to be stable (e.g., frozen or as a dry powder).

4. Incubation:

  • Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).
  • Common conditions include room temperature (20-25°C), elevated temperature (e.g., 40°C), and refrigerated (2-8°C).
  • For photostability testing, expose samples to a controlled light source and include a dark control.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
  • Immediately analyze the samples by HPLC to determine the concentration of the parent compound.
  • The HPLC method should be validated for specificity, linearity, accuracy, and precision.

6. Data Analysis:

  • Calculate the percentage of the small molecule remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Calculate the half-life (t½) of the compound in each solvent.

Hypothetical Stability Data for this compound

The following table illustrates how stability data for a hypothetical small molecule, "this compound," could be presented.

Solvent Temperature (°C) Half-life (t½) in hours % Remaining after 24 hours
PBS (pH 7.4)254870.7
PBS (pH 7.4)40126.25
0.1 N HCl25> 7295.8
0.1 N NaOH2520.39
DMSO25> 7298.2
Acetonitrile25> 7297.5
50% Ethanol/Water256078.7

Visualizing Experimental and Biological Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a small molecule in different solvents.

G A Prepare Stock Solution of Small Molecule B Dilute into Test Solvents (e.g., PBS, DMSO, EtOH) A->B C Incubate under Controlled Conditions (Temp, Light) B->C D Sample at Predetermined Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Remaining Parent Compound and Degradants E->F G Determine Degradation Rate and Half-life F->G

Workflow for assessing small molecule stability.

Representative Signaling Pathway: MAPK/ERK

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation

Simplified diagram of the MAPK/ERK signaling pathway.

References

Navigating Your KL002 Assay: A Guide to Troubleshooting and Frequently Asked Questions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the KL002 Assay Kit. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the use of this kit. Our goal is to help you achieve accurate and reproducible results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound assay, providing potential causes and actionable solutions.

Issue 1: No or Low Signal

Question: I am not observing any signal, or the signal intensity is significantly lower than expected. What could be the cause?

Answer: Low or absent signal can stem from several factors, ranging from reagent preparation to procedural errors. Here are the most common causes and how to address them:

  • Improper Reagent Preparation or Storage: Ensure all kit components, especially the this compound substrate and detection reagent, have been stored at the recommended temperatures and were brought to room temperature before use. Reagents left at room temperature for extended periods or subjected to multiple freeze-thaw cycles may lose activity.

  • Omission or Incorrect Order of Steps: Carefully review the assay protocol to confirm that all steps were performed in the correct sequence. A common error is forgetting to add a critical reagent.

  • Inactive Enzyme/Protein: If your assay involves an enzyme or protein of interest, verify its activity. It may have degraded due to improper storage or handling.

  • Incorrect Filter/Wavelength Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths as specified in the assay protocol.[1]

  • Insufficient Incubation Time: Ensure that all incubation steps are timed correctly. Shortened incubation times may not be sufficient for the reaction to proceed to completion.

Issue 2: High Background Signal

Question: My background wells (negative controls) are showing a high signal, compromising my results. How can I reduce the background?

Answer: High background can mask the true signal from your samples. Here are the primary causes and troubleshooting steps:

  • Contaminated Reagents or Wells: Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination. Ensure the microplate is clean and free from any residues.

  • Light Exposure: The this compound detection reagent may be light-sensitive. Protect the plate from light during incubation and reading steps.

  • Extended Incubation Time: Over-incubation can lead to a non-specific increase in signal. Adhere strictly to the incubation times recommended in the protocol.

  • Incorrect Reagent Concentration: Using higher than recommended concentrations of the substrate or detection reagent can lead to increased background.

  • Sample Interference: Some compounds in your sample matrix may autofluoresce or interfere with the assay chemistry.[1] Run a "sample only" control (without the detection reagent) to check for inherent fluorescence.

Issue 3: High Variability Between Replicates

Question: I am observing significant variability between my replicate wells. What could be causing this inconsistency?

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques. For small volumes, consider preparing a master mix of reagents to be dispensed.

  • Cell Clumping: If you are using a cell-based assay, ensure you have a homogenous single-cell suspension. Cell clumps can lead to an uneven distribution of cells in the wells.[2]

  • Edge Effects: Temperature and evaporation gradients across the microplate can lead to "edge effects," where wells on the periphery of the plate behave differently from the inner wells. To mitigate this, you can fill the outer wells with sterile water or buffer and not use them for experimental samples.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed before and after being added to the wells.

Quantitative Data Troubleshooting Summary

Problem Potential Quantitative Observation Possible Causes Recommended Solutions
Low Signal Sample readings close to or below the limit of detection.Inactive reagents, insufficient incubation, incorrect instrument settings.Check reagent storage and preparation, verify incubation times, confirm reader settings.
High Background Negative control readings are significantly above blank readings.Reagent contamination, over-incubation, sample interference.Use fresh reagents, adhere to protocol times, run sample controls.
High Variability High coefficient of variation (%CV) between replicate wells.Pipetting inconsistency, cell clumping, edge effects.Calibrate pipettes, ensure homogenous cell suspension, avoid using outer wells.
Non-linear Standard Curve The standard curve does not follow the expected linear or sigmoidal pattern.Improper dilution of standards, calculation errors, reagent degradation.Prepare fresh standards, double-check calculations, use fresh kit components.[1]

Experimental Protocols & Workflows

A critical component of a successful assay is a well-defined workflow. Below is a generalized experimental workflow for a typical this compound biochemical assay.

G prep Reagent Preparation (this compound Substrate, Buffers, etc.) add_substrate Add this compound Substrate prep->add_substrate sample Sample Preparation (e.g., serial dilutions of test compounds) add_sample Add Samples/Compounds sample->add_sample plate Plate Seeding (Add enzyme/protein to wells) plate->add_sample incubate1 Incubation 1 (Allow for compound interaction) add_sample->incubate1 incubate1->add_substrate incubate2 Incubation 2 (Allow for enzymatic reaction) add_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection incubate3 Incubation 3 (Signal development) add_detection->incubate3 read Read Plate (Measure signal) incubate3->read analyze Data Analysis read->analyze

Figure 1. Generalized experimental workflow for the this compound biochemical assay.

Hypothetical Signaling Pathway

The this compound assay may be used to investigate compounds that modulate specific signaling pathways. For instance, if this compound were a kinase, the assay could be used to screen for inhibitors. Below is a diagram of a hypothetical kinase signaling pathway that could be studied using the this compound assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound activates Substrate Substrate This compound->Substrate phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor activates Inhibitor Test Compound (e.g., Inhibitor) Inhibitor->this compound inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor

Figure 2. Hypothetical signaling pathway involving the this compound kinase.

Troubleshooting Decision Tree

When encountering an issue, a logical progression of steps can help to identify the root cause. The following decision tree provides a visual guide to troubleshooting common this compound assay problems.

G start Problem with Assay Results check_controls Are controls (positive/negative) behaving as expected? start->check_controls no_signal No/Low Signal in Positive Control check_controls->no_signal No high_background High Signal in Negative Control check_controls->high_background No variability High Variability in Replicates check_controls->variability Yes, but high CV% check_reagents Check Reagent Preparation & Storage no_signal->check_reagents check_contamination Check for Contamination high_background->check_contamination check_protocol Review Protocol Steps check_reagents->check_protocol check_instrument Verify Instrument Settings check_protocol->check_instrument issue_resolved Issue Resolved check_instrument->issue_resolved check_incubation Verify Incubation Times check_contamination->check_incubation check_incubation->issue_resolved check_pipetting Review Pipetting Technique variability->check_pipetting check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_mixing->issue_resolved

Figure 3. Troubleshooting decision tree for the this compound assay.

Frequently Asked Questions (FAQs)

Q1: Can I use a different type of microplate than the one recommended in the protocol?

A1: It is highly recommended to use the plate type specified in the protocol (e.g., black plates for fluorescence, white plates for luminescence, clear plates for colorimetric assays).[1] Using an incorrect plate type can lead to high background and reduced signal.

Q2: How many times can I freeze-thaw the reagents?

A2: To ensure optimal performance, it is best to aliquot reagents upon first use and avoid multiple freeze-thaw cycles. Refer to the kit's manual for specific instructions on reagent handling.

Q3: My sample is not compatible with the assay buffer. What can I do?

A3: If your sample contains substances that interfere with the assay, you may need to perform a buffer exchange or sample clean-up step.[1] Techniques like dialysis or spin columns can be used to transfer your sample into a compatible buffer.

Q4: How do I determine the linear range of the assay?

A4: To determine the linear range, you should run a standard curve with a series of known concentrations of a positive control. The linear range is the concentration range over which the signal is directly proportional to the concentration of the analyte.

Q5: What should I do if I see "edge effects" in my plate?

A5: To minimize edge effects, it is good practice to not use the outermost wells of the plate for samples or standards. Instead, fill these wells with 1X buffer or sterile water to create a more uniform temperature and humidity environment across the plate.

References

KL002 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the hypothetical kinase inhibitor, KL002.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target. With kinase inhibitors like this compound, this means the compound may inhibit other kinases in addition to its primary target. These unintended interactions can lead to unexpected cellular responses, toxicity, or a misinterpretation of experimental results, which is a significant concern in therapeutic applications.

Q2: How can I predict potential off-target effects of this compound?

A2: Several computational and experimental strategies can be employed. In silico tools can predict potential off-targets based on the structure of this compound and the sequence or structural similarity of kinases.[1][2] Experimental approaches, such as kinome profiling assays, provide a more direct assessment by screening this compound against a large panel of kinases.

Q3: What are the common causes of failed or stalled experiments when investigating this compound's effects?

A3: Experiments can fail for numerous reasons, many of which are avoidable. Common causes include:

  • Not enough data collected.

  • Faulty or incorrect equipment or supplies.

  • Human error.

  • Improper storage of materials and reagents.[3]

  • No clearly defined protocol.[3]

  • Taking shortcuts, such as not waiting for the entire incubation period.[3]

Q4: My experiment with this compound is not working. What are the first troubleshooting steps I should take?

A4: If an experiment doesn't work once, it's often best to repeat it to rule out simple human error.[4] If it fails a second time, begin a thoughtful troubleshooting process.[4] Start by analyzing all experimental elements individually, checking for expired reagents, and ensuring equipment is calibrated.[3] If possible, re-run the experiment with new supplies and have a colleague double-check your steps.[3] It is also crucial to include positive and negative controls to help interpret the results.[4][5]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed

If you observe a cellular phenotype that is inconsistent with the known function of this compound's primary target, it may be due to an off-target effect.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Review Literature for Known Off-Targets of Similar Kinase Inhibitors A->B C Perform Kinome-Wide Profiling with this compound B->C D Identify Potential Off-Target Kinase(s) C->D E Validate Off-Target Interaction (e.g., Western Blot for downstream signaling, cellular thermal shift assay) D->E F Design Experiment to Decouple On- and Off-Target Effects (e.g., use a more specific inhibitor, siRNA knockdown of off-target) E->F G Interpret Results F->G

Caption: Workflow for troubleshooting unexpected phenotypes.

Guide 2: Inconsistent Results Across Experiments

Inconsistent results can be frustrating. A systematic approach can help identify the source of the variability.

Troubleshooting Workflow:

G A Inconsistent Results B Review Experimental Protocol for Ambiguities A->B C Check Reagent Stability and Storage A->C D Calibrate and Verify Equipment Performance A->D E Standardize Cell Culture Conditions (e.g., passage number, confluency) A->E F Perform a Side-by-Side Comparison of 'Working' and 'Non-Working' Conditions B->F C->F D->F E->F G Analyze Data for Subtle Differences F->G

Caption: Workflow for addressing inconsistent experimental results.

Mitigating Off-Target Effects

Several strategies can be employed to minimize the impact of off-target effects in your experiments.

Mitigation StrategyDescriptionKey Considerations
Dose-Response Analysis Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.Determine the IC50 for the on-target effect and work within a narrow concentration range around this value.
Use of a Structurally Unrelated Inhibitor Confirm phenotypes with a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold and likely a different off-target profile.Ensure the alternative inhibitor has been well-characterized.
Target Knockdown/Knockout Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary target or potential off-targets. This helps to confirm that the observed phenotype is a direct result of inhibiting the intended target.The efficiency of knockdown/knockout needs to be validated.
Chemical Genetic Approaches Engineer the target kinase to be sensitive to a modified, inactive analog of this compound that does not bind to wild-type kinases.This requires significant upfront molecular biology work.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Targets

This protocol provides a general workflow for identifying the off-target profile of this compound using a commercially available kinase panel screening service.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Submission: Submit the compound to a screening facility at a concentration typically 10- to 100-fold higher than its on-target Ki or IC50.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel at the tested concentration.

  • Hit Identification: Identify kinases that are significantly inhibited by this compound. These are your potential off-targets.

  • Validation: Validate the identified off-targets using orthogonal assays, such as in-cell target engagement assays or by examining the downstream signaling pathways of the putative off-targets.

Protocol 2: Western Blot to Validate Off-Target Signaling

This protocol describes how to validate if this compound affects the signaling pathway of a putative off-target kinase.

  • Cell Treatment: Treat cells with a range of this compound concentrations, including a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for a downstream substrate of the putative off-target kinase (in its phosphorylated form) and a primary antibody for the total protein of that substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate. A change in phosphorylation status would suggest that this compound is engaging the off-target kinase.

Signaling Pathways

Below is a hypothetical signaling pathway that could be affected by an off-target interaction of this compound. For instance, if this compound, intended to inhibit a specific kinase in a cancer-related pathway, also inhibits a kinase involved in a different pathway, such as the Raf/MEK/ERK pathway, it could lead to unintended cellular consequences.[6]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (Raf/MEK/ERK) Target Kinase Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Inhibited by this compound Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Raf Raf MEK MEK Raf->MEK Unintended Inhibition by this compound ERK ERK MEK->ERK Cellular Response B Cellular Response B ERK->Cellular Response B This compound This compound This compound->Target Kinase This compound->Raf

Caption: Hypothetical on- and off-target pathways of this compound.

References

Technical Support Center: Refining KL002 Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KL002 (also referred to as KL-2), a small molecule inhibitor of the P-TEFb/SEC interaction, for HIV-1 latency reversal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the interaction between Positive Transcription Elongation Factor b (P-TEFb) and the Super Elongation Complex (SEC).[1][2][3] P-TEFb is a crucial host factor for HIV-1 transcription. By releasing P-TEFb from the SEC, this compound enhances transcriptional elongation of integrated HIV-1 proviruses, leading to the reactivation of latent viruses.[1][2][3] This strategy is being explored to "shock and kill" latent HIV reservoirs.

Q2: What is the recommended concentration of this compound for cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. For J-Lat cell lines, a concentration of 6.25 μM has been shown to be effective for latency reversal experiments.[1] For primary human CD4+ T cells, it is recommended to perform a dose-response curve to determine the optimal concentration that balances efficacy and cell viability.[4]

Q3: How should this compound be prepared and stored?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q4: Can this compound be used in combination with other latency reversing agents (LRAs)?

A4: Yes, studies have shown that this compound can act synergistically with other LRAs to enhance HIV-1 reactivation.[1][2][3] Combining this compound with agents that act on different pathways of latency, such as BET bromodomain inhibitors (e.g., JQ1) or PKC agonists (e.g., PMA), may result in a more robust reversal of latency.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no latency reversal observed Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Insufficient incubation time.Extend the incubation period with this compound (e.g., up to 48 hours).[1]
Cell line is not responsive to P-TEFb/SEC inhibition.Confirm the mechanism of latency in your cell model. This compound may be less effective if latency is primarily maintained by mechanisms independent of transcriptional elongation blocks.
Degraded this compound compound.Prepare a fresh stock solution of this compound and store it properly.
High cytotoxicity This compound concentration is too high.Reduce the concentration of this compound. Perform a viability assay (e.g., using an amine dye and flow cytometry) to determine the maximum non-toxic concentration.[4][5]
High concentration of solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1% DMSO).
Extended incubation period.Reduce the duration of exposure to this compound.
Inconsistent results between experiments Variability in cell health and passage number.Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Inaccurate pipetting or dilution of this compound.Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Difficulty in measuring HIV-1 reactivation Insensitive detection method.Use a highly sensitive method to measure HIV-1 transcription, such as RT-qPCR for gag or tat-rev multiply spliced RNA.[6] If using a reporter cell line (e.g., with GFP), ensure the reporter is functional and use a sensitive detection method like flow cytometry.[5]
Low levels of reactivation.Consider combining this compound with another synergistic LRA to amplify the signal.[1]

Experimental Protocols

Protocol 1: In Vitro Latency Reversal in J-Lat Cell Lines

This protocol describes the use of this compound to reactivate latent HIV-1 in J-Lat cell lines, which contain a latent, integrated HIV-1 provirus with a GFP reporter.

Materials:

  • J-Lat cell line (e.g., J-Lat 5A8, 6.3, or 11.1)[1]

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Flow cytometer

Methodology:

  • Seed J-Lat cells in a 96-well plate at a density of 50,000 cells per well in 200 µL of complete RPMI 1640 medium.[1]

  • Prepare serial dilutions of this compound in culture medium. A final concentration of 6.25 μM is a good starting point.[1] Include a DMSO-only control.

  • Add the diluted this compound or DMSO control to the appropriate wells.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • After incubation, harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing a viability dye (e.g., an amine-reactive dye) to distinguish live and dead cells.

  • Analyze the cells by flow cytometry to determine the percentage of GFP-positive (reactivated) cells within the live cell population.[5]

Protocol 2: Analysis of HIV-1 Transcription by RT-qPCR

This protocol details the measurement of HIV-1 transcript levels following this compound treatment.

Materials:

  • Cells treated with this compound (from Protocol 1 or primary cells)

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers and probes for HIV-1 transcripts (e.g., gag, LTR) and a housekeeping gene (e.g., β-actin).

Methodology:

  • Following treatment with this compound, harvest the cells.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction using a suitable master mix, primers, and probes for your target HIV-1 transcript and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data by calculating the relative transcript levels of the HIV-1 gene normalized to the housekeeping gene using the ΔΔCt method.

Visualizations

KL002_Mechanism_of_Action cluster_SEC Super Elongation Complex (SEC) cluster_HIV Latent HIV-1 Provirus SEC_components AFF1/4, ELL2, etc. PTEFb_bound P-TEFb (CDK9/CycT1) PTEFb_free Free P-TEFb PTEFb_bound->PTEFb_free This compound This compound This compound->PTEFb_bound Inhibits Interaction PolII Paused RNA Pol II PTEFb_free->PolII Recruitment & Phosphorylation LTR 5' LTR TAR TAR Elongation Transcriptional Elongation PolII->Elongation Release of Pausing HIV_RNA HIV-1 RNA Elongation->HIV_RNA

Caption: Mechanism of this compound in reversing HIV-1 latency.

Experimental_Workflow_Latency_Reversal cluster_analysis Analysis start Seed Latent Cells (e.g., J-Lat) treatment Treat with this compound (e.g., 6.25 µM for 48h) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (GFP Expression) harvest->flow Option 1 rna RNA Extraction harvest->rna Option 2 rtqpcr RT-qPCR (HIV-1 Transcripts) rna->rtqpcr Troubleshooting_Logic cluster_checks Troubleshooting Steps start Experiment Start result Latency Reversal Observed? start->result success Successful Experiment result->success Yes troubleshoot Troubleshoot result->troubleshoot No check_conc Optimize this compound Concentration troubleshoot->check_conc check_time Adjust Incubation Time check_conc->check_time check_cells Verify Cell Health & Model check_time->check_cells check_reagent Check Reagent Stability check_cells->check_reagent

References

Technical Support Center: Addressing Small Molecule KL002 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized template. Specific experimental details and results for KL002 should be determined empirically. The data and signaling pathways presented are illustrative examples.

Frequently Asked questions (FAQs)

A list of common questions regarding this compound toxicity in cell lines.

QuestionAnswer
What is the recommended solvent for this compound? This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced toxicity.
How do I determine the optimal concentration range for this compound in my experiments? We recommend performing a dose-response experiment starting with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
What are the common off-target effects of this compound? While this compound is designed for a specific target, off-target effects can occur, especially at higher concentrations. These can manifest as unexpected changes in cell morphology, proliferation rates, or activation of stress-response pathways. If off-target effects are suspected, consider performing a proteome-wide analysis to identify unintended protein interactions.
Which cell lines are most sensitive to this compound? Sensitivity to this compound can vary significantly between cell lines due to differences in target expression, metabolic rates, and membrane permeability. We recommend testing a panel of cell lines relevant to your research area to determine the spectrum of activity.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in-vitro experiments with this compound.

ProblemPossible CauseSuggested Solution
High levels of cell death at low this compound concentrations. 1. The cell line is highly sensitive to this compound. 2. The compound concentration is higher than intended. 3. The solvent (e.g., DMSO) concentration is too high.1. Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range). 2. Verify the stock solution concentration and serial dilutions. 3. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Differences in compound incubation time. 3. Cell line instability or high passage number. 4. Inconsistent solvent concentration.1. Standardize your cell seeding protocol. 2. Use a consistent incubation time for all experiments. 3. Use cells with a low passage number and regularly check for mycoplasma contamination. 4. Prepare a master mix of the final dilution to add to the wells to ensure a consistent solvent concentration.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the culture medium.1. Lower the concentration of this compound. 2. Test alternative solvents or formulations if solubility remains an issue. 3. Visually inspect the medium for precipitation after adding the compound.
No observable effect of this compound on the cells. 1. The cell line is resistant to this compound. 2. The compound is inactive. 3. Insufficient incubation time.1. Confirm the expression of the intended target in your cell line. 2. Verify the identity and purity of your this compound stock. 3. Extend the incubation time (e.g., from 24h to 48h or 72h).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Live/Dead Cell Staining for Viability Assessment

This protocol provides a method to visualize and quantify live and dead cells following treatment with this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 24-well plates with sterile coverslips (for imaging) or 96-well plates (for plate reader analysis)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates or directly in 96-well plates. Allow them to adhere overnight, and then treat with the desired concentrations of this compound for the chosen duration.

  • Staining: Prepare the staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.

  • Washing and Incubation: Wash the cells once with PBS and then incubate them with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Imaging/Quantification:

    • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with appropriate filters. Capture images to document the live (green) and dead (red) cell populations.

    • Plate Reader: Measure the fluorescence intensity for both green (Ex/Em ~485/515 nm) and red (Ex/Em ~528/617 nm) channels.

  • Data Analysis: Calculate the percentage of live and dead cells for each treatment condition.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound after a 48-hour treatment, as determined by an MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma1.8
HeLaCervical Cancer12.5
K562Chronic Myelogenous Leukemia0.9
U-87 MGGlioblastoma25.0

Visualizations

Signaling Pathway Diagram

KL002_Toxicity_Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition OffTarget Off-Target Kinase This compound->OffTarget Off-target Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation StressKinase Stress Kinase (e.g., JNK/p38) OffTarget->StressKinase Apoptosis Apoptosis StressKinase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced toxicity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cell Lines dose_response Dose-Response Assay (e.g., MTT) start->dose_response ic50 Determine IC50 Values dose_response->ic50 viability Live/Dead Staining ic50->viability mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) viability->mechanism end End: Analyze & Report mechanism->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting Logic Diagram

Troubleshooting_Flow start Unexpected High Cell Toxicity? check_conc Verify Compound Concentration start->check_conc Yes lower_conc Is Concentration Correct? check_conc->lower_conc check_dmso Check Final DMSO Concentration lower_dmso Is DMSO < 0.5%? check_dmso->lower_dmso lower_conc->check_dmso Yes redo_dilution Redo Serial Dilutions lower_conc->redo_dilution No adjust_dmso Adjust Dilution Scheme to Lower DMSO lower_dmso->adjust_dmso No cell_sensitivity Consider High Cell Line Sensitivity lower_dmso->cell_sensitivity Yes

Caption: Troubleshooting decision tree for high cytotoxicity.

Technical Support Center: Improving In Vivo Bioavailability of KL002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the investigational compound KL002.

Troubleshooting Guide

Question: We are observing low oral bioavailability of this compound in our initial rodent pharmacokinetic (PK) studies. What are the likely causes and how can we address this?

Answer: Low oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility and/or low intestinal permeability.[1] Here’s a systematic approach to troubleshoot this issue:

  • Characterize Physicochemical Properties: Ensure you have a thorough understanding of this compound's properties, including its solubility in different pH buffers, LogP, and crystalline structure. This will inform your formulation strategy.

  • Formulation Enhancement:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2]

    • Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can significantly improve its dissolution rate and solubility.[3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the absorption of lipophilic drugs.

  • Permeability Assessment: If solubility is improved but bioavailability remains low, investigate intestinal permeability using in vitro models like Caco-2 cell assays. If permeability is a limiting factor, prodrug strategies might be necessary.

Question: Our formulation of this compound shows good dissolution in vitro, but the in vivo exposure is still variable between subjects. What could be causing this variability?

Answer: High inter-subject variability in exposure, despite good in vitro dissolution, can stem from several physiological factors in vivo.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting the performance of some formulations. Consider conducting PK studies in both fed and fasted states.

  • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or liver.[4] An intravenous (IV) dose administration can help determine the extent of first-pass metabolism. If it's high, strategies to bypass the portal circulation or co-administration with a metabolic inhibitor (in preclinical studies) could be explored.

  • Gastrointestinal Transit Time: Variability in how long the formulation resides at the site of optimal absorption can lead to inconsistent exposure. Formulations that adhere to the intestinal mucosa (mucoadhesive formulations) could potentially reduce this variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A1: The primary strategies focus on enhancing the solubility and dissolution rate of the drug.[1][2] Common approaches include:

  • Physicochemical Modifications: Salt formation, co-crystals, and particle size reduction.

  • Formulation Technologies: Amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), cyclodextrin complexation, and nanoparticle engineering.[1]

Q2: How do I choose the best formulation strategy for this compound?

A2: The choice of formulation depends on the specific physicochemical properties of this compound. A decision-making workflow can guide this process. (See the "Formulation Selection Workflow for this compound" diagram below). Key considerations include the drug's melting point, LogP, and dose requirement.

Q3: Are there non-oral routes of administration that could improve this compound bioavailability?

A3: Yes, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration can bypass the challenges of oral absorption and first-pass metabolism, often leading to higher bioavailability.[4] For instance, an SC formulation in an oil-based vehicle can provide sustained release and improved exposure.[4]

Data Presentation

Table 1: Hypothetical Improvement in this compound Bioavailability with Different Formulation Strategies in Rats

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 2105%
Micronized Suspension50320 ± 602.02,100 ± 45011%
Amorphous Solid Dispersion25850 ± 1501.55,600 ± 98028%
SEDDS Formulation251,200 ± 2101.08,200 ± 1,50041%
Intravenous (IV)52,500 ± 4000.120,000 ± 3,200100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound Formulations in Sprague-Dawley Rats

1. Objective: To determine the oral bioavailability of different this compound formulations.

2. Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are fasted overnight before dosing.

3. Groups (n=5 per group):

  • Group 1: Intravenous (IV) administration of this compound solution (e.g., in 5% DMSO, 40% PEG400, 55% saline) at 5 mg/kg.
  • Group 2: Oral gavage of this compound as an aqueous suspension at 50 mg/kg.
  • Group 3: Oral gavage of this compound as an amorphous solid dispersion at 25 mg/kg.
  • Group 4: Oral gavage of this compound in a SEDDS formulation at 25 mg/kg.

4. Procedure:

  • IV Dosing: Administer the this compound solution via the lateral tail vein.
  • Oral Dosing: Administer the respective formulations via oral gavage.
  • Blood Sampling: Collect sparse blood samples (approx. 0.25 mL) from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into EDTA-coated tubes.
  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

5. Bioanalysis:

  • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

6. Pharmacokinetic Analysis:

  • Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G start Start: Low Oral Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem sol_limited Is it Solubility-Limited? physchem->sol_limited perm_limited Is it Permeability-Limited? sol_limited->perm_limited No form_dev Formulation Development sol_limited->form_dev Yes prodrug Prodrug Strategy perm_limited->prodrug Yes reassess Re-evaluate Properties/ Strategy perm_limited->reassess No micronization Micronization/ Nanocrystals form_dev->micronization asd Amorphous Solid Dispersion (ASD) form_dev->asd lipid Lipid-Based (e.g., SEDDS) form_dev->lipid pk_study In Vivo PK Study micronization->pk_study asd->pk_study lipid->pk_study prodrug->pk_study success Target Bioavailability Achieved pk_study->success Success pk_study->reassess Failure

Caption: Formulation Selection Workflow for this compound.

pathway KL002_low This compound (Low Bioavailability) receptor Target Receptor KL002_low->receptor Low Occupancy kinase_a Kinase A KL002_low->kinase_a insufficient_inhibition Insufficient Inhibition KL002_high This compound (High Bioavailability) KL002_high->receptor High Occupancy KL002_high->kinase_a effective_inhibition Effective Inhibition receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Cell Proliferation Gene Expression transcription_factor->gene_expression

Caption: Impact of this compound Bioavailability on Target Pathway.

References

Technical Support Center: Synthesis of KL002

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of KL002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges encountered during the synthesis of this protein kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a molecule identified as a protein kinase inhibitor. Its molecular formula is C₂₂H₂₁IN₂O₃S, and its CAS number is 439141-72-7.[1] Protein kinase inhibitors are a critical class of molecules in drug discovery and chemical biology, often targeting signaling pathways involved in diseases such as cancer. The specific biological activity and therapeutic potential of this compound are areas of ongoing research.

Q2: I am having trouble with the first step of the this compound synthesis. What are the common pitfalls?

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can often interfere with the reaction, leading to low yields or unwanted side products.

  • Reaction Conditions: Strictly control reaction parameters such as temperature, pressure, and atmosphere (e.g., inert gas). Deviations can significantly impact the reaction outcome.

  • Solvent Quality: Use dry, high-purity solvents, as water and other impurities can quench reagents or catalyze side reactions.

Q3: My reaction to synthesize a key intermediate for this compound is not going to completion. How can I improve the yield?

A3: Without a specific reaction scheme, general strategies to improve reaction completion include:

  • Increasing Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is needed.

  • Increasing Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition of products at higher temperatures.

  • Adding More Reagent: If one of the reactants is being consumed, a stoichiometric excess of another reactant might drive the reaction to completion. This should be done judiciously to avoid purification complications.

  • Catalyst Activity: If the reaction is catalyst-dependent, ensure the catalyst is active and has not been poisoned by impurities.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the issue?

A4: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include your desired product, unreacted starting materials, and byproducts. Potential causes include:

  • Side Reactions: The reaction conditions may be promoting the formation of undesired products. Consider lowering the temperature or changing the solvent.

  • Degradation: Your product or starting materials might be unstable under the reaction or workup conditions.

  • Impure Starting Materials: As mentioned, impurities in the starting materials can lead to a complex reaction mixture.

Troubleshooting Guide

Due to the lack of a publicly available, detailed synthesis protocol for this compound, this troubleshooting guide addresses general challenges in multi-step organic synthesis that are likely applicable.

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Verify the quality and activity of all reagents and catalysts. Use freshly opened or purified materials if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require precise temperature control.
Presence of inhibitors (e.g., water, oxygen).Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used.
Formation of Impurities/Byproducts Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of your reactants.
Cross-reactivity of functional groups.Employ protecting groups for sensitive functional groups that are not involved in the desired transformation.
Difficult Purification Product and impurities have similar polarities.Explore different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) or crystallization.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina, celite) or purification by crystallization.
Product Instability Decomposition upon storage.Store the purified compound under an inert atmosphere, at a low temperature, and protected from light. Refer to general guidelines for the stability of similar chemical structures.

Experimental Protocols & Characterization

As the synthesis of this compound is not publicly documented, we provide a general workflow for the characterization of a novel small molecule inhibitor, which would be essential upon successful synthesis.

General Characterization Workflow

Caption: General workflow for the synthesis, purification, and structural characterization of a small molecule like this compound.

Key Analytical Techniques for Characterization
Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and connectivity of atoms. ¹H and ¹³C NMR are fundamental for organic compounds.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the presence of specific functional groups in the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.
Elemental Analysis To determine the percentage composition of elements and confirm the empirical formula.

Signaling Pathway Context (Hypothetical)

Given that this compound is a protein kinase inhibitor, it would likely target a specific signaling pathway implicated in cell regulation. Below is a hypothetical representation of a generic kinase signaling pathway that such an inhibitor might target.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation This compound This compound This compound->Raf

Caption: A hypothetical MAPK signaling pathway where an inhibitor like this compound might act, for instance, by inhibiting Raf kinase.

References

Technical Support Center: Optimizing Incubation Time for KL002

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental protocols or signaling pathway information for a substance designated "KL002" in a research context. The following technical support guide is a generalized framework based on established principles for optimizing incubation time in cell-based assays. The experimental protocols and data presented are illustrative examples to guide researchers in developing a specific protocol for their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time when treating cells with this compound?

The optimal incubation time for this compound will depend on several factors, including the cell type, cell density, and the specific biological question being addressed. There is no single universal optimal time; it must be determined empirically for each experimental system. A typical starting point for many cell-based assays ranges from 30 minutes to 4 hours, but this can be significantly longer depending on the assay and the mechanism of action of the compound.[1][2]

Q2: How does cell density influence the optimal incubation time with this compound?

Cell density is a critical factor. A high cell concentration with a prolonged incubation time can lead to the depletion of assay reagents, which can affect the direct correlation between the signal and the number of viable cells.[1][2] Conversely, with a low cell number, a short incubation time may not be sufficient to generate a detectable signal above background.[1][2] Therefore, it is crucial to optimize incubation time for a specific cell seeding density.

Q3: What are the indicators of a suboptimal incubation time with this compound?

  • Too short: Low signal-to-background ratio, high variability between replicate wells, and a poor dynamic range in your dose-response curve.[1][2]

  • Too long: High background signal, signal saturation at higher concentrations of this compound (making it difficult to distinguish between different concentrations), and potential cytotoxicity from the assay reagents themselves.[1]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or insufficient mixing of reagents.

  • Solution: Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough but gentle mixing of this compound and any assay reagents.

Issue 2: High background signal.

  • Possible Cause: Contamination of cell culture or reagents, prolonged incubation time leading to non-specific signal, or autofluorescence of the compound or media.

  • Solution: Check for contamination. Perform a time-course experiment to determine if a shorter incubation time reduces the background.[1] Run a control with media and your compound (without cells) to check for autofluorescence. Increasing the blocking incubation period or changing the blocking agent may also help.[3]

Issue 3: No response or a very weak response to this compound.

  • Possible Cause: The incubation time may be too short for the biological effect to occur. The concentration of this compound may be too low. The primary or secondary antibodies (if used) may not be compatible or may have lost activity.[3]

  • Solution: Perform a time-course experiment with longer incubation times. Test a wider range of this compound concentrations. Ensure all reagents are stored properly and have not expired.[3]

Experimental Protocols

Determining Optimal Incubation Time for this compound using a Resazurin-Based Viability Assay

This protocol provides a framework for systematically determining the optimal incubation time for this compound in your cell line of interest.

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at your desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.
  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium.
  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
  • Return the plate to the incubator.

3. Incubation Time-Course:

  • You will test multiple incubation time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
  • For each time point, you will have a set of wells for each concentration of this compound.

4. Resazurin Assay:

  • At each designated time point, add 10 µL of resazurin solution to each well.[4]
  • Incubate for a fixed period (e.g., 4 hours) at 37°C.[4]
  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

5. Data Analysis:

  • For each time point, subtract the average fluorescence of the blank wells (media only) from all other wells.
  • Normalize the data to the vehicle control to determine the percent viability.
  • Plot the dose-response curves for each incubation time.
  • The optimal incubation time will be the one that gives the largest dynamic range and the most consistent results.

Data Presentation

Table 1: Hypothetical Signal-to-Background Ratio for this compound Treatment at Different Incubation Times.

Incubation Time (hours)Average Signal (Treated)Average Signal (Untreated Control)Background (Media Only)Signal-to-Background Ratio
41500300010014.0
82500500012020.7
124000800015026.3
2470001400020034.5
4880001500040019.5
7285001550060013.7

Table 2: Summary of Optimized Incubation Conditions for this compound.

Cell LineSeeding Density (cells/well)Optimal Incubation Time (hours)Notes
MCF75,00024Longer incubation leads to high background.
A5497,50048Slower growing cell line requires longer incubation.
HEK29310,00012Rapidly dividing cells show a quick response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation Time-Course cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (~80% confluency) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation_24h 24h Incubation (Attachment) seeding->incubation_24h add_this compound Add this compound to Cells incubation_24h->add_this compound kl002_prep Prepare this compound Dilutions kl002_prep->add_this compound time_points Incubate for 4, 8, 12, 24, 48, 72h add_this compound->time_points add_resazurin Add Resazurin Reagent time_points->add_resazurin incubate_assay Incubate (4h) add_resazurin->incubate_assay read_plate Measure Fluorescence incubate_assay->read_plate analyze Analyze Data & Determine Optimal Time read_plate->analyze

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway This compound This compound Receptor Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical this compound signaling pathway.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue_node Inconsistent Results? start->issue_node high_background High Background? issue_node->high_background No check_seeding Check cell seeding and mixing technique issue_node->check_seeding Yes no_effect No Effect? high_background->no_effect No optimize_time Decrease incubation time high_background->optimize_time Yes increase_time Increase incubation time and concentration no_effect->increase_time Yes check_reagents Check reagent storage and expiration

Caption: Troubleshooting logic for incubation optimization.

References

KL002 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of KL002 (CAS 439141-72-7). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, the compound is expected to be stable for at least two years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions can be prepared by dissolving this compound in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[1] The solvent of choice should be purged with an inert gas to prevent oxidation.[1]

Q3: What is the solubility of this compound in common solvents?

A3: The approximate solubility of this compound in common organic solvents is provided in the table below.[1]

SolventApproximate Solubility
Ethanol1 mg/mL
DMSO5 mg/mL
Dimethylformamide (DMF)10 mg/mL

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[1] For experiments requiring an aqueous buffer, it is best to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[1]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been published, as a sulfonamide, it may be susceptible to degradation via cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, as well as deamination and hydroxylation of the aniline group.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions for more than one day.[1]
Precipitation of this compound in aqueous buffer.Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. Consider using a co-solvent system if higher concentrations are required.
Improper storage of solid this compound.Verify that the solid compound has been consistently stored at -20°C.[1]
Difficulty dissolving this compound Incorrect solvent or insufficient mixing.Use the recommended organic solvents (DMF, DMSO, ethanol) for initial dissolution.[1] Vortexing or gentle warming may aid dissolution.
Compound has precipitated out of solution.Visually inspect the solution for any precipitate. If present, try to redissolve by warming or sonication, or prepare a fresh solution.
Observed loss of compound activity over time Degradation due to repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles.
Oxidative degradation of the stock solution.Purge the headspace of the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing and storing.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound (crystalline solid)

  • Dimethylformamide (DMF)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound: Dissolve a known mass of this compound in DMF to create a stock solution of approximately 10 mg/mL.

  • Prepare the experimental solution: Dilute the this compound stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMF is low enough to not affect the experiment (typically <0.5%).

  • Initial time point (T=0): Immediately after preparation, take an aliquot of the experimental solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubation: Incubate the remaining experimental solution at the desired temperature (e.g., 37°C).

  • Time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the experimental solution.

  • HPLC analysis: Analyze each aliquot by HPLC to measure the peak area of the intact this compound.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Time-Course Analysis prep_stock Prepare this compound stock in DMF prep_exp Dilute stock into aqueous buffer prep_stock->prep_exp t0 T=0 Analysis (HPLC) prep_exp->t0 incubate Incubate at desired temperature t0->incubate timepoints Withdraw aliquots at time points incubate->timepoints hplc_analysis Analyze aliquots by HPLC timepoints->hplc_analysis data_analysis Calculate % remaining vs. time hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability in aqueous buffer.

degradation_pathway This compound This compound hydrolysis Hydrolysis This compound->hydrolysis Aqueous conditions oxidation Oxidation This compound->oxidation Presence of oxidants photolysis Photolysis This compound->photolysis UV/Vis light exposure dp1 Degradation Product 1 (e.g., S-N bond cleavage) hydrolysis->dp1 dp2 Degradation Product 2 (e.g., Hydroxylation) oxidation->dp2 dp3 Degradation Product 3 (e.g., Photodegradant) photolysis->dp3

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Cellular Resistance to KL002 (SEC Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to KL002, a selective inhibitor of the super elongation complex (SEC). All information is presented in a clear question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptidomimetic small molecule that functions as a selective inhibitor of the super elongation complex (SEC).[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb).[1][2] This disruption prevents the release of paused RNA Polymerase II (Pol II) at the promoter regions of specific genes, thereby inhibiting transcriptional elongation.[1][2] A key downstream effect of SEC inhibition by this compound is the suppression of MYC transcriptional programs, which are critical for the proliferation and survival of many cancer cells.[2]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct resistance mechanisms to this compound are still under investigation, resistance to inhibitors of transcriptional machinery, such as SEC inhibitors, can arise through several plausible mechanisms:

  • Target Alteration: Mutations in the components of the SEC could prevent this compound from binding effectively.

    • Mutations in AFF4: Since this compound directly targets the AFF4-P-TEFb interface, mutations in the P-TEFb interaction domain (PID) of AFF4 could reduce the binding affinity of this compound. Studies have shown that mutations within the N-terminal region of AFF4 can disrupt its interaction with P-TEFb.[3][4]

    • Mutations in CDK9: As a core component of P-TEFb, alterations in CDK9 could indirectly confer resistance. For instance, a study on a selective CDK9 inhibitor identified a specific mutation (L156F) in the kinase domain of CDK9 that caused resistance by sterically hindering inhibitor binding.[5] While this compound does not directly target the kinase activity of CDK9, mutations in CDK9 could potentially alter the conformation of the P-TEFb complex, thereby affecting the AFF4-P-TEFb interaction.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of MYC-driven transcription.

    • Upregulation of Parallel Pathways: Cancer cells can rewire their signaling networks to activate pathways that promote survival and proliferation independently of MYC.[6] For example, activation of the PI3K/AKT or other receptor tyrosine kinase pathways can promote cell survival and bypass the effects of targeted therapies.[6][7]

    • Compensatory Upregulation of MYC: In some cases of sustained CDK9 inhibition, a compensatory upregulation of MYC has been observed, which could potentially overcome the effects of SEC inhibition.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance in cancer.

Q3: How can I experimentally determine if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guide

Problem: Decreased this compound efficacy in my cell line over time.

This is a common issue that may indicate the development of a resistant cell population. Here’s a step-by-step guide to investigate and troubleshoot this problem.

Step 1: Confirm Resistance

Experiment: Dose-Response Curve and IC50 Determination Protocol:

  • Seed both the suspected resistant and the parental (sensitive) cells at the same density in 96-well plates.

  • Treat the cells with a range of this compound concentrations for a period equivalent to several cell doubling times (e.g., 72 hours).

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plot the dose-response curves and calculate the IC50 values for both cell lines.

Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant cells compared to the parental cells confirms resistance.

Step 2: Investigate Potential Resistance Mechanisms

Experiment 1: Sequencing of SEC Components Protocol:

  • Isolate genomic DNA and RNA from both resistant and parental cell lines.

  • Perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of AFF4 and CDK9.

  • Analyze the sequencing data to identify any mutations in the resistant cell line that are absent in the parental line.

Experiment 2: Co-Immunoprecipitation (Co-IP) to Assess AFF4-P-TEFb Interaction Protocol:

  • Lyse an equal number of resistant and parental cells.

  • Incubate the cell lysates with an antibody against AFF4 (or a component of P-TEFb like CDK9 or Cyclin T1).

  • Use protein A/G beads to pull down the antibody-protein complexes.

  • Elute the bound proteins and analyze by Western blot using antibodies against AFF4, CDK9, and Cyclin T1.

Expected Outcome: If a mutation in AFF4 or another SEC component is responsible for resistance, you may observe a decreased interaction between AFF4 and P-TEFb in the resistant cells compared to the parental cells, especially in the presence of this compound.

Experiment: Western Blot Analysis of Key Signaling Pathways Protocol:

  • Treat both resistant and parental cells with this compound at a concentration that is effective in the parental cells.

  • Prepare whole-cell lysates at different time points.

  • Perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of survival pathways, such as AKT (p-AKT/total AKT) and ERK (p-ERK/total ERK).

Expected Outcome: Resistant cells might show sustained or increased activation (phosphorylation) of proteins in bypass pathways (e.g., AKT) even in the presence of this compound, while the parental cells would show inhibition of proliferation-related signaling.

Experiment: Chromatin Immunoprecipitation (ChIP) followed by qPCR Protocol:

  • Treat resistant and parental cells with this compound.

  • Perform ChIP using an antibody against MYC.

  • Purify the immunoprecipitated DNA.

  • Perform quantitative PCR (qPCR) to assess the enrichment of MYC at the promoter regions of known MYC target genes (e.g., CCND1, ODC1).

Expected Outcome: In parental cells, this compound treatment should lead to a decrease in MYC binding at its target promoters. In resistant cells, this effect may be diminished, indicating that the cells have found a way to maintain MYC activity despite SEC inhibition.

Quantitative Data Summary

CompoundTargetKiCell LineIC50Reference
KL-2 AFF4-CCNT1 interaction1.50 µMHEK293T, HCT-116Not specified[2][9]
KL-1 AFF4-CCNT1 interaction3.48 µMDIPG cells, H3 wild-type astrocytes, h3g34v mutant glioma cells, NHA cells~16-18 µM[10]

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of this compound on the SEC pathway.

Resistance_Workflow start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance investigate Investigate Mechanisms confirm_resistance->investigate target_alt Target Alteration investigate->target_alt Hypothesis 1 bypass Bypass Pathway Activation investigate->bypass Hypothesis 2 downstream Downstream Target Deregulation investigate->downstream Hypothesis 3 seq Sequence AFF4/CDK9 target_alt->seq coip Co-IP of SEC Components target_alt->coip wb_bypass Western Blot for p-AKT, p-ERK bypass->wb_bypass chip_myc ChIP-qPCR for MYC Targets downstream->chip_myc outcome1 Mutation Identified seq->outcome1 coip->outcome1 outcome2 Bypass Pathway Activated wb_bypass->outcome2 outcome3 MYC Activity Maintained chip_myc->outcome3

Caption: Experimental workflow for investigating this compound resistance.

Detailed Experimental Protocols

Western Blot Protocol for SEC Pathway Proteins
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-AFF4, anti-CDK9, anti-p-AKT, anti-total AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Co-Immunoprecipitation (Co-IP) Protocol for AFF4 and P-TEFb
  • Cell Lysis:

    • Use a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AFF4) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours.

  • Washing:

    • Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blot using antibodies against the protein of interest and its potential binding partners (e.g., CDK9, Cyclin T1).

Chromatin Immunoprecipitation (ChIP) Protocol for MYC Target Genes
  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-MYC antibody overnight at 4°C.

    • Use protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis:

    • Perform qPCR using primers specific for the promoter regions of known MYC target genes and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

References

Technical Support Center: Troubleshooting KL002

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using KL002, a potent and selective inhibitor of the (hypothetical) KIN-1 signaling pathway. Inconsistent results can arise from a variety of factors, from reagent handling to experimental setup. This document aims to provide solutions to common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high variability in the inhibition of the downstream target, PROTEIN-C, after this compound treatment. What are the possible causes?

High variability in your results can stem from several sources. Here are the most common factors to investigate:

  • Reagent Inconsistency:

    • This compound Stock Solution: Ensure your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots.

    • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is consistent across all wells and does not exceed 0.1%. High solvent concentrations can induce cellular stress and affect results.

  • Cell Culture Conditions:

    • Cell Density: Inconsistent cell seeding density can lead to variability in cell health and response to treatment. Always perform a cell count before seeding and ensure uniform density across your experimental plates.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Experimental Protocol:

    • Incubation Times: Adhere strictly to the recommended incubation times for this compound treatment and any subsequent stimulation steps.

    • Washing Steps: In assays like Western blotting, ensure thorough and consistent washing of cells or lysates to minimize background signal.

Q2: The IC50 value I'm obtaining for this compound is significantly higher than the expected range. What should I check?

If you are observing a rightward shift in your dose-response curve (higher IC50), consider the following:

  • Compound Activity: Verify the integrity of your this compound stock. If possible, test its activity in a well-established positive control cell line.

  • Cellular Uptake: Inefficient cellular uptake of this compound can lead to reduced efficacy. Ensure your cell culture medium does not contain components that might interfere with compound uptake.

  • Assay Interference: Some assay reagents can interfere with the activity of small molecules. For example, high serum concentrations in the culture medium can sometimes sequester the compound. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.

Q3: My Western blot results for the downstream target PROTEIN-C are weak or absent, even in the untreated control group.

This issue likely points to a problem with the Western blot protocol itself, rather than the this compound treatment.

  • Antibody Performance:

    • Ensure your primary antibody against PROTEIN-C is validated for the species you are using and is being used at the recommended dilution.

    • Use a fresh dilution of your primary and secondary antibodies for each experiment.

  • Protein Extraction and Loading:

    • Ensure your lysis buffer is effective for extracting the protein of interest and that protease and phosphatase inhibitors are included.

    • Quantify your total protein concentration and ensure equal loading across all lanes of your gel. Use a loading control (e.g., GAPDH, β-actin) to verify this.

  • Transfer Efficiency: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain on the membrane after transfer to visualize the protein bands.

Key Experimental Methodologies

Below is a standard protocol for assessing the effect of this compound on the KIN-1 signaling pathway via Western blotting for the downstream target PROTEIN-C.

Protocol: Western Blot Analysis of PROTEIN-C Phosphorylation

  • Cell Seeding: Seed your cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Pathway Stimulation: After the pre-incubation with this compound, stimulate the cells with the appropriate agonist for the KIN-1 pathway for 30 minutes.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Prepare your samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated PROTEIN-C overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To assess total PROTEIN-C levels, you can strip the membrane and re-probe with an antibody against total PROTEIN-C.

Quantitative Data Summary

The following table provides expected values for key experimental parameters when using this compound. Significant deviations from these ranges may indicate a problem with your experimental setup.

ParameterRecommended RangeNotes
This compound IC50 10 - 50 nMCell line dependent.
Optimal Treatment Time 1 - 4 hoursFor inhibition of PROTEIN-C phosphorylation.
Final DMSO Concentration < 0.1%To avoid solvent-induced cytotoxicity.
Cell Seeding Density 5 x 10^5 cells/mLFor a 6-well plate format.

Visualizing the KIN-1 Signaling Pathway and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate the hypothetical KIN-1 signaling pathway inhibited by this compound and a logical workflow for diagnosing inconsistent results.

KIN1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KIN1 KIN-1 Receptor->KIN1 Activation PROTEIN_A PROTEIN-A KIN1->PROTEIN_A Phosphorylation PROTEIN_B PROTEIN-B PROTEIN_A->PROTEIN_B Activation PROTEIN_C PROTEIN-C PROTEIN_B->PROTEIN_C Translocation This compound This compound This compound->KIN1 Inhibition Gene_Expression Gene Expression PROTEIN_C->Gene_Expression Regulation

Caption: Hypothetical KIN-1 signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Check Reagent Integrity (this compound stock, antibodies) Start->Check_Reagents Check_Cells Verify Cell Culture Conditions (density, passage #) Start->Check_Cells Check_Protocol Review Experimental Protocol (incubation times, washing) Start->Check_Protocol Reagent_OK Reagents Validated Check_Reagents->Reagent_OK Cells_OK Cell Culture Consistent Check_Cells->Cells_OK Protocol_OK Protocol Followed Correctly Check_Protocol->Protocol_OK Isolate_Issue Isolate Problematic Step Reagent_OK->Isolate_Issue Cells_OK->Isolate_Issue Protocol_OK->Isolate_Issue

Caption: Troubleshooting workflow for inconsistent this compound results.

KL002 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: KL002

Disclaimer: The following technical support information pertains to the experimental agent this compound, an N3-(2-fluoroethyl)imidazotetrazine that acts as a selective toxin for tumors lacking the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair protein. If you are working with a different agent designated this compound, please consult the relevant technical documentation.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a DNA alkylating agent. Its mechanism involves a multi-step process that begins with the alkylation of DNA to form an O6-(2-fluoroethyl)guanine (O6FEtG) lesion. This lesion then undergoes a slow, unimolecular displacement of fluoride to create an N1,O6-ethanoguanine (N1,O6EtG) intermediate. Finally, this intermediate is ring-opened by an adjacent cytidine residue, leading to the formation of a toxic DNA interstrand cross-link (ICL).[1]

Q2: What is the role of O6-methylguanine-DNA-methyltransferase (MGMT) in the activity of this compound?

MGMT is a DNA repair protein that directly reverses O6-alkylguanine lesions by transferring the alkyl group to one of its own cysteine residues.[1][2] The selectivity of this compound for MGMT-deficient tumors stems from the slow conversion of the initial O6FEtG lesion to the N1,O6EtG intermediate. This provides a window of opportunity for MGMT, when present in healthy cells, to repair the initial lesion before it can evolve into the toxic ICL.[1][2] In MGMT-deficient cells, the initial lesion persists, leading to the formation of ICLs and subsequent cell death.

Q3: How does the status of mismatch repair (MMR) pathways affect cellular response to this compound?

While the primary determinant of this compound sensitivity is the MGMT status, the mismatch repair (MMR) pathway can also play a role in the cellular response to some alkylating agents. For instance, with the related compound temozolomide (TMZ), resistance in MGMT-deficient tumors can arise from the loss of MMR activity.[2] The provided search results do not specify the precise influence of MMR status on this compound activity, but it is a factor to consider in experimental design and data interpretation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High toxicity in MGMT-proficient (control) cell lines. 1. Incorrect MGMT status of the cell line. 2. Off-target effects at high concentrations. 3. Cell line is sensitive to the vehicle used to dissolve this compound.1. Verify MGMT expression and activity in your cell line via Western blot or an activity assay. 2. Perform a dose-response curve to determine the optimal concentration range. 3. Run a vehicle-only control to assess its toxicity.
Lack of efficacy in MGMT-deficient cell lines. 1. Incorrect MGMT status of the cell line. 2. Degradation of the this compound compound. 3. Cell line has other resistance mechanisms (e.g., altered drug efflux, enhanced DNA repair pathways other than MGMT).1. Confirm the absence of MGMT expression and activity. 2. Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. 3. Investigate other potential resistance mechanisms in your cell line.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Variation in drug concentration between wells. 3. Edge effects in multi-well plates. 4. Cell line instability or heterogeneity.1. Ensure a uniform single-cell suspension and accurate cell counting. 2. Use calibrated pipettes and ensure thorough mixing of the drug solution. 3. Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS. 4. Perform cell line authentication and monitor for phenotypic changes.

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity

This protocol provides a general framework for evaluating the cytotoxic effects of this compound on adherent cell lines with varying MGMT status.

1. Cell Culture and Seeding:

  • Culture MGMT-proficient and MGMT-deficient cell lines in their recommended growth medium.
  • Harvest cells during the logarithmic growth phase.
  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).
  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the final desired concentrations.
  • Include the following controls:
  • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
  • Untreated Control: Cells treated with culture medium only.
  • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., temozolomide).
  • Remove the overnight culture medium from the cells and replace it with the medium containing the this compound dilutions or controls.

3. Incubation:

  • Incubate the plates for a duration relevant to the cell line's doubling time and the expected mechanism of action of this compound (e.g., 72 hours).

4. Viability/Cytotoxicity Assay:

  • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a tetrazolium-based assay (e.g., MTT).
  • Read the plate according to the assay manufacturer's instructions.

5. Data Analysis:

  • Subtract the background reading (media only).
  • Normalize the data to the vehicle control.
  • Plot the dose-response curves and calculate the IC50 values for each cell line.

Visualizations

KL002_Mechanism_of_Action cluster_DNA Nuclear DNA Guanine Guanine O6FEtG O6-(2-fluoroethyl)guanine (Initial Lesion) Guanine->O6FEtG This compound This compound This compound->Guanine Alkylation N1O6EtG N1,O6-ethanoguanine (Intermediate) O6FEtG->N1O6EtG Slow Conversion MGMT_Repair MGMT-mediated Repair O6FEtG->MGMT_Repair ICL Interstrand Cross-Link (Toxic Lesion) N1O6EtG->ICL Ring Opening Cell_Death Cell_Death ICL->Cell_Death

Caption: Mechanism of action of this compound leading to DNA cross-linking and cell death.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Cells Cell Line Integrity? Start->Check_Cells Check_Compound Compound Activity? Check_Cells->Check_Compound Yes Authenticate Authenticate Cell Line Verify MGMT Status Check_Cells->Authenticate No Check_Protocol Protocol Execution? Check_Compound->Check_Protocol Yes Prepare_Fresh Prepare Fresh Stock Verify Concentration Check_Compound->Prepare_Fresh No Review_Steps Review Pipetting Check Incubation Time Assess Controls Check_Protocol->Review_Steps No

References

Validation & Comparative

KL002: An Emerging Gene Therapy for Parkinson's Disease with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Hangzhou, China - KL002, a novel therapeutic agent under development by Kanglin Biotechnology (Hangzhou) Co., Ltd., is currently being investigated in an early-phase clinical trial for the treatment of advanced primary Parkinson's disease.[1][2] Despite its progression to human trials, detailed preclinical data, specifics of its mechanism of action, and comparative studies remain largely unavailable in the public domain, precluding a comprehensive evaluation against existing therapies.

This compound is identified as a gene therapy, delivered directly to the brain via bilateral intraputaminal injections through stereotactic surgery.[3] A non-randomized, open-label, dose-escalation study (NCT05882487) is underway to assess the safety and efficacy of this approach in a small cohort of nine patients with advanced Parkinson's disease.[1][3] The trial is sponsored by the Second Affiliated Hospital of Zhejiang University School of Medicine.[3]

The primary goal of this initial clinical study is to determine the safety and tolerability of this compound at various dose levels.[3] Secondary objectives include evaluating the effect of the therapy on Parkinson's symptoms—assessed through patient diaries, neurological, motor, and non-motor assessments—and monitoring changes in dopamine expression in the brain using PET imaging.[3]

Current Data and Research Gaps

At this early stage of development, there is a significant lack of publicly available information required for a thorough comparative analysis. Key missing elements include:

  • Preclinical Data: No published studies detailing the efficacy, safety, or biodistribution of this compound in animal models of Parkinson's disease were found. This quantitative data is essential for comparison with other therapeutic modalities.

  • Mechanism of Action: While classified as a "genetic" intervention, the specific gene delivered by this compound and its intended biological pathway have not been disclosed.[3] This information is necessary to visualize its signaling pathway and understand its therapeutic rationale.

  • Comparative Studies: The ongoing clinical trial is a single-arm study without a control or comparator group, meaning there is no direct comparison of this compound against a placebo or another active treatment.[3]

The Therapeutic Landscape for Parkinson's Disease

Parkinson's disease treatment is a dynamic field with numerous established and investigational therapies. A direct comparison to this compound is not feasible due to the data limitations; however, the general landscape of alternatives includes:

  • Dopaminergic Medications: Levodopa remains the most effective symptomatic treatment for Parkinson's disease.[4] Research is ongoing into new delivery methods, such as infusions and skin patches, to provide more continuous drug delivery and reduce "off" periods.[4][5]

  • Gene Therapy: The intraputaminal delivery of gene therapies is an area of active research. For example, therapies using adeno-associated virus vectors to deliver genes like AADC (aromatic L-amino acid decarboxylase) or neurotrophic factors like GDNF (glial cell line-derived neurotrophic factor) have been investigated to improve dopamine synthesis or protect dopamine-producing neurons.[6][7][8]

  • Non-Pharmacological and Surgical Interventions: Deep brain stimulation (DBS) is a surgical option for advanced Parkinson's disease. Additionally, physical therapy, exercise, and other supportive therapies play a crucial role in managing the symptoms of the disease.[9]

Experimental Protocols and Workflows

Due to the absence of published preclinical studies for this compound, a detailed experimental protocol cannot be provided. However, the existing clinical trial (NCT05882487) provides a high-level overview of the human study protocol.

Clinical Trial Workflow for this compound (NCT05882487)

Below is a generalized workflow representing the patient journey in the this compound clinical trial, based on the available information.

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase (24 Months) s1 Patient Recruitment (Hoehn & Yahr stage 4-5) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 t1 Baseline Assessments (UPDRS, Diaries, PET Scan) s3->t1 t2 Bilateral Intraputaminal Injection of this compound (Stereotactic Surgery) t1->t2 f1 Monitor for Adverse Events (Primary Outcome) t2->f1 f2 Assess Parkinson's Symptoms (Secondary Outcome) f3 Repeat PET Scan Imaging (Secondary Outcome)

A high-level overview of the patient workflow in the this compound clinical trial.

Conclusion

This compound represents an early-stage gene therapy approach for Parkinson's disease that is currently in its first-in-human trials. While this is a notable step, the lack of published preclinical data and detailed mechanistic information makes it impossible to conduct a meaningful comparison with other therapies at this time. Researchers and drug development professionals will need to await the publication of data from the ongoing and future studies to fully understand the therapeutic potential and positioning of this compound within the broader landscape of Parkinson's disease treatments.

References

A Comparative Guide to P-TEFb/SEC Inhibitors: KL-002 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The positive transcription elongation factor b (P-TEFb) and its association with the super elongation complex (SEC) represent a critical nexus in the regulation of gene expression, making it a compelling target for therapeutic intervention in a variety of diseases, including cancer and HIV. This guide provides an objective comparison of KL-002, a specific disruptor of the P-TEFb/SEC interaction, with other classes of P-TEFb inhibitors, supported by available experimental data.

Introduction to P-TEFb and the Super Elongation Complex

P-TEFb, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b), plays a pivotal role in stimulating transcriptional elongation by RNA polymerase II (Pol II).[1] A significant fraction of cellular P-TEFb is incorporated into the super elongation complex (SEC), a multi-protein assembly that enhances the processivity of Pol II. The SEC is composed of a scaffold protein, such as AFF1 or AFF4, which directly interacts with P-TEFb, along with other elongation factors like ELL2. By disrupting the interaction between the SEC and P-TEFb, inhibitors can modulate the transcriptional program of cells, offering a therapeutic window for diseases dependent on aberrant transcription.

Classes of P-TEFb/SEC Inhibitors

P-TEFb activity can be modulated through several mechanisms, leading to different classes of inhibitors:

  • SEC-P-TEFb Interaction Disruptors: These agents, like KL-002, specifically block the protein-protein interaction between the SEC scaffold (e.g., AFF4) and the P-TEFb complex. This leads to the release of P-TEFb from the SEC, altering its localization and activity.

  • CDK9 Catalytic Inhibitors: This class of inhibitors directly targets the ATP-binding pocket of CDK9, inhibiting its kinase activity. This prevents the phosphorylation of Pol II and other substrates necessary for transcriptional elongation. Flavopiridol and NVP-2 are well-characterized examples.[1][2]

  • BET Bromodomain Inhibitors: Bromodomain and extraterminal (BET) proteins, such as BRD4, can also recruit P-TEFb to chromatin. BET inhibitors, like JQ1, prevent this interaction by binding to the bromodomains of BET proteins, thereby displacing them from acetylated histones and indirectly affecting P-TEFb-mediated transcription.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for representative P-TEFb/SEC inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions across different studies.

InhibitorClassTarget InteractionKiIC50Cell-Based AssayReference
KL-002 (KL-2) SEC-P-TEFb DisruptorAFF4-CCNT11.50 µM-Disrupts SEC integrity and increases promoter-proximal pausing of Pol II.[3]
NVP-2 CDK9 InhibitorCDK9/CycT Kinase Activity-0.514 nMPotent anti-proliferative effects in MOLT4 cells (IC50 = 9 nM).[2][2][4]
Flavopiridol (Alvocidib) CDK9 InhibitorCDK9 Kinase Activity-4-6 nMInhibits Tat-mediated HIV transcription.[1][1]
JQ1 BET Bromodomain InhibitorBRD4-Histone Interaction-~50 nM (BRD4(1))Displaces BRD4 from chromatin, leading to release of P-TEFb from the 7SK snRNP.

Note: "-" indicates data not available in the searched literature. IC50 and Ki values are highly dependent on the specific assay conditions.

Mechanism of Action and Cellular Effects

KL-002: A Specific SEC Disruptor

KL-002 and its structural homolog, KL-1, are peptidomimetic compounds that specifically disrupt the interaction between the SEC scaffolding protein AFF4 and P-TEFb.[3] This disruption leads to:

  • Increased Promoter-Proximal Pausing of Pol II: By preventing the recruitment of a functional SEC to genes, KL-002 impairs the release of paused Pol II, leading to an accumulation of the polymerase near the transcription start site.[3]

  • Downregulation of MYC and MYC-dependent Transcriptional Programs: In cancer cells, particularly those driven by the oncogene MYC, SEC inhibition has been shown to downregulate MYC expression and its target genes, leading to delayed tumor progression in preclinical models.[3]

  • HIV Latency Reversal: In the context of HIV, disrupting the SEC with KL-2 has been shown to enhance viral transcription, suggesting a potential strategy for reactivating latent proviruses.[5]

NVP-2 and Flavopiridol: Potent CDK9 Kinase Inhibitors

NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9.[2] Its high selectivity, as demonstrated by kinome-wide profiling, makes it a valuable tool for studying the specific roles of CDK9.[2] Flavopiridol is another potent CDK9 inhibitor that has been extensively studied and has entered clinical trials.[1] Inhibition of CDK9 kinase activity by these compounds leads to a global shutdown of transcriptional elongation.

JQ1: An Indirect Modulator of P-TEFb

JQ1 acts by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This displaces BRD4 from chromatin, which in turn can lead to the release of P-TEFb from the large, inactive 7SK snRNP complex. This release can transiently increase the pool of active P-TEFb available for transcription.

Signaling Pathway and Experimental Workflow Diagrams

P_TEFb_SEC_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State cluster_inhibitors Inhibitor Action PTEFb_inactive P-TEFb (CDK9/CycT1) snRNP 7SK snRNP (HEXIM1/2, LARP7) PTEFb_inactive->snRNP Sequestration PTEFb_active Active P-TEFb PTEFb_inactive->PTEFb_active Release PTEFb_active->PTEFb_inactive Inhibition BRD4 BRD4 PTEFb_active->BRD4 Recruitment SEC SEC (AFF4, ELL2, etc.) PTEFb_active->SEC Incorporation PolII Paused Pol II BRD4->PolII Recruitment to Chromatin SEC->PolII Promotes Elongation Elongating_PolII Elongating Pol II PolII->Elongating_PolII Phosphorylation (Ser2) KL002 KL-002 This compound->SEC Disrupts Interaction CDK9i CDK9 Inhibitors (NVP-2, Flavopiridol) CDK9i->PTEFb_active Inhibits Kinase Activity BETi BET Inhibitors (JQ1) BETi->BRD4 Displaces from Chromatin

Caption: P-TEFb/SEC signaling pathway and points of inhibitor intervention.

ChIP_Seq_Workflow start Treat cells with P-TEFb/SEC inhibitor (e.g., KL-002) or DMSO crosslink Crosslink proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitation with anti-Pol II antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash reverse_crosslink Reverse crosslinks and purify DNA wash->reverse_crosslink library_prep Prepare DNA library for sequencing reverse_crosslink->library_prep sequencing High-throughput sequencing library_prep->sequencing analysis Data analysis: - Peak calling - Differential occupancy sequencing->analysis

References

A New Contender in the Quest to Treat Parkinson's: A Comparative Analysis of KL002

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of Parkinson's disease (PD) therapeutics, a new investigational drug, KL002, has entered early-stage clinical trials, prompting interest from the scientific and drug development communities. This guide provides an objective comparison of this compound with existing Parkinson's treatments, based on currently available information. As this compound is in the initial phases of clinical investigation, this comparison will focus on its proposed therapeutic strategy in contrast to established and emerging therapies, supported by a review of relevant preclinical and clinical research methodologies.

Introduction: The Challenge of Treating Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, a region of the brain crucial for motor control.[1][2] This neuronal death leads to a deficiency in the neurotransmitter dopamine, resulting in the hallmark motor symptoms of PD: bradykinesia, resting tremor, rigidity, and postural instability. Non-motor symptoms are also a significant burden for patients.

Current therapeutic strategies for Parkinson's disease primarily focus on symptomatic relief by replenishing or mimicking the action of dopamine in the brain. While these treatments can be effective in managing motor symptoms, they do not halt the underlying progressive neurodegeneration.[3]

This compound: An Emerging Therapeutic Candidate

This compound is an investigational drug currently in a Phase 1 clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease. The trial is an open-label, dose-escalation study designed to evaluate the safety and efficacy of this compound administered via bilateral intraputaminal injections. The sponsor of the trial is the Second Affiliated Hospital of Zhejiang University School of Medicine. While the precise mechanism of action for this compound has not been publicly disclosed in detail, its direct delivery to the putamen—a key brain structure affected in Parkinson's—suggests a targeted, potentially neurorestorative or neuroprotective approach. This method of administration is reminiscent of strategies employed for the delivery of neurotrophic factors.

Existing Parkinson's Disease Treatments: A Comparative Overview

The current standard of care for Parkinson's disease revolves around symptomatic management. The table below summarizes the major classes of existing treatments, their mechanisms of action, and their primary therapeutic effects.

Treatment ClassMechanism of ActionPrimary Therapeutic EffectKey Limitations
Levodopa Precursor to dopamine; converted to dopamine in the brain.Most effective drug for controlling motor symptoms, particularly bradykinesia.[3]Long-term use is associated with motor fluctuations and dyskinesias.[3]
Dopamine Agonists Directly stimulate dopamine receptors, mimicking the effect of dopamine.Effective in early PD and can be used to delay the need for levodopa or reduce the dose of levodopa.Can cause side effects such as hallucinations, somnolence, and impulse control disorders.
MAO-B Inhibitors Inhibit the monoamine oxidase B (MAO-B) enzyme, which breaks down dopamine in the brain.Provide modest symptomatic benefit and may have a mild neuroprotective effect.Less potent than levodopa or dopamine agonists.
COMT Inhibitors Block the catechol-O-methyltransferase (COMT) enzyme, which breaks down levodopa before it reaches the brain.Used in combination with levodopa to prolong its effect and reduce "off" time.Can cause side effects such as diarrhea and dyskinesia.
Deep Brain Stimulation (DBS) Surgical implantation of electrodes that deliver electrical impulses to specific brain regions involved in motor control.Effective for managing motor symptoms, particularly tremor, rigidity, and bradykinesia, when medication is no longer sufficient.Invasive procedure with potential surgical complications and side effects related to stimulation.

Potential Advantages of this compound's Therapeutic Strategy

The intraputaminal delivery of this compound suggests a departure from systemic drug administration and a move towards a more targeted approach. This strategy aligns with investigational therapies centered on neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.

Several neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Neurturin, have been investigated for their potential to protect and restore dopaminergic neurons in Parkinson's disease.[1][2] The rationale behind this approach is to address the underlying neurodegeneration, a feat that current symptomatic treatments cannot achieve.

The diagram below illustrates the general signaling pathway of neurotrophic factors in promoting dopaminergic neuron survival.

Neurotrophic Factor Signaling Pathway Neurotrophic Factor Neurotrophic Factor Receptor Complex Receptor Complex Neurotrophic Factor->Receptor Complex Binds to Intracellular Signaling Cascades Intracellular Signaling Cascades Receptor Complex->Intracellular Signaling Cascades Activates Gene Expression Gene Expression Intracellular Signaling Cascades->Gene Expression Modulates Neuronal Survival and Growth Neuronal Survival and Growth Gene Expression->Neuronal Survival and Growth Promotes

Caption: General signaling pathway of neurotrophic factors.

If this compound functions as a neurotrophic agent or a molecule that promotes neurotrophic signaling, it could offer a disease-modifying effect, a significant advancement over current therapies.

Experimental Protocols for Evaluating Parkinson's Disease Treatments

The evaluation of new treatments for Parkinson's disease involves a rigorous series of preclinical and clinical studies. The methodologies outlined below are standard in the field and are relevant for assessing the potential of therapies like this compound.

Preclinical Evaluation in Animal Models

Before human trials, new therapeutic agents are tested in animal models of Parkinson's disease. These models aim to replicate the key pathological and behavioral features of the disease.

Experimental Workflow for Preclinical Evaluation:

Preclinical Evaluation Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Assessment Neurotoxin-based Model (e.g., 6-OHDA, MPTP) Neurotoxin-based Model (e.g., 6-OHDA, MPTP) Intraputaminal Injection of this compound Intraputaminal Injection of this compound Neurotoxin-based Model (e.g., 6-OHDA, MPTP)->Intraputaminal Injection of this compound Control (Vehicle Injection) Control (Vehicle Injection) Neurotoxin-based Model (e.g., 6-OHDA, MPTP)->Control (Vehicle Injection) Behavioral Testing (Motor Function) Behavioral Testing (Motor Function) Intraputaminal Injection of this compound->Behavioral Testing (Motor Function) Control (Vehicle Injection)->Behavioral Testing (Motor Function) Post-mortem Tissue Analysis Post-mortem Tissue Analysis Behavioral Testing (Motor Function)->Post-mortem Tissue Analysis

Caption: Workflow for preclinical evaluation of a Parkinson's treatment.

Key Experimental Protocols:

  • Behavioral Testing: A battery of tests is used to assess motor function in rodent models. These include:

    • Cylinder Test: To assess forelimb asymmetry.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Apomorphine-Induced Rotation Test: To measure the extent of dopamine depletion.

  • Immunohistochemistry: Post-mortem brain tissue is analyzed to quantify the extent of dopaminergic neuron survival. This is typically done by staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

Clinical Evaluation

The clinical development of a new drug like this compound follows a phased approach to ensure safety and efficacy.

  • Phase 1: The primary goal is to assess the safety and tolerability of the new treatment in a small group of participants. The ongoing trial for this compound is at this stage.

  • Phase 2: The treatment is given to a larger group of people to evaluate its effectiveness and further assess its safety.

  • Phase 3: The treatment is tested in a large, diverse population to confirm its effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow it to be used safely.

Conclusion and Future Directions

The scientific community awaits the results of the Phase 1 clinical trial, which will provide crucial information on the safety and preliminary efficacy of this compound. Further preclinical data elucidating its precise mechanism of action and demonstrating its effects in animal models will be essential for a more comprehensive comparison with the current and emerging landscape of Parkinson's disease treatments. The journey of this compound through clinical development will be closely watched as a potential new avenue of hope for patients with this debilitating disease.

References

Unraveling KL002: A Comparative Analysis of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the therapeutic compound designated "KL002" presents a complex landscape, with multiple distinct agents appearing under similar nomenclature in recent scientific literature. This guide aims to dissect the available information for each potential "this compound" candidate, providing a comparative analysis of their mechanisms of action, targeted signaling pathways, and available efficacy data. Due to the varied nature of these compounds, this comparison will address each entity separately to avoid confusion and provide clear, targeted information for researchers, scientists, and drug development professionals.

Candidate 1: this compound for Parkinson's Disease

A clinical trial has been registered for a therapeutic agent termed this compound for the treatment of advanced primary Parkinson's disease. This investigational therapy involves bilateral intraputaminal injections.

Mechanism of Action: The precise mechanism of action for this formulation of this compound is not explicitly detailed in the provided information. However, the study aims to assess the relationship between its distribution in the brain and changes in dopamine expression, suggesting a potential role in dopamine regulation or replacement.

Experimental Protocol: A non-randomized, open-label, dose-escalation study is underway to evaluate the safety and efficacy of this this compound. The protocol involves enrolling nine patients with advanced Parkinson's disease to receive one of three dose levels of this compound via stereotactic brain surgery. Efficacy will be assessed through clinical evaluations of Parkinson's disease symptoms, cognitive tests, laboratory blood tests, and neuroimaging.

Signaling Pathway: The specific signaling pathway targeted by this this compound is not defined in the available documentation. Further research is needed to elucidate its molecular interactions.

Candidate 2: KL-2, an HIV-1 Latency Reversing Agent

A small molecule inhibitor designated KL-2 has been investigated for its potential to reactivate latent HIV-1. This compound acts by inhibiting the interaction between positive transcription elongation factor b (P-TEFb) and the super elongation complex (SEC).

Mechanism of Action: KL-2 disrupts the sequestration of P-TEFb within the SEC, leading to increased viral transcription. This action is, at least in part, dependent on the viral Tat protein.

Efficacy Data: Preclinical studies have shown that KL-2 can act synergistically with other latency reversing agents (LRAs) to reactivate viral transcription in cell line models of HIV latency. Furthermore, in peripheral blood mononuclear cells (PBMCs) from people living with HIV on suppressive antiretroviral therapy (ART), KL-2 enhanced viral reactivation, particularly when combined with inhibitors of apoptosis protein antagonists (IAPi).

Signaling Pathway: The primary signaling interaction for KL-2 involves the disruption of the P-TEFb/SEC complex, a key regulator of transcriptional elongation.

KL2 KL-2 SEC Super Elongation Complex (SEC) KL2->SEC inhibits binding PTEFb P-TEFb SEC->PTEFb sequesters HIV_Transcription HIV-1 Transcription PTEFb->HIV_Transcription activates Tat Tat Tat->HIV_Transcription enhances

Caption: Interaction of KL-2 with the P-TEFb/SEC complex to promote HIV-1 transcription.

Candidate 3: KL-50, a Novel Imidazotetrazine for Brain Cancer

KL-50 is a novel N3-(2-fluoroethyl)imidazotetrazine being developed for the treatment of drug-resistant glioblastoma. Its mechanism of action is designed to exploit the differential DNA repair capacities between healthy and cancerous tissues.

Mechanism of Action: KL-50 acts as a genotoxic agent, generating DNA interstrand cross-links (ICLs). This process begins with the alkylation of DNA to form an O6-(2-fluoroethyl)guanine (O6FEtG) lesion. This lesion slowly evolves into a highly toxic N1,O6-ethanoguanine (N1,O6EtG) intermediate, which then leads to the formation of ICLs. The selectivity of KL-50 stems from the slow conversion of O6FEtG to N1,O6EtG. In healthy cells expressing the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT), the initial O6FEtG lesion is reversed before it can form the toxic intermediate. In MGMT-deficient tumor cells, this repair does not occur, leading to the accumulation of ICLs and cell death.

Comparison with Similar Compounds:

CompoundInitial DNA LesionRate of Conversion to IntermediateSelectivity for MGMT-deficient cells
KL-50 O6-(2-fluoroethyl)guanine (O6FEtG)SlowHigh
Lomustine O6-(2-chloroethyl)guanine (O6ClEtG)RapidLower
Mitozolomide N3-(2-chloroethyl)imidazotetrazineRapidLower

Experimental Protocol: The mechanism of action of KL-50 was characterized through assays demonstrating its ability to generate DNA interstrand cross-links and its selective toxicity towards MGMT-deficient tumor cells. These studies likely involved cell viability assays, DNA damage analysis, and potentially in vivo studies in animal models of glioblastoma.

Signaling Pathway: The primary pathway affected by KL-50 is the DNA damage response pathway.

KL50 KL-50 DNA DNA KL50->DNA alkylates O6FEtG O6FEtG Lesion DNA->O6FEtG N1O6EtG N1,O6EtG Intermediate O6FEtG->N1O6EtG slow conversion ICL DNA Interstrand Cross-link (ICL) N1O6EtG->ICL CellDeath Cell Death ICL->CellDeath MGMT MGMT Repair Protein MGMT->O6FEtG reverses

Caption: Mechanism of action of KL-50 leading to selective cell death in MGMT-deficient cells.

Other "KL" Compounds of Note

  • KLK2: Not a compound, but a therapeutic target. Human kallikrein 2 (KLK2) is a prostate-specific cell surface antigen being explored as a target for various therapeutic modalities in prostate cancer, including bispecific T-cell redirectors and CAR T-cell therapy.

  • KN-002: A potent inhibitor of all Janus kinase (JAK) isoforms (JAK1, JAK2, JAK3, TYK2) formulated as a dry powder for inhaled delivery to the lungs for the treatment of asthma.

The designation "this compound" is ambiguous and refers to several distinct therapeutic agents in development. It is imperative for researchers and professionals to specify the therapeutic area and mechanism of action when discussing this compound to ensure clarity and accuracy. This guide provides a foundational comparison based on currently available public information, highlighting the diverse applications and mechanisms of these similarly named but functionally different molecules. As more data from preclinical and clinical studies become available, a more direct and comprehensive comparative analysis will be possible.

Comparative Analysis of Pan-JAK Inhibitor KN-002 (Frevecitinib) and Its Therapeutic Comparators for Severe Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of KN-002 (frevecitinib), a novel inhaled pan-Janus kinase (JAK) inhibitor, against established and emerging therapies for severe asthma. The information presented is intended to support research, development, and clinical understanding of this therapeutic agent.

Introduction to KN-002 (Frevecitinib)

KN-002, also known as frevecitinib, is a first-in-class inhaled pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2.[1] Developed by Kinaset Therapeutics, it is formulated as a dry powder for direct delivery to the lungs, aiming to maximize therapeutic effects within the airways while minimizing systemic exposure.[2][3] This approach is designed to offer a broad anti-inflammatory effect for both eosinophilic and non-eosinophilic asthma.[3]

Mechanism of Action: The JAK-STAT Pathway

KN-002 exerts its therapeutic effect by inhibiting the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is crucial for signaling numerous cytokines and growth factors that drive the inflammatory processes in asthma.[3] By inhibiting all four JAK isoforms, KN-002 can potentially block a wider range of pro-inflammatory signals compared to more selective JAK inhibitors.[2]

Below is a diagram illustrating the mechanism of action of KN-002 within the JAK-STAT signaling cascade.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by KN-002 cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Gene Expression KN002 KN-002 (Frevecitinib) KN002->JAK Inhibition

Caption: Mechanism of KN-002 in the JAK-STAT signaling pathway.

Comparative Performance Data

Clinical trial data for KN-002 is emerging from Phase 1b studies. The following tables summarize key findings and provide a comparative context against other asthma therapies.

Table 1: KN-002 Phase 1b Study Outcomes in Mild Asthma
ParameterKN-002 (up to 16 mg daily for 10 days)Placebo
Safety & Tolerability No safety or tolerability issues reported[4]-
Pharmacokinetics (PK) Dose-proportional plasma concentrations, below pharmacologically active levels[4][5]-
Pharmacodynamics (PD) Significant and rapid reduction in fractional exhaled nitric oxide (FeNO)[1][4]No significant change
Table 2: Comparative Overview of Asthma Therapies
Therapeutic AgentDrug ClassMechanism of ActionRoute of AdministrationKey Efficacy Marker(s)
KN-002 (Frevecitinib) Pan-JAK InhibitorInhibition of JAK1, JAK2, JAK3, TYK2[2]Inhaled (Dry Powder)Reduction in FeNO[4]
Dupilumab Monoclonal AntibodyIL-4Rα antagonistSubcutaneous InjectionReduction in exacerbations, improved FEV1
Mepolizumab Monoclonal AntibodyIL-5 antagonistSubcutaneous InjectionReduction in blood eosinophils and exacerbations
Fluticasone/Salmeterol ICS/LABACorticosteroid and long-acting β2-agonistInhaledImproved FEV1, symptom control
Tofacitinib (Oral) JAK InhibitorPrimarily JAK1 and JAK3 inhibitionOralReduction in inflammatory markers (not approved for asthma)

Experimental Protocols

The following are generalized protocols representative of the methodologies used in the clinical evaluation of inhaled respiratory drugs like KN-002.

Phase 1b Clinical Trial Protocol for an Inhaled Asthma Therapeutic

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational drug in subjects with mild to moderate asthma.

Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.

Participant Population:

  • Adults aged 18-65 with a diagnosis of mild to moderate asthma.

  • Stable disease, with no exacerbations within the last 3 months.

  • For some cohorts, steroid-naïve patients may be recruited.[2]

Methodology:

  • Screening: Participants undergo a physical examination, lung function tests (spirometry), and baseline measurements of inflammatory markers (e.g., FeNO, blood eosinophils).

  • Randomization: Subjects are randomly assigned to receive either the investigational drug (at a specific dose level) or a placebo.

  • Dosing: The drug is administered via a dry powder inhaler once or twice daily for a specified period (e.g., 10 days).[4]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs, ECGs, and clinical laboratory tests are performed at regular intervals.

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at predetermined time points after dosing to measure the concentration of the drug in the plasma. This helps determine parameters like Cmax, Tmax, and AUC.

  • Pharmacodynamic (PD) Analysis: FeNO measurements are taken before and at multiple time points after dosing to assess the drug's effect on airway inflammation.[4]

  • Data Analysis: Statistical analysis is performed to compare the safety, PK, and PD profiles of the active drug versus placebo.

The workflow for a typical Phase 1b clinical trial is depicted below.

G_1 Phase 1b Clinical Trial Workflow for Inhaled Asthma Drug A Participant Screening B Baseline Measurements (FeNO, Spirometry) A->B C Randomization B->C D Dosing Period (Drug vs. Placebo) C->D E Safety Monitoring D->E F PK Blood Sampling D->F G PD Measurements (FeNO) D->G H End of Study Visit E->H F->H G->H I Data Analysis H->I

Caption: A generalized workflow for a Phase 1b clinical trial of an inhaled asthma therapeutic.

Discussion and Future Directions

KN-002 has demonstrated a favorable safety profile and target engagement in early clinical trials, as evidenced by the reduction in FeNO in patients with mild asthma.[4] Its pan-JAK inhibition and inhaled route of administration position it as a potentially valuable treatment for a broad range of severe asthma patients, including those with non-eosinophilic disease who have limited therapeutic options.[3]

Future research will focus on larger Phase 2b and Phase 3 trials to establish the efficacy of KN-002 in reducing asthma exacerbations and improving lung function in patients with moderate-to-severe asthma who are inadequately controlled on current standard-of-care therapies.[1][5] Comparative studies against existing biologics and other JAK inhibitors will be crucial in defining its place in the therapeutic landscape.

References

Independent Verification of KN-002 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KN-002 (frevecitinib) with alternative inhaled Janus kinase (JAK) inhibitors for the treatment of asthma and other respiratory diseases. The information is based on publicly available data from clinical trials and scientific publications.

KN-002, also known as frevecitinib, is an inhaled pan-JAK inhibitor currently in clinical development by Kinaset Therapeutics.[1][2][3] It is designed to treat a broad range of patients with severe asthma, including both eosinophilic and non-eosinophilic phenotypes, as well as chronic obstructive pulmonary disease (COPD).[1][4] As a pan-JAK inhibitor, KN-002 targets all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), thereby disrupting the signaling of multiple pro-inflammatory cytokines involved in respiratory diseases.[1][5] The drug is formulated as a dry powder for inhalation, aiming to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[1][2][4]

Comparative Analysis of Inhaled JAK Inhibitors

The development of inhaled JAK inhibitors for respiratory diseases is a promising area of research, with several candidates being investigated. This section compares KN-002 to other inhaled JAK inhibitors based on available data.

Drug CandidateDevelopment StatusTargetKey Findings
KN-002 (frevecitinib) Phase 2b IND cleared[6]Pan-JAK (JAK1, JAK2, JAK3, TYK2)Phase 1b studies showed it was well-tolerated and resulted in clinically relevant reductions in fractional exhaled nitric oxide (FeNO) in patients with mild to severe asthma and COPD.[4][5][6][7][8][9] Plasma concentrations were below pharmacologically active levels, indicating minimal systemic exposure.[4][5][6][8]
AZD4604 Preclinical/Phase 1[10][11][12]JAK1 selectiveShowed potent and selective inhibition of JAK1 with long lung retention in preclinical models. It inhibited eosinophilia and the late asthmatic response in a rat model of asthma.[11]
GDC-0214 Development appears to be discontinued[12]JAK1 selectiveReduced FeNO in patients with mild asthma.[12][13]
GDC-4379 Development appears to be discontinued[12]JAK1 inhibitor[12]A structurally related successor to GDC-0214, it also demonstrated a reduction in FeNO in patients with mild asthma and was well-tolerated.[13]
TD-8236 Development appears to be discontinued[12]Pan-JAKShowed a reduction of FeNO levels in patients with mild asthma.[12]
iJak-381 Preclinical[12][14]JAK1 selectiveIn animal models, it suppressed lung inflammation and airway hypersensitivity without systemic JAK1 inhibition.[14]

Experimental Protocols

Detailed experimental protocols for the KN-002 studies are not yet fully published. However, based on conference abstracts and press releases, the general methodology for the Phase 1b clinical trial (NCT05006521) can be summarized as follows.[3][5][7][8]

KN-002 Phase 1b Study Design
  • Study Type: Randomized, double-blind, placebo-controlled, multi-part study.[5][7][8]

  • Parts of the Study:

    • Part 1: Single ascending dose (SAD) in healthy volunteers.[3][5]

    • Part 2: Multiple ascending dose (MAD) in subjects with mild asthma.[4]

    • Part 3: Repeat dose in patients with moderate to severe asthma on maintenance ICS/LABA.[7]

    • Part 4: Repeat dose in subjects with COPD.[8]

  • Intervention: Inhaled dry powder of KN-002 or placebo. Dosing regimens varied across the different parts of the study. For example, in one arm, patients with moderate to severe asthma received a 4 mg twice-daily regimen for 10 days.[7]

  • Primary Endpoints: Safety and tolerability, assessed through the monitoring of adverse events (AEs), laboratory assessments, and other safety parameters.[5][8]

  • Secondary and Exploratory Endpoints:

    • Pharmacokinetics (PK): Measurement of plasma drug concentrations to assess systemic exposure.[4][5][6][8]

    • Pharmacodynamics (PD): Measurement of fractional exhaled nitric oxide (FeNO) as a biomarker of airway inflammation.[4][5][6][7]

Signaling Pathways and Workflows

To visualize the mechanism of action and the clinical trial process, the following diagrams are provided.

JAK_STAT_Pathway cluster_receptor Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT phosphorylates STAT_P pSTAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription KN002 KN-002 (Pan-JAK Inhibitor) KN002->JAK inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of KN-002.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_treatment Intervention cluster_assessment Data Collection cluster_analysis Results Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment KN-002 (Inhaled) Randomization->Treatment Placebo Placebo (Inhaled) Randomization->Placebo Safety Safety & Tolerability (AEs, Labs) Treatment->Safety PK Pharmacokinetics (Blood Samples) Treatment->PK PD Pharmacodynamics (FeNO) Treatment->PD Placebo->Safety Placebo->PK Placebo->PD Analysis Data Analysis Safety->Analysis PK->Analysis PD->Analysis

References

The Evolving Landscape of Advanced Parkinson's Disease Treatment: A Comparative Analysis of Established Therapies and Emerging Gene Therapy KL002

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of current standard-of-care treatments for advanced Parkinson's disease and introduces the investigational gene therapy, KL002. Quantitative data from clinical studies are presented to facilitate objective comparison, alongside detailed experimental protocols and a visualization of the therapeutic mechanism.

Advanced Parkinson's disease presents significant challenges in patient management, primarily due to the motor complications arising from long-term levodopa therapy, such as motor fluctuations and dyskinesia. The current therapeutic landscape is multifaceted, encompassing pharmacological and surgical interventions aimed at mitigating these debilitating symptoms. This guide delves into the efficacy and safety profiles of established treatments and provides a look into the potential of this compound, a novel gene therapy currently in clinical development.

Performance Comparison of a-synuclein Immunotherapies

Therapeutic ModalityKey Efficacy OutcomesKey Safety/Tolerability Findings
This compound (Investigational) Efficacy data from the NCT05882487 trial are not yet publicly available. The trial will assess changes in Parkinson's symptoms via subject diaries, neurological, motor, and non-motor assessments, quality of life surveys, and changes in Parkinson's medications.[1]The ongoing Phase 1/2 clinical trial (NCT05882487) is evaluating the safety of this compound. As an open-label, dose-escalation study, initial safety data will be a primary outcome.[1]
Levodopa/Carbidopa Intestinal Gel (LCIG) A long-term study showed a mean decrease in daily "off" time from 5.2 hours to 1.9 hours.[2] Over 85% of patients experienced global improvement.[2]High incidence of adverse events (94%), although the rate decreased over time. 53% experienced a serious adverse event. Device-related complications are common, with 54% requiring jejunal tube replacement.[3]
Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) As an add-on to levodopa, these agents increase "on" time without troublesome dyskinesia and improve UPDRS Part III (motor) scores.[4] Apomorphine, in particular, has shown to decrease "off" time.[4]Side effects can include nausea, orthostatic hypotension, and impulse control disorders.[5] Continuous delivery formulations may help mitigate some side effects.[6]
MAO-B Inhibitors (Selegiline, Rasagiline, Safinamide) As adjunctive therapy, they can reduce "off" time and extend "on" time.[7] Some studies suggest a potential to slow clinical decline.[8][9] Safinamide has been shown to significantly improve mean UPDRS III scores in patients with advanced PD.Generally well-tolerated. Potential side effects include nausea, dry mouth, and lightheadedness. May worsen dyskinesia when added to levodopa.[7]
Deep Brain Stimulation (DBS) Long-term studies show sustained improvement in motor function, with a mean reduction of "off" symptoms by 60% and disabling dyskinesias by about 60% with STN-DBS.[10] UPDRS motor scores can improve by 29% to 49%.[10] A 15-year follow-up study showed a 58.7% reduction in off-medication times and a 75% reduction in dyskinesia.[11]Risks include surgery-related adverse events, device-related complications, and stimulus-induced side effects.[10] Potential side effects can include bleeding in the brain, infection, muscle twitches, and speech or vision problems.[12]
MRI-guided Focused Ultrasound (MRgFUS) A study showed a 70% overall improvement in motor symptoms and dyskinesia.[13] For tremor-dominant Parkinson's, a study reported a 62% improvement in tremor.Side effects can include walking and speech problems, and new involuntary muscle movements (dyskinesia).[12] One study reported gate disturbance in 36% of patients at 3 months, which improved over time.

Experimental Protocols

This compound: A Gene Therapy Approach

Trial Design: The ongoing clinical trial for this compound (NCT05882487) is a non-randomized, open-label, dose-escalation study.[1]

  • Participants: The study is enrolling 9 patients with advanced primary Parkinson's disease (Hoehn and Yahr stage 4 and 5) aged between 40 and 70 years.[1]

  • Intervention: Participants receive bilateral intraputaminal injections of this compound via stereotactic brain surgery. Up to three dose levels are being evaluated in cohorts of three patients each.[1]

  • Primary Outcome Measures: The primary focus is on the safety and tolerability of this compound.

  • Secondary Outcome Measures: Efficacy is being assessed through changes in Parkinson's symptoms, motor and non-motor function, quality of life, and alterations in concomitant Parkinson's disease medications. PET imaging is used to evaluate the relationship between this compound distribution and dopamine expression.[1]

Standard of Care Methodologies

The data for the established treatments are derived from a variety of clinical trial designs, including:

  • Levodopa/Carbidopa Intestinal Gel (LCIG): Long-term safety and efficacy have been evaluated in open-label extension studies of earlier double-blind trials.[3] Patients are typically assessed for changes in "on" and "off" time using patient diaries and standardized scales like the Unified Parkinson's Disease Rating Scale (UPDRS).

  • Dopamine Agonists and MAO-B Inhibitors: The efficacy of these oral medications as adjunctive therapies is typically established through randomized, double-blind, placebo-controlled trials.[4] Key endpoints often include changes in "off" time and UPDRS scores.

  • Deep Brain Stimulation (DBS): The effectiveness of DBS has been demonstrated in randomized, controlled trials comparing it to the best medical therapy.[10] Long-term outcomes are often assessed through prospective, single-center studies and retrospective analyses.[11]

  • MRI-guided Focused Ultrasound (MRgFUS): The safety and efficacy of this procedure have been evaluated in multi-center, randomized, sham-controlled trials.[13]

Visualizing the Mechanism of Action

The precise mechanism of this compound has not been publicly disclosed in detail, however, based on its description as a gene therapy targeting dopamine expression and its intraputaminal delivery, it is hypothesized to function similarly to other AADC gene therapies. These therapies introduce a functional copy of the gene for the aromatic L-amino acid decarboxylase (AADC) enzyme into the striatal neurons. This enzyme is crucial for the conversion of levodopa into dopamine. In advanced Parkinson's disease, the dopamine-producing neurons in the substantia nigra degenerate, leading to a loss of AADC in the striatum. By restoring AADC expression in the striatum, these gene therapies aim to improve the brain's ability to utilize levodopa, thereby providing a more continuous and stable level of dopamine.

Below is a diagram illustrating the proposed signaling pathway and therapeutic intervention of AADC gene therapy.

AADC_Gene_Therapy_Mechanism Levodopa_pre Levodopa AADC_pre AADC (deficient) Levodopa_pre->AADC_pre Conversion Dopamine_pre Dopamine (reduced) AADC_pre->Dopamine_pre Produces Dopamine_Receptor Dopamine Receptor Dopamine_pre->Dopamine_Receptor Reduced Stimulation Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound (AADC Gene Therapy) AADC_gene AADC Gene This compound->AADC_gene Delivers AADC_protein AADC Protein (restored) AADC_gene->AADC_protein Expresses AADC_protein->Dopamine_Receptor Enhanced Dopamine Production from Levodopa

References

assessing the selectivity of KL002 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Information regarding the kinase selectivity of the molecule KL002 is not publicly available at the time of this writing. To fulfill the structural and content requirements of the requested comparison guide, this document presents a template using the well-characterized multi-targeted kinase inhibitor, Sunitinib , as an illustrative example. The data and methodologies presented herein are specific to Sunitinib and should be adapted with actual experimental results when assessing this compound or any other compound.

This guide provides a framework for researchers, scientists, and drug development professionals to compare the selectivity of a kinase inhibitor against a panel of kinases, supported by experimental data and detailed protocols.

Kinase Selectivity Profile of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known to target several kinases involved in tumor growth and angiogenesis.[1][2][3][4][5] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. The following table summarizes the inhibitory activity of Sunitinib against a panel of kinases, with data presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the kinase by 50%). Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Kinase FamilyReference
PDGFRβ2Tyrosine Kinase[6]
VEGFR2 (KDR/Flk-1)80Tyrosine Kinase[6]
c-Kit-Tyrosine Kinase[3]
FLT3-Tyrosine Kinase[3]
CSF-1R-Tyrosine Kinase[3]
RET-Tyrosine Kinase[3]
VEGFR1 (Flt-1)-Tyrosine Kinase[3]
VEGFR3 (Flt-4)-Tyrosine Kinase[3]
PDGFRα-Tyrosine Kinase[3]

Note: Specific IC50 values for all targeted kinases were not consistently available across all sources. The table reflects the primary targets of Sunitinib as identified in the literature. For a comprehensive profile, a broad kinase panel screening would be necessary.

Experimental Protocol: In Vitro Kinase Assay

The following protocol is a representative example of a biochemical tyrosine kinase assay used to determine the IC50 values for an inhibitor like Sunitinib.[6][7]

Objective: To quantify the in vitro potency of a test compound (e.g., Sunitinib) against a panel of purified kinases.

Materials:

  • 96-well microtiter plates pre-coated with a peptide substrate (e.g., poly-Glu,Tyr (4:1)).

  • Purified recombinant kinases (e.g., GST-VEGFR2, GST-PDGFRβ).

  • Test compound (Sunitinib) at various concentrations.

  • Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 μM NaVO4, 0.02% (w/v) BSA).

  • ATP solution.

  • MnCl2 solution.

  • EDTA solution (to stop the reaction).

  • Wash buffer (e.g., TBST).

  • HRP-conjugated anti-phosphotyrosine antibody.

  • Substrate for HRP (e.g., 2,2′-azino-di-[3-ethylbenzthiazoline sulfonate]).

  • Plate reader.

Procedure:

  • Plate Preparation: Use 96-well microtiter plates pre-coated with the appropriate kinase substrate. Block excess protein binding sites with a solution of 1-5% (w/v) BSA in PBS.

  • Kinase Addition: Add the purified kinase to the wells in the kinase dilution buffer.

  • Inhibitor Addition: Add the test compound (Sunitinib) at a range of concentrations to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MnCl2. The final ATP concentration should be near the Km for each kinase.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., TBST) to remove unbound reagents.

  • Antibody Incubation: Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Washing: Wash the plates again to remove unbound antibody.

  • Signal Detection: Add the HRP substrate to the wells. The HRP enzyme will catalyze a color change.

  • Data Acquisition: Measure the absorbance in each well using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis plate Coat & Block 96-well Plate add_kinase Add Kinase plate->add_kinase kinase Prepare Kinase Solutions kinase->add_kinase inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor inhibitor->add_inhibitor add_kinase->add_inhibitor start_reaction Add ATP/MnCl2 add_inhibitor->start_reaction incubation Incubate start_reaction->incubation stop_reaction Add EDTA incubation->stop_reaction wash1 Wash stop_reaction->wash1 add_antibody Add anti-pTyr Antibody wash1->add_antibody wash2 Wash add_antibody->wash2 add_substrate Add HRP Substrate wash2->add_substrate read_plate Read Plate add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 G Simplified VEGF Signaling Pathway and Inhibition by Sunitinib cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Cellular Responses P2->P3 Proliferation Proliferation P3->Proliferation Migration Migration P3->Migration Survival Survival P3->Survival Sunitinib Sunitinib Sunitinib->P1 Inhibits

References

A Comparative Analysis of the Topoisomerase I Inhibitor KL610023 Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "KL002" in the context of oncology and cell line studies did not yield specific results. However, extensive research has identified a closely related and highly relevant compound, KL610023 , a belotecan-derivative topoisomerase I inhibitor. This compound is the cytotoxic payload of the antibody-drug conjugate (ADC) Sacituzumab Tirumotecan (sac-TMT), also known as SKB264. It is highly probable that the query "this compound" was in reference to this payload. This guide therefore focuses on the preclinical data available for KL610023 and its delivery vehicle, SKB264.

This comparison guide provides a detailed overview of the in vitro activity of KL610023 in various cancer cell lines, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Summary: In Vitro Efficacy of KL610023 and SKB264

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both the standalone payload, KL610023, and the full antibody-drug conjugate, SKB264, in several TROP2-positive cancer cell lines.[1] This data is crucial for understanding the potency of the compound and the efficacy of the targeted delivery system.

Cell LineCancer TypeSKB264 IC50 (nM)KL610023 IC50 (nM)
HCC1806Triple-Negative Breast Cancer1.2811.360
NCI-N87Gastric CancerNot Reported5.996
BxPC3Pancreatic Cancer18.833.518
Calu-3Lung AdenocarcinomaNot Reported2.146

Mechanism of Action: Topoisomerase I Inhibition

KL610023 exerts its cytotoxic effects by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, KL610023 leads to DNA single-strand breaks.[3][4] This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/S phase, and ultimately induces apoptosis.[1][3] Furthermore, KL610023 is membrane-permeable, which allows it to diffuse into neighboring cancer cells and exert a "bystander effect," enhancing its anti-tumor activity.[3][4]

Topoisomerase_I_Inhibition_Pathway cluster_cell Cancer Cell KL610023 KL610023 (Topoisomerase I Inhibitor) TopoI_DNA Topoisomerase I-DNA Covalent Complex KL610023->TopoI_DNA Stabilizes DNA_Damage DNA Single-Strand Breaks TopoI_DNA->DNA_Damage Causes Cell_Cycle_Arrest G2/S Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Mechanism of action of KL610023.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like KL610023 using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay mentioned in the preclinical studies of SKB264.[1]

Objective: To measure the IC50 of KL610023 in different cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1806, NCI-N87, BxPC3, Calu-3)

  • Complete cell culture medium (specific to each cell line)

  • KL610023 stock solution (in DMSO)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of KL610023 in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound/Vehicle incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of KL610023 prepare_dilutions->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Workflow for in vitro cell viability assay.

Comparative Discussion

The preclinical data indicates that KL610023 is a potent inhibitor of cell proliferation across multiple cancer cell lines.[1] The IC50 values in the low nanomolar range suggest a high degree of cytotoxicity.[1] When delivered as part of the SKB264 ADC, the efficacy is retained, particularly in cell lines with high TROP2 expression.[1] The comparison between the standalone payload and the ADC is critical for evaluating the targeting efficiency and the therapeutic window of the ADC. Further studies would be beneficial to explore the activity of KL610023 in a broader panel of cell lines and to investigate potential mechanisms of resistance.

References

KL002: A Novel Gene Therapy Approach for Advanced Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational gene therapy, KL002, is currently in early-stage clinical trials for the treatment of advanced Parkinson's disease.[1] Delivered directly to the brain via intraputaminal injection, this approach holds the potential to offer a durable and targeted therapeutic effect for patients with debilitating motor symptoms. This guide provides an objective comparison of this compound's investigational approach with current industry standards and other emerging therapies, supported by available data on similar therapeutic strategies.

Understanding the Landscape of Parkinson's Disease Treatment

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a region of the brain crucial for motor control.[2][3][4] This dopamine deficiency leads to the hallmark motor symptoms of PD: tremors, rigidity, bradykinesia (slowness of movement), and postural instability.[4] As the disease progresses, these symptoms can become increasingly severe and refractory to conventional treatments.

The current standard of care for Parkinson's disease primarily focuses on managing symptoms by replenishing or mimicking the effects of dopamine in the brain.[2][5][6]

This compound in the Context of Current Therapies

This compound is being evaluated in a Phase 1 clinical trial (NCT05882487) as a one-time, bilateral intraputaminal injection for patients with advanced Parkinson's disease who have significant motor complications.[1] While specific details about the genetic payload of this compound are not yet publicly available, its classification as a "genetic" intervention delivered to the putamen suggests it is a form of gene therapy.

Intraputaminal gene therapy for Parkinson's disease aims to restore the brain's ability to produce dopamine by introducing a gene that codes for a crucial enzyme in the dopamine synthesis pathway.[7][8] This approach is designed to provide a continuous, localized supply of dopamine, potentially offering a more stable and long-lasting therapeutic effect compared to oral medications.

The table below provides a comparative overview of this compound's investigational approach against established treatments for advanced Parkinson's disease.

FeatureLevodopaDopamine AgonistsDeep Brain Stimulation (DBS)This compound (Investigational)
Mechanism of Action Converted to dopamine in the brain.[5][9]Mimic the effects of dopamine.[5][9]Electrical stimulation of specific brain regions to modulate abnormal signaling.[5]Gene therapy, likely aimed at restoring dopamine synthesis in the putamen.[1]
Administration Oral tablets or liquid, multiple times a day.[9]Oral tablets or skin patch.[9]Surgically implanted electrodes and pulse generator.One-time bilateral intraputaminal injection.[1]
Stage of Disease All stages, but effectiveness can wane and side effects increase over time.[2][9]Typically used in earlier stages or as an adjunct to levodopa in later stages.[9]Advanced stages with motor fluctuations and dyskinesia.[5]Advanced stages (Hoehn and Yahr stage 4 and 5).[1]
Potential Advantages Highly effective for motor symptoms.[5]Longer duration of action than levodopa, can delay motor complications.[5]Can significantly reduce motor fluctuations, dyskinesia, and tremor.Potentially provides continuous and stable dopamine stimulation, avoiding the "on-off" fluctuations of oral medication.
Potential Disadvantages Motor fluctuations (wearing-off, "on-off" periods) and dyskinesia (involuntary movements) with long-term use.[2]Can cause side effects like nausea, hallucinations, and impulse control disorders.[9]Risks associated with brain surgery, hardware complications, and need for ongoing programming adjustments.Risks associated with neurosurgery and the gene therapy vector. Long-term efficacy and safety are still under investigation.

Experimental Protocols and Potential Mechanisms

While the specific experimental protocol for this compound is detailed in its clinical trial registration (NCT05882487), the broader methodologies for evaluating intraputaminal gene therapies in Parkinson's disease share common elements.

Key Experimental Methodologies
  • Preclinical Models: Investigational gene therapies are typically first tested in animal models of Parkinson's disease, such as those induced by neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA).[10] These models help establish proof-of-concept, assess safety, and determine optimal dosing.

  • Stereotactic Neurosurgery: The delivery of gene therapy to the putamen requires a precise neurosurgical procedure. Stereotactic techniques are used to accurately target the putamen and infuse the gene therapy vector.

  • Clinical Outcome Measures: In early-phase clinical trials, the primary focus is on safety and tolerability.[2][11][12] Secondary outcome measures assess changes in motor function (e.g., using the Unified Parkinson's Disease Rating Scale - UPDRS), non-motor symptoms, quality of life, and changes in the brain's dopamine system as measured by imaging techniques like PET scans.[1]

Potential Signaling Pathway

The diagram below illustrates a likely mechanism of action for a gene therapy like this compound, based on similar investigational treatments that aim to restore dopamine synthesis. The goal is to introduce a gene, such as the one for aromatic L-amino acid decarboxylase (AADC), the enzyme that converts levodopa into dopamine.

Dopamine_Synthesis_Pathway cluster_presynaptic Presynaptic Neuron (Engineered) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_DOPA Levodopa AADC AADC Enzyme L_DOPA->AADC This compound (AADC Gene) Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release AADC->Dopamine D1_Receptor D1 Receptor Dopamine_Released->D1_Receptor D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor Signal_Transduction Signal Transduction D1_Receptor->Signal_Transduction D2_Receptor->Signal_Transduction Motor_Control Motor_Control Signal_Transduction->Motor_Control Improved Motor Control

Restoration of Dopamine Synthesis by Gene Therapy.
Experimental Workflow

The diagram below outlines the typical workflow for a patient enrolled in an intraputaminal gene therapy clinical trial.

Clinical_Trial_Workflow Patient_Screening Patient Screening and Baseline Assessments Stereotactic_Surgery Stereotactic Neurosurgery: Intraputaminal Injection of this compound Patient_Screening->Stereotactic_Surgery Post_Operative_Monitoring Post-Operative Monitoring Stereotactic_Surgery->Post_Operative_Monitoring Follow_Up_Assessments Long-Term Follow-Up Assessments (e.g., 1, 3, 6, 12 months) Post_Operative_Monitoring->Follow_Up_Assessments Data_Analysis Data Analysis: Safety and Efficacy Follow_Up_Assessments->Data_Analysis

Patient Workflow in an Intraputaminal Gene Therapy Trial.

The Future of Advanced Parkinson's Disease Treatment

This compound represents a promising investigational approach that aligns with a broader shift in Parkinson's disease research towards therapies that aim to modify the course of the disease or provide more continuous and stable symptom control. While it is still in the early stages of clinical development, the insights gained from this and similar trials will be invaluable in shaping the future of treatment for advanced Parkinson's disease. As more data becomes available, the scientific community will be better able to assess the long-term safety and efficacy of intraputaminal gene therapies and their potential to improve the lives of individuals living with this challenging condition.

References

On-Target Effects of KL002: A Comparative Analysis for Parkinson's Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of KL002, an investigational therapeutic for Parkinson's disease, designed to assist researchers, scientists, and drug development professionals in understanding its potential on-target effects. Due to the limited public availability of specific data on this compound, this guide will focus on its hypothesized mechanism of action as a gene therapy aimed at restoring dopamine production, in comparison to other therapeutic modalities. The experimental data and protocols presented for this compound are illustrative, based on established methodologies for evaluating similar therapies.

Introduction to this compound

This compound is currently under investigation in a clinical trial (NCT05882487) for the treatment of advanced primary Parkinson's disease. The trial, sponsored by the Second Affiliated Hospital of Zhejiang University School of Medicine, involves bilateral intraputaminal injections of this compound.[1] The primary objective is to evaluate its safety and efficacy, with a key endpoint being the assessment of changes in dopamine expression in the brain, as measured by PET imaging.[1] This suggests that this compound is likely a gene or cell-based therapy designed to enhance the brain's dopamine production, a cornerstone of many advanced therapies for Parkinson's disease.

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. This dopamine depletion is responsible for the cardinal motor symptoms of the disease, including bradykinesia, resting tremor, and rigidity. Current treatments primarily focus on symptomatic relief by increasing dopamine levels or mimicking its effects.[2][3]

Comparative Analysis of Therapeutic Strategies

The on-target effect of this compound, presumed to be the enhancement of dopamine synthesis, can be compared with other therapeutic strategies for Parkinson's disease. The following table summarizes these comparisons, with hypothetical data for this compound to illustrate its potential profile.

Therapeutic StrategyProduct Example/TargetOn-Target EffectMethod of AdministrationSupporting Preclinical/Clinical Evidence (Illustrative for this compound)
Dopamine Synthesis Gene Therapy (Hypothesized for this compound) This compound Increased and sustained local dopamine production in the striatum.Stereotactic intraputaminal injection.Preclinical models show a significant increase in striatal dopamine levels and improvement in motor function. Early clinical data indicates a favorable safety profile and increased dopamine synthesis as measured by PET imaging.
Neurotrophic Factor Gene Therapy AAV2-GDNF (AB-1005)Promotes the survival and function of remaining dopaminergic neurons.Convection-enhanced delivery to the putamen.Phase 1b trial showed the therapy was safe and met its primary endpoint of putamen coverage.[4] Increased 18F-DOPA PET signal was observed in the majority of participants.[5]
Dopamine Agonists Pramipexole, RopiniroleDirectly stimulate dopamine receptors, mimicking the effect of dopamine.Oral administration.Well-established efficacy in managing motor symptoms, particularly in early-stage Parkinson's disease.
Levodopa Carbidopa-levodopaPrecursor to dopamine that crosses the blood-brain barrier and is converted to dopamine.Oral administration.Gold standard for symptomatic treatment of Parkinson's disease, providing significant motor improvement.[3]
Deep Brain Stimulation (DBS) -Modulates abnormal neuronal activity within the basal ganglia circuits.Surgical implantation of electrodes.Effective in treating motor symptoms, particularly tremor, rigidity, and bradykinesia, and may allow for a reduction in medication.

Experimental Protocols

Detailed methodologies are crucial for the validation of on-target effects. Below are outlines of key experimental protocols relevant to assessing a therapy like this compound.

Protocol 1: In Vivo Microdialysis for Dopamine Measurement in a Preclinical Model
  • Objective: To measure extracellular dopamine levels in the striatum of a Parkinson's disease animal model (e.g., 6-OHDA-lesioned rats) following this compound administration.

  • Methodology:

    • Stereotactically implant a microdialysis probe into the striatum of anesthetized animals.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after the administration of this compound.

    • Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Compare dopamine levels between this compound-treated and control groups.

Protocol 2: Positron Emission Tomography (PET) Imaging in Clinical Trials
  • Objective: To assess in vivo dopamine synthesis and transporter density in patients with Parkinson's disease treated with this compound.

  • Methodology:

    • Administer a radiotracer, such as 18F-DOPA, to the patient.

    • Acquire dynamic PET scans of the brain over a specified period.

    • Reconstruct the PET images and perform kinetic modeling to quantify the influx rate constant (Ki) of the radiotracer, which reflects dopamine synthesis capacity.

    • Compare pre- and post-treatment PET scan results to evaluate changes in dopamine synthesis in the putamen.

    • Correlate changes in PET signal with clinical outcomes, such as scores on the Unified Parkinson's Disease Rating Scale (UPDRS).

Visualizing Pathways and Workflows

Diagrams created using Graphviz are provided below to illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow.

G cluster_0 This compound Gene Therapy Delivery and Action cluster_1 Downstream On-Target Effects This compound This compound (AAV vector with gene for dopamine synthesis enzyme) Transduction Transduction of Striatal Neurons This compound->Transduction Injection Intraputaminal Injection Injection->this compound Transcription Transcription & Translation Transduction->Transcription Enzyme Dopamine Synthesis Enzyme (e.g., Aromatic L-amino acid decarboxylase) Transcription->Enzyme Dopamine Increased Dopamine Synthesis Enzyme->Dopamine Vesicular_Storage Vesicular Storage Dopamine->Vesicular_Storage Release Dopamine Release Vesicular_Storage->Release D1_Receptor Activation of D1 Receptors (Direct Pathway) Release->D1_Receptor D2_Receptor Activation of D2 Receptors (Indirect Pathway) Release->D2_Receptor Motor_Cortex Modulation of Motor Cortex Activity D1_Receptor->Motor_Cortex D2_Receptor->Motor_Cortex Motor_Improvement Improvement in Motor Symptoms Motor_Cortex->Motor_Improvement

Caption: Hypothesized signaling pathway of this compound gene therapy.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Trial PD_Model Parkinson's Disease Animal Model KL002_Admin This compound Administration (Intraputaminal) PD_Model->KL002_Admin Behavioral Behavioral Testing (e.g., Cylinder Test, Apomorphine Rotations) KL002_Admin->Behavioral Post_Mortem Post-Mortem Analysis (Immunohistochemistry, HPLC) Behavioral->Post_Mortem Data_Analysis_Pre Data Analysis Post_Mortem->Data_Analysis_Pre Patient_Recruitment Patient Recruitment (Advanced Parkinson's Disease) Data_Analysis_Pre->Patient_Recruitment Baseline Baseline Assessment (UPDRS, PET Scan) Patient_Recruitment->Baseline KL002_Treatment This compound Treatment Baseline->KL002_Treatment Follow_Up Long-Term Follow-Up (Safety, Efficacy, PET Imaging) KL002_Treatment->Follow_Up Data_Analysis_Clinical Data Analysis and Reporting Follow_Up->Data_Analysis_Clinical Outcome Confirmation of On-Target Effect and Clinical Benefit Data_Analysis_Clinical->Outcome

Caption: Experimental workflow for confirming this compound's on-target effects.

References

Head-to-Head Comparison of Super Elongation Complex (SEC) Inhibitors: KL002 vs. KL-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors targeting the Super Elongation Complex (SEC), KL002 and KL-1. The SEC is a critical regulator of transcriptional elongation, and its dysregulation has been implicated in various diseases, including cancer and HIV latency. Understanding the comparative efficacy and mechanism of action of inhibitors targeting this complex is crucial for advancing therapeutic strategies. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of SEC Inhibitors

The following table summarizes the key quantitative data for this compound and KL-1, focusing on their inhibitory activity against the interaction between AFF4 and CCNT1, two core components of the SEC.

InhibitorTarget InteractionKi (μM)[1]
This compound (also referred to as KL-2)AFF4-CCNT11.50[1]
KL-1AFF4-CCNT13.48[1]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the central role of the Super Elongation Complex (SEC) in transcriptional regulation and the mechanism of action of this compound and KL-1. The SEC is recruited to chromatin to facilitate transcriptional elongation. A key interaction for the assembly and function of the SEC is the binding of the AFF4 scaffold protein to the P-TEFb complex, which consists of CDK9 and Cyclin T1 (CCNT1). This compound and KL-1 are small molecule inhibitors that disrupt this critical AFF4-CCNT1 interaction, thereby inhibiting the function of the SEC.

SEC_Pathway cluster_nucleus Nucleus cluster_sec Super Elongation Complex (SEC) cluster_transcription Transcriptional Regulation PTEFb P-TEFb (CDK9/CCNT1) AFF4 AFF4 PTEFb->AFF4 Interaction ELL2 ELL2 EAF1 EAF1 DNA DNA RNAPII RNA Polymerase II DNA->RNAPII Binds to promoter Transcription Transcriptional Elongation RNAPII->Transcription Initiates Inhibitor This compound / KL-1 Inhibitor->PTEFb Disrupts Interaction cluster_sec cluster_sec cluster_sec->RNAPII Recruitment & Activation

Diagram 1: SEC signaling pathway and inhibitor action.

Experimental Protocols

AlphaLISA Assay for AFF4-CCNT1 Interaction

This assay quantitatively measures the inhibitory effect of compounds on the protein-protein interaction between AFF4 and CCNT1.

Methodology:

  • Protein Preparation: Recombinant GST-tagged CCNT1 (amino acids 1-300) and biotinylated AFF4 peptide (amino acids 32-67) are purified.

  • Assay Reaction: The assay is performed in a 384-well plate. GST-CCNT1 and biotin-AFF4 are incubated with varying concentrations of the test inhibitors (this compound or KL-1) in the assay buffer.

  • Detection: AlphaLISA GST acceptor beads and streptavidin donor beads are added to the wells. In the absence of an inhibitor, the binding of GST-CCNT1 to biotin-AFF4 brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission at 615 nm.

  • Data Analysis: The luminescence signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, and the inhibition constant (Ki) is subsequently determined.[1]

Western Blot Analysis of SEC Components

This technique is used to determine the effect of the inhibitors on the cellular protein levels of the SEC components.

Methodology:

  • Cell Culture and Treatment: HEK293T or HCT-116 cells are cultured and treated with either this compound or KL-1 at a specified concentration (e.g., 20 μM) for a defined period (e.g., 6 hours). A vehicle-treated control group is also included.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for SEC components (AFF1, AFF4, CCNT1, CDK9) and a loading control (e.g., Tubulin).

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein levels in treated versus control cells.[1]

Experimental Workflow

The following diagram outlines the logical flow of the experiments conducted to compare this compound and KL-1.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_comparison Comparative Assessment start Identify SEC Inhibitors assay AlphaLISA Assay (AFF4-CCNT1 Interaction) start->assay data_analysis Determine Ki values assay->data_analysis conclusion Head-to-Head Comparison of Inhibitor Efficacy data_analysis->conclusion cell_treatment Treat Cells with Inhibitors (this compound & KL-1) western_blot Western Blot for SEC Components cell_treatment->western_blot protein_levels Analyze Protein Levels western_blot->protein_levels protein_levels->conclusion

Diagram 2: Experimental workflow for inhibitor comparison.

Conclusion

Based on the available data, both this compound and KL-1 are effective inhibitors of the Super Elongation Complex, specifically targeting the AFF4-CCNT1 interaction. This compound demonstrates a higher potency in vitro, with a Ki of 1.50 μM compared to 3.48 μM for KL-1.[1] Further cellular and in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds. The experimental protocols and workflows provided herein offer a framework for the continued investigation and comparison of SEC inhibitors.

References

Safety Operating Guide

Navigating the Safe Handling of KL002: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the compound KL002, ensuring a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing from established laboratory safety standards for handling research chemicals of this nature.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently and immediately after known contact with this compound.
Body Laboratory CoatA full-length laboratory coat, preferably made of a flame-resistant material, should be worn at all times. Ensure the coat is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of this compound in solid or volatile liquid form should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to guide researchers through the process, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure this compound in Fume Hood prep_materials->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Adherence to institutional and regulatory guidelines is mandatory.

cluster_waste Waste Segregation cluster_disposal Disposal Path solid_waste Solid Waste (Contaminated gloves, weigh boats, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, reaction mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps (Contaminated needles, etc.) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container waste_pickup Scheduled Hazardous Waste Pickup solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Disposal pathway for this compound waste.

Key Disposal Considerations:

  • Waste Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Accumulation: Follow all institutional guidelines regarding the maximum allowable accumulation time for hazardous waste.

  • Emergency Contact: Ensure the contact information for your institution's EHS office is readily available in the laboratory.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. This guidance is intended to supplement, not replace, institutional safety policies and the specific information available on the Safety Data Sheet (SDS) for this compound. Always consult the most current SDS for this compound before beginning any experimental work.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.